Canavanine
説明
L-canavanine has been reported in Poissonia orbicularis, Sesbania herbacea, and other organisms with data available.
特性
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIGDSBMBYOPN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045041 | |
| Record name | L-Canavanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | L-Canavanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Canavanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, Insoluble in alcohol, ether, benzene | |
| Record name | (L)-CANAVANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute alcohol | |
CAS No. |
543-38-4 | |
| Record name | Canavanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (L)-Canavanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canavanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Canavanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Canavanine, crude | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANAVANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HZV514J4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (L)-CANAVANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Canavanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C, MP: 172 °C | |
| Record name | (L)-CANAVANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Canavanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Canavanine, a non-proteinogenic amino acid found predominantly in leguminous plants, presents a fascinating case study in molecular mimicry with profound biological consequences. As a structural analog of L-arginine, canavanine deceptively participates in cellular processes, leading to the synthesis of aberrant proteins and the disruption of critical signaling pathways. This technical guide provides an in-depth exploration of this compound's structure, its multifaceted functions, and the experimental methodologies used to investigate its effects. It is designed to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development, offering detailed protocols, quantitative data, and visual representations of its mechanisms of action to facilitate further research and therapeutic innovation.
Introduction
L-Canavanine, chemically known as L-2-amino-4-(guanidinooxy)butyric acid, is a natural product synthesized by certain leguminous plants, most notably in the seeds of Canavalia ensiformis (jack bean), where it can constitute a significant portion of the dry weight.[1][2] Its primary role in these plants is defensive, acting as a potent allelochemical and insecticide against herbivores.[3] The toxicity of this compound stems from its structural similarity to L-arginine, the proteinogenic amino acid. This molecular mimicry allows it to act as a substrate for arginyl-tRNA synthetase (ArgRS), leading to its incorporation into nascent polypeptide chains in place of arginine.[4][5] The resulting "canavanyl" proteins are often structurally and functionally compromised, triggering a cascade of cellular stress responses and, ultimately, cell death.[6][7] This unique mechanism of action has garnered significant interest in its potential as an anticancer and antiviral agent.
Structure and Chemical Properties
L-Canavanine is the guanidinooxy analog of L-arginine, differing by the substitution of a methylene (B1212753) bridge (-CH₂-) in arginine with an oxygen atom.[8] This seemingly minor alteration has significant implications for its chemical properties and biological activity.
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-4-{[(diaminomethylidene)amino]oxy}butanoic acid[9]
-
Molecular Formula: C₅H₁₂N₄O₃[9]
-
Molar Mass: 176.176 g·mol⁻¹[8]
The key structural difference lies in the guanidino group. The oxygen atom in the guanidinooxy group of this compound lowers the pKa of the side chain compared to the guanidinium (B1211019) group of arginine. This reduced basicity impairs the ability of canavanyl proteins to form critical ionic bonds that are essential for proper protein folding and function.[5]
Mechanism of Action and Cellular Effects
The primary mechanism of this compound's toxicity is its incorporation into proteins. This process is initiated by arginyl-tRNA synthetase (ArgRS), which recognizes and activates this compound, leading to the formation of canavanyl-tRNAArg.[5] This mischarged tRNA then participates in protein synthesis, resulting in the production of aberrant proteins.
The incorporation of this compound into proteins can lead to a variety of detrimental cellular effects:
-
Disruption of Protein Structure and Function: The altered chemical properties of this compound-containing proteins can disrupt their tertiary and quaternary structures, leading to loss of function.[7]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded canavanyl proteins in the endoplasmic reticulum can trigger the unfolded protein response (UPR), a cellular stress pathway that can lead to apoptosis.[10]
-
Inhibition of Pro-survival Signaling: this compound has been shown to inhibit key pro-survival kinases such as FAK, Akt, and AMPK in glioblastoma cells.[10][11]
-
Inhibition of Nitric Oxide Synthase (NOS): As an arginine analog, this compound can act as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme that produces the signaling molecule nitric oxide (NO) from arginine. This can disrupt various NO-mediated physiological processes.[12]
Quantitative Data
The biological activity of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data.
| Parameter | Cell Line/Organism | Value | Reference |
| IC₅₀ | U251MG Glioblastoma | ~50 µM (in arginine-free medium) | [11] |
| IC₅₀ | U87MG Glioblastoma | ~50 µM (in arginine-free medium) | [11] |
Table 1: Cytotoxicity of L-Canavanine
| Enzyme | Source | kcat/KM (Arginine) | kcat/KM (this compound) | Discrimination Factor | Reference |
| Arginyl-tRNA Synthetase | Jack Bean | - | - | 485 | [13] |
| Arginyl-tRNA Synthetase | Soybean | - | - | - | [13] |
Table 2: Kinetic Parameters for Arginyl-tRNA Synthetase (Note: Specific kcat/KM values were not provided in the search results, but the discrimination factor for the jack bean enzyme was highlighted.)
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of L-Canavanine from Canavalia ensiformis (Jack Bean) Seeds
This protocol is a synthesis of methods described in the literature.[2][14][15]
Materials:
-
Canavalia ensiformis seeds
-
Grinder or mill
-
Defatting solvent (e.g., petroleum ether)
-
Basic lead acetate (B1210297) solution
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Dowex 50 resin (H⁺ form)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Rotary evaporator
-
Crystallization solvent (e.g., aqueous ethanol)
Procedure:
-
Seed Preparation: Grind the jack bean seeds to a fine powder.
-
Defatting: Extract the powdered seeds with petroleum ether to remove lipids.
-
Extraction: Extract the defatted meal with 50% ethanol at room temperature with stirring for several hours. Repeat the extraction multiple times.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to a thick syrup.
-
Clarification: Dilute the syrup with water and treat with a basic lead acetate solution to precipitate impurities. Centrifuge to remove the precipitate.
-
Lead Removal: Bubble hydrogen sulfide gas through the supernatant to precipitate excess lead as lead sulfide. Filter to remove the precipitate.
-
Ion-Exchange Chromatography: Apply the clarified extract to a Dowex 50 (H⁺ form) column. Wash the column with deionized water to remove neutral and acidic compounds.
-
Elution: Elute the bound this compound from the column using a dilute ammonium hydroxide solution.
-
Crystallization: Concentrate the eluate and crystallize the L-canavanine from an aqueous ethanol solution.
-
Verification: Confirm the identity and purity of the isolated L-canavanine using techniques such as NMR, mass spectrometry, and HPLC.
Chemical Synthesis of L-Canavanine
Arginyl-tRNA Synthetase Inhibition Assay
This assay measures the ability of this compound to compete with arginine for binding to and activation by ArgRS.[18][19][20]
Materials:
-
Purified arginyl-tRNA synthetase (recombinant or from a natural source)
-
Total tRNA or purified tRNAArg
-
L-[³H]-arginine
-
L-canavanine
-
ATP
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, L-[³H]-arginine, and varying concentrations of L-canavanine (as the inhibitor).
-
Enzyme and tRNA Addition: Add purified ArgRS and tRNA to initiate the aminoacylation reaction.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Precipitation: Stop the reaction by adding ice-cold TCA. This will precipitate the tRNA and any attached radiolabeled arginine.
-
Filtration: Filter the reaction mixtures through glass fiber filters to capture the precipitated tRNA.
-
Washing: Wash the filters with cold TCA to remove any unincorporated L-[³H]-arginine.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of incorporated [³H]-arginine as a function of the this compound concentration to determine the IC₅₀ or Kᵢ value for this compound.
Analysis of this compound Incorporation into Proteins
This experiment demonstrates the incorporation of this compound into newly synthesized proteins.[7][21]
Materials:
-
Cell culture system (e.g., mammalian cells, insect cells)
-
Arginine-free cell culture medium
-
L-canavanine
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine or a non-arginine [³H]-amino acid)
-
Cell lysis buffer
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Culture: Culture the cells in complete medium.
-
Arginine Deprivation: Wash the cells and replace the medium with arginine-free medium.
-
This compound Treatment: Add L-canavanine to the arginine-free medium at the desired concentration.
-
Radiolabeling: Add the radiolabeled amino acid to the medium and incubate for a period to allow for protein synthesis.
-
Cell Lysis: Harvest the cells and lyse them to extract the total protein.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Autoradiography/Phosphorimaging: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the newly synthesized, radiolabeled proteins.
-
Analysis: Compare the protein synthesis profiles of control cells (with arginine), this compound-treated cells, and cells in arginine-free medium without this compound. A change in the pattern or intensity of protein bands in the this compound-treated sample indicates the effects of this compound incorporation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for studying its cytotoxicity.
Caption: this compound is incorporated into proteins via ArgRS, leading to aberrant proteins, ER stress, and apoptosis.
Caption: this compound inhibits pro-survival kinases FAK, Akt, and AMPK, thereby reducing cell survival.
Caption: A typical workflow for assessing the cytotoxic effects of this compound on cancer cells.
Conclusion and Future Directions
L-Canavanine remains a molecule of significant interest due to its unique mechanism of action and its potential as a therapeutic agent. Its ability to exploit the cellular machinery for protein synthesis to generate cytotoxic aberrant proteins provides a novel strategy for targeting diseases such as cancer. The information compiled in this technical guide, including the detailed experimental protocols and pathway diagrams, is intended to provide a solid foundation for researchers to further explore the multifaceted biology of this compound.
Future research should focus on several key areas:
-
Selective Toxicity: Elucidating the factors that confer sensitivity or resistance to this compound in different cell types to improve its therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents or radiation therapy.
-
Drug Delivery: Developing targeted delivery systems to enhance the accumulation of this compound in tumor tissues while minimizing systemic toxicity.
-
Structural Biology: Obtaining high-resolution structures of canavanyl proteins to better understand the molecular basis of their dysfunction.
By continuing to unravel the complexities of this compound's interactions with cellular systems, the scientific community can pave the way for the development of new and effective therapeutic strategies.
References
- 1. l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) A Simplified Preparation Method of this compound From [research.amanote.com]
- 3. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SGGW Biologists investigate the effect of this compound on cell metabolism sggw - Warsaw University of Life Sciences [sggw.edu.pl]
- 13. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Preparation and colorimetric analysis of L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of this compound hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
IVY, Virginia – December 19, 2025 – L-canavanine, a non-proteinogenic amino acid synthesized by numerous leguminous plants, serves a dual role as a potent defense compound and a vital nitrogen reservoir. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and accumulation of canavanine, tailored for researchers, scientists, and drug development professionals. The document outlines detailed quantitative data, experimental protocols for its analysis, and visual representations of its metabolic and regulatory pathways.
Introduction: The Arginine Analogue
L-(+)-(S)-Canavanine is a structural analogue of the proteinogenic amino acid L-arginine, differing only by the substitution of a methylene (B1212753) bridge (-CH₂-) with an oxa group (an oxygen atom) in the side chain.[1] This structural mimicry is the key to its biological activity. In non-adapted organisms, this compound is mistakenly incorporated into proteins in place of arginine by arginyl-tRNA synthetases.[2] This leads to the synthesis of structurally aberrant and non-functional "canavanyl proteins," disrupting cellular processes and leading to toxicity.[1]
Within the plants that produce it, this compound functions primarily as a potent allelochemical, providing a chemical barrier against herbivores and pathogens.[3][4] It is accumulated to high concentrations, particularly in the seeds, where it also acts as a crucial source of nitrogen for the developing embryo during germination.[1][3]
Natural Sources and Quantitative Accumulation
This compound is predominantly found in the seeds and other tissues of plants belonging to the Fabaceae (legume) family. Its concentration varies significantly between species and even between different tissues of the same plant. Seeds are the primary storage organs, often containing this compound levels that constitute a significant percentage of their dry weight.
Table 1: this compound Concentration in Various Plant Species and Tissues
| Plant Species | Common Name | Plant Part | This compound Concentration (% Dry Weight) | Reference(s) |
| Canavalia ensiformis | Jack Bean | Seeds | 2.5 - 5.1% | |
| Canavalia cathartica | Wild Jack Bean | Raw Seeds | ~8.7% (87.2 mg/g) | [5] |
| Canavalia maritima | Beach Bean | Raw Ripened Beans | ~7.6% (75.8 mg/g) | [5] |
| Medicago sativa | Alfalfa | Seeds | 1.4 - 1.8% | [6] |
| Medicago sativa | Alfalfa | Sprouts | 1.3 - 2.4% | [6] |
| Vicia incana | Seeds | 3.27 g/100g flour (~3.3%) | ||
| Anthyllis vulneraria | Kidney Vetch | Seeds | 1.26 g/100g flour (~1.3%) | [7] |
| Hedysarum alpinum | Alpine Sweetvetch | Seeds | 1.2% | [1] |
Biosynthesis and Regulation
The biosynthesis of this compound in plants is analogous to the Krebs-Henseleit ornithine-urea cycle. The pathway involves a series of enzymatic reactions that convert L-canaline into L-canavanine.
The key steps are:
-
Carbamylation: L-canaline is converted to O-ureido-L-homoserine.
-
Condensation: O-ureido-L-homoserine reacts with aspartate to form canavaninosuccinic acid.
-
Cleavage: Canavaninosuccinic acid is cleaved to release fumarate (B1241708) and L-canavanine.
The regulation of this compound synthesis is linked to both developmental cues and environmental stress. As a defense compound, its accumulation is likely regulated by signaling pathways involved in plant immunity, such as the jasmonate and salicylic (B10762653) acid pathways, which are activated in response to herbivory and pathogen attack. Furthermore, studies have shown that nitrogen availability is positively correlated with this compound levels, highlighting its role in nitrogen metabolism.[8] Abiotic factors like salinity stress may also have a minor influence on its accumulation.[8]
Experimental Protocols for Analysis
Accurate quantification of this compound is essential for research and quality control. The following sections detail representative protocols for the extraction and analysis of this compound from plant tissues.
General Extraction Protocol
This protocol is a generalized procedure for extracting free amino acids, including this compound, from plant material.
-
Sample Preparation: Freeze fresh plant tissue (e.g., seeds, leaves) in liquid nitrogen and grind to a fine, homogenous powder using a pre-chilled mortar and pestle.
-
Extraction: Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube. Add 1 mL of an extraction solvent (e.g., acidified acetonitrile:water:formic acid at 79:20:1, v/v/v).
-
Homogenization: Vortex the mixture thoroughly and shake or sonicate for 30 minutes at 4°C to ensure complete extraction.
-
Clarification: Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant, which contains the extracted amino acids, to a new tube. This extract can now be used for analysis. For some methods, the extract may need to be dried and reconstituted in a specific buffer.
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for separating and quantifying this compound. Pre-column derivatization is typically required as this compound lacks a strong chromophore.
-
Derivatization:
-
To 100 µL of the plant extract, add 900 µL of 1 M borate (B1201080) buffer (pH 9.0).
-
Add 2 µL of the derivatizing agent, diethyl ethoxymethylenemalonate (DEEM).
-
Mix thoroughly and incubate at 50°C for 50 minutes. The resulting derivatives are stable and have good chromatographic properties.
-
-
HPLC Conditions (Representative):
-
System: A standard HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 5 μm, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution using (A) 25 mM acetate (B1210297) buffer (pH 5.8) and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the specific absorbance maximum for the DEEM-canavanine derivative (typically determined via a PDA scan).
-
Quantification: Create a standard curve using purified L-canavanine of known concentrations and process samples under the same conditions.
-
Colorimetric Quantification
A simpler, high-throughput method for quantification involves a colorimetric assay using trisodium (B8492382) pentacyanoammonioferrate (PCAF).
-
Reagent Preparation: Photoactivate a PCAF solution by exposing it to a 150W incandescent light for 15 minutes. Filter and store at 4°C.
-
Reaction:
-
In a test tube, combine 1 mL of 200 mM potassium phosphate buffer (pH 7.0), 0.2 mL of 1% (w/v) potassium persulfate, and an aliquot of the plant extract.
-
Add the activated PCAF reagent. A magenta color will develop in the presence of this compound.
-
-
Measurement: Measure the absorbance of the solution at approximately 520-530 nm using a spectrophotometer.
-
Quantification: Compare the absorbance to a standard curve prepared with known concentrations of L-canavanine.
Conclusion
L-canavanine remains a molecule of significant interest due to its potent biological activities. Its high concentration in certain legume seeds makes them a rich natural source for extraction and study. For researchers in plant science, understanding the biosynthesis and regulation of this compound provides insight into plant defense mechanisms. For professionals in drug development, its antimetabolic properties offer potential, albeit with toxicity challenges, for therapeutic applications. The methodologies and data presented in this guide provide a comprehensive foundation for the continued investigation of this fascinating plant metabolite.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of l-Canavanine and l-Canaline in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylic acid accumulation: emerging molecular players and novel perspectives on plant development and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen supply and abiotic stress influence this compound synthesis and the productivity of in vitro regenerated Sutherlandia frutescens microshoots - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-canavanine, a non-proteinogenic amino acid synthesized by certain leguminous plants, serves as a potent defense mechanism against herbivores. Its toxicity primarily stems from its structural similarity to L-arginine, leading to its erroneous incorporation into nascent polypeptide chains by arginyl-tRNA synthetase in susceptible organisms. This molecular mimicry results in the synthesis of structurally aberrant and functionally compromised proteins, triggering a cascade of detrimental cellular events. These include disruption of protein conformation and function, inhibition of DNA and RNA synthesis, and in some vertebrates, the induction of autoimmune responses resembling systemic lupus erythematosus (SLE). This technical guide provides a comprehensive overview of the molecular mechanisms underlying canavanine toxicity, details of experimental protocols for its study, and quantitative data on its effects.
Core Mechanism: Antimetabolite Action via Protein Incorporation
The central tenet of this compound's toxicity lies in its ability to act as an arginine antimetabolite. Due to its structural analogy to arginine, arginyl-tRNA synthetase in many organisms cannot effectively discriminate between the two amino acids.[1][2][3] This leads to the formation of canavanyl-tRNAArg and the subsequent incorporation of this compound into proteins at positions normally occupied by arginine.[1][3]
The substitution of arginine with this compound has profound consequences for protein structure and function. The guanidinooxy group of this compound is less basic than the guanidino group of arginine, which alters the charge distribution and hydrogen bonding capabilities within the protein.[3] This can disrupt the tertiary and quaternary structure of proteins, leading to loss of biological activity.[3] Studies on insectan lysozyme (B549824) from Manduca sexta have shown that replacement of arginine with this compound results in a significant loss of catalytic activity.[4]
Signaling Pathway of this compound-Induced Proteotoxicity
The incorporation of this compound into proteins initiates a cascade of events leading to cellular dysfunction and toxicity. The following diagram illustrates this pathway.
Caption: this compound proteotoxicity pathway.
Effects Beyond Protein Synthesis
While the incorporation into proteins is the primary mechanism, this compound toxicity also manifests through other cellular disruptions.
-
Inhibition of Nucleic Acid Synthesis: High concentrations of this compound have been shown to block DNA synthesis.[5] This is likely a downstream effect of dysfunctional proteins involved in DNA replication and repair.
-
Induction of Autoimmunity: In vertebrates, including monkeys and mice, dietary intake of this compound has been linked to the development of an autoimmune syndrome similar to systemic lupus erythematosus (SLE).[5][6][7] The proposed mechanism involves the alteration of self-proteins by this compound, leading to their recognition as foreign by the immune system and the subsequent production of autoantibodies.[7]
Quantitative Data on this compound Toxicity
The toxicity of this compound varies significantly across different herbivore species, largely dependent on their ability to detoxify the compound.
| Species | Parameter | Value | Reference |
| Manduca sexta (Tobacco hornworm) | Arginine:this compound Incorporation Ratio | ~3:1 | [4] |
| This compound dose for max. incorporation | 1 mg/g fresh body weight | [4] | |
| Arginine replacement at max. dose | 21% | [4] | |
| Catalytic activity loss at max. dose | 49.5% | [4] | |
| Hyalophora cecropia (Giant silk moth) | Arginine replacement | 17% | [4] |
| Catalytic activity loss | No significant loss | [4] | |
| Sprague-Dawley Rat | LD50 (single subcutaneous injection) | 5.9 ± 1.8 g/kg (adult) | [8] |
| LD50 (single subcutaneous injection) | 5.0 ± 1.0 g/kg (10-day-old) | [8] |
Detoxification Mechanisms in Tolerant Herbivores
Some specialized herbivores have evolved mechanisms to tolerate high dietary levels of this compound.
-
Metabolic Degradation: The bruchid beetle, Caryedes brasiliensis, which feeds on this compound-rich seeds of Dioclea megacarpa, can detoxify this compound by breaking it down into canaline (B555070) and then further into homoserine and ammonia. This process not only neutralizes the toxin but also allows the beetle to use this compound as a nitrogen source.
-
Enzymatic Hydrolysis: The tobacco budworm, Heliothis virescens, possesses a gut enzyme, this compound hydrolase, which cleaves L-canavanine into L-homoserine and hydroxyguanidine, rendering it harmless.[9]
This compound Detoxification Workflow in Heliothis virescens
The following diagram outlines the experimental workflow for studying this compound detoxification.
Caption: this compound detoxification workflow.
Experimental Protocols
Radiometric Assay for L-Canavanine Incorporation into Protein
This protocol is adapted from Rosenthal and Thomas (1985) and is used to quantify the incorporation of radiolabeled this compound into newly synthesized proteins in insect hemolymph.[10]
Materials:
-
L-[guanidinooxy-14C]this compound
-
Insect larvae (e.g., Manduca sexta)
-
Grace's insect medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol:ether (3:1, v/v)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Inject insect larvae with a known amount of L-[guanidinooxy-14C]this compound in Grace's insect medium.
-
At various time points, collect hemolymph from the larvae.
-
Precipitate the proteins from the hemolymph by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Collect the protein precipitate by vacuum filtration through a glass fiber filter.
-
Wash the precipitate sequentially with 5% TCA, hot 5% TCA (90°C for 15 minutes to hydrolyze tRNA), 5% TCA at room temperature, and finally with an ethanol:ether mixture.
-
Dry the filters and place them in scintillation vials with a suitable scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the amount of protein on a parallel set of filters using a standard protein assay.
-
Express the results as disintegrations per minute (DPM) per milligram of protein.
Induction of Lupus-Like Autoimmunity in Mice
This protocol is based on studies by Prete (1985) and Malinow et al. (1982) for inducing autoimmune phenomena in mice through dietary administration of L-canavanine.[5][6]
Materials:
-
Autoimmune-prone mouse strain (e.g., NZB/NZW F1) or susceptible "normal" strains (e.g., DBA/2).[5][7]
-
Standard rodent chow.
-
L-canavanine sulfate (B86663).
-
Equipment for blood collection.
-
Kits for assaying autoantibodies (e.g., anti-nuclear antibodies (ANA), anti-dsDNA antibodies).
Procedure:
-
Prepare a custom diet by incorporating L-canavanine sulfate into standard powdered rodent chow at a specified concentration (e.g., 1% by weight). Ensure thorough mixing for uniform distribution.
-
House mice in a controlled environment and provide the this compound-containing diet and water ad libitum. A control group should receive the standard chow without this compound.
-
Monitor the health of the animals daily, including body weight and any clinical signs of illness.
-
At regular intervals (e.g., weekly or bi-weekly), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Separate the serum and store it at -80°C until analysis.
-
At the end of the study period (e.g., 24 weeks), or if animals show severe signs of disease, euthanize the mice and collect tissues (e.g., kidneys) for histopathological analysis.[5]
-
Analyze the serum samples for the presence and titers of autoantibodies (ANA, anti-dsDNA) using ELISA or immunofluorescence assays.
-
Process the kidney tissues for histology and examine for signs of glomerulonephritis and immunoglobulin deposition.[5]
Analysis of this compound and its Metabolites by HPLC
This protocol provides a general framework for the analysis of this compound and its metabolites in biological samples, such as insect hemolymph, based on common HPLC methods for amino acid analysis.[9][11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column.
-
Mobile phase solvents (e.g., acetonitrile, water, buffers).
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection).
-
This compound standard and standards for expected metabolites (e.g., canaline, homoserine).
-
Sample deproteinization agent (e.g., methanol (B129727) or acetonitrile).
Procedure:
-
Collect biological samples (e.g., insect hemolymph) and immediately deproteinize by adding a sufficient volume of cold methanol or acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the amino acids.
-
If necessary, derivatize the amino acids in the supernatant with a suitable agent (e.g., OPA) to enable detection.
-
Inject a known volume of the derivatized sample onto the HPLC column.
-
Elute the compounds using a gradient of the mobile phase.
-
Detect the derivatized amino acids at the appropriate wavelength.
-
Identify this compound and its metabolites by comparing their retention times with those of the standards.
-
Quantify the compounds by comparing the peak areas with a standard curve.
Conclusion
The toxicity of L-canavanine in herbivores is a multifaceted process initiated by its mistaken incorporation into proteins. This leads to widespread cellular dysfunction, affecting not only protein function but also nucleic acid synthesis and, in some animals, immune regulation. Understanding these mechanisms at a molecular and systemic level is crucial for researchers in fields ranging from chemical ecology to drug development, where this compound and its derivatives may hold potential as therapeutic agents. The experimental protocols outlined in this guide provide a foundation for further investigation into the intricate interactions between this potent plant defense compound and its herbivorous consumers.
References
- 1. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies of L-canavanine incorporation into insectan lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of L-[guanidinooxy-14C]this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of non-protein amino acid L-canavanine in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A common HPLC-PDA method for amino acid analysis in insects and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Widely Targeted HPLC-MS/MS Metabolomics Analysis Reveals Natural Metabolic Insights in Insects - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Canavanine is a non-proteinogenic amino acid found in leguminous plants, where it serves as a defensive compound against herbivores. Its structural similarity to L-arginine allows it to act as a potent antimetabolite, leading to significant disruptions in protein structure and function in non-adapted organisms. This technical guide provides a comprehensive overview of the core mechanisms of canavanine's action, its biological effects, and its potential therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Concepts: this compound as an Arginine Analog
This compound's primary mechanism of toxicity stems from its misincorporation into nascent polypeptide chains in place of arginine. This process is initiated by the enzyme arginyl-tRNA synthetase (ArgRS), which cannot efficiently discriminate between this compound and its natural substrate, arginine, in many organisms.
Structural Comparison and Physicochemical Properties
The key structural difference between L-canavanine and L-arginine is the substitution of a methylene (B1212753) group (-CH2-) in arginine with an oxygen atom in this compound's side chain, forming a guanidinooxy group. This seemingly minor change has profound effects on the molecule's physicochemical properties. The oxyguanidino group of this compound is significantly less basic than the guanidino group of arginine. Consequently, canavanyl proteins, those containing this compound, have altered isoelectric points and are less capable of forming critical ionic bonds that are essential for proper protein folding and tertiary structure.
Quantitative Data
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in various cancer cell lines, often in the context of arginine availability.
| Cell Line | Cancer Type | This compound Concentration | Arginine Concentration | Effect | Reference |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | ~2 mM | 0.4 mM | IC50 | |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.01 mM | 0.4 µM | IC50 | |
| HT-29 | Colon Adenocarcinoma | L-canavanine:arginine ratio of 10 (48h exposure) | Not specified | Optimal enhancement of X-ray-induced cytotoxicity | |
| Jurkat T cells | Acute Leukemia | 1.25-5.0 mM (36h) | Not specified | Dose-dependent induction of apoptosis | |
| U251MG | Glioblastoma | 50 µM (in arginine-free medium) | Arginine-free | Significant decrease in cell viability | |
| U87MG | Glioblastoma | 50 µM (in arginine-free medium) | Arginine-free | Significant decrease in cell viability |
Inhibition of Nitric Oxide Synthase (NOS)
This compound acts as an inhibitor of nitric oxide synthase, an enzyme that utilizes arginine as a substrate.
| Enzyme Source | This compound Concentration | Inhibition | Reference |
| Tomato Seedling Roots | 10 µM | ~50-60% inhibition of NOS-like activity | |
| Tomato Seedling Roots | 50 µM | >70% inhibition of NOS-like activity | |
| Rat (endotoxin-induced shock model) | 10 mg/kg (bolus injection) | Significant reduction in endotoxin-induced hypotension |
Arginyl-tRNA Synthetase (ArgRS) Kinetics
The efficiency of this compound as a substrate for ArgRS varies between organisms.
| Enzyme Source | Substrate | kcat/KM (relative to Arginine) | Discrimination Factor (Arginine/Canavanine) | Reference |
| Jack Bean | L-Canavanine | - | 485 | |
| Soybean | L-Canavanine | - | - | |
| Caryedes brasiliensis (mitochondrial) | L-Canavanine | Sufficient to account for low in vivo misincorporation | - |
Signaling Pathways and Mechanisms of Action
This compound Incorporation and Protein Misfolding
The incorporation of this compound into proteins disrupts their structure and function, leading to cellular stress and apoptosis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-canavanine is a non-proteinogenic amino acid, meaning it is not one of the 20 canonical amino acids typically incorporated into proteins. It serves as a potent structural analog of L-arginine, from which it differs by the substitution of a methylene (B1212753) bridge with an oxygen atom in the side chain.[1] This structural mimicry is the basis for its significant biological activity and toxicity in a wide range of organisms.[2][3] Found predominantly in the seeds of leguminous plants, L-canavanine acts as a crucial nitrogen storage compound for the developing embryo and as a powerful defensive allelochemical against herbivores and pathogens.[4][5] Its ability to be mistakenly incorporated into nascent proteins in place of L-arginine leads to the formation of structurally aberrant and dysfunctional "canavanyl proteins," disrupting cellular processes and potentially leading to cell death.[6][7] This unique mechanism of action has garnered significant interest in its potential as an anti-cancer agent, an insecticide, and a tool for studying amino acid metabolism.[3][8][9] This guide provides an in-depth overview of the discovery and chemical properties of L-canavanine, complete with detailed experimental methodologies and visual representations of its metabolic and experimental workflows.
Discovery and Natural Occurrence
L-canavanine was first isolated in 1929 by Kitagawa and Tomiyama from the seeds of the jack bean (Canavalia ensiformis).[10] This discovery marked the identification of a novel class of non-proteinogenic amino acids with significant biological activity. Subsequent research has revealed its presence in a variety of leguminous plants, where it can accumulate to high concentrations, particularly in the seeds. For instance, L-canavanine constitutes approximately 1.5% of the dry weight of alfalfa (Medicago sativa) seeds and sprouts.[10] It is also found in significant quantities in the seeds of Hedysarum alpinum, the wild potato, and its consumption has been implicated in the death of Christopher McCandless, the subject of the book and film "Into the Wild".[1][11] The primary role of L-canavanine in these plants is twofold: it serves as a readily available source of nitrogen for the germinating seedling, and its inherent toxicity provides a chemical defense mechanism against herbivores.[4][5]
Chemical Properties
L-canavanine is a basic amino acid with the chemical formula C5H12N4O3.[6][12] Its structure is characterized by a guanidinooxy group attached to a homoserine backbone.[12] This structural similarity to L-arginine is central to its biological activity.
Table 1: Physicochemical Properties of L-Canavanine
| Property | Value | Reference(s) |
| Molecular Formula | C5H12N4O3 | [6][12] |
| Molecular Weight | 176.17 g/mol | [6][12] |
| IUPAC Name | (2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid | [12] |
| CAS Number | 543-38-4 | [1][12] |
| Melting Point | 184 °C | [1] |
| Solubility | Soluble in water; practically insoluble in alcohol, ether, and benzene. | [1] |
| pKa (carboxylic acid) | 2.35 | [1] |
| pKa (oxoguanidinium) | 7.01 | [1] |
| pKa (ammonium) | 9.22 | [1] |
| Appearance | Crystals from absolute alcohol | [12] |
Experimental Protocols
Isolation and Purification of L-Canavanine from Jack Bean Seeds
This protocol describes a general method for the extraction and purification of L-canavanine from its most abundant natural source, the jack bean (Canavalia ensiformis).
Materials:
-
Jack bean seeds
-
Ethanol (B145695) (70% and absolute)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Activated charcoal
-
Dowex 50 resin (H+ form)
-
Ammonia (B1221849) solution
-
Rotary evaporator
-
Lyophilizer
-
Grinder or mill
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Extraction:
-
Grind dry jack bean seeds to a fine powder.
-
Extract the powder with 70% ethanol at room temperature with constant stirring for several hours.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Purification by Ion-Exchange Chromatography:
-
Dissolve the concentrated extract in deionized water and adjust the pH to approximately 2.0 with HCl.
-
Apply the acidified extract to a column packed with Dowex 50 resin (H+ form).
-
Wash the column extensively with deionized water to remove neutral and acidic compounds.
-
Elute the bound amino acids, including L-canavanine, with a dilute ammonia solution (e.g., 2 M).
-
Collect the eluate and concentrate it under reduced pressure.
-
-
Recrystallization:
-
Dissolve the concentrated eluate in a minimal amount of hot absolute ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it at 4°C to induce crystallization.
-
Collect the L-canavanine crystals by filtration and wash them with a small amount of cold absolute ethanol.
-
Dry the crystals under vacuum or by lyophilization.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of L-canavanine in plant extracts and other biological samples.
Materials:
-
L-canavanine standard
-
Plant extract or sample
-
Diethyl ethoxymethylenemalonate (DEEM) for derivatization
-
Sodium borate (B1201080) buffer (pH 9.0)
-
Formic acid
-
HPLC system with a C18 reversed-phase column and a UV detector
Procedure:
-
Sample Preparation:
-
Extract the plant material or sample with an appropriate solvent (e.g., acidified acetonitrile).[1]
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Derivatization:
-
To an aliquot of the filtered extract or standard solution, add sodium borate buffer (pH 9.0).
-
Add a solution of DEEM in methanol and incubate the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes).[12]
-
The reaction produces a stable derivative that can be detected by UV absorbance.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using a gradient of a mobile phase consisting of an aqueous solution with a small amount of formic acid and an organic solvent such as acetonitrile.
-
Monitor the absorbance at a specific wavelength (e.g., 280 nm).
-
Quantify the amount of L-canavanine in the sample by comparing the peak area to a standard curve generated from known concentrations of the L-canavanine derivative.[12]
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the confirmation of the identity and structure of L-canavanine.
Instrumentation:
-
A mass spectrometer, such as a triple quadrupole or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
A liquid chromatography system for sample introduction (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified L-canavanine or the HPLC-separated fraction in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
Mass Spectrometric Analysis:
-
Infuse the sample directly into the ESI source or inject it into the LC-MS system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+), which for L-canavanine is approximately 177.0982.[13]
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern. The fragmentation pattern will be characteristic of the L-canavanine structure and can be used for definitive identification.
-
Signaling Pathways and Experimental Workflows
Mechanism of L-Canavanine Toxicity
The primary mechanism of L-canavanine's toxicity stems from its ability to act as an arginine antagonist. Due to its structural similarity, arginyl-tRNA synthetase, the enzyme responsible for charging tRNA with arginine, recognizes and activates L-canavanine.[2][3] This leads to the incorporation of L-canavanine into newly synthesized proteins in place of arginine. The resulting canavanyl proteins have altered three-dimensional structures and impaired function due to the lower basicity of the guanidinooxy group in canavanine compared to the guanidino group in arginine.[2] This disruption of protein structure and function can lead to a cascade of detrimental cellular effects, including inhibition of DNA and RNA synthesis, and ultimately, cell death.[7]
Caption: Mechanism of L-canavanine cytotoxicity.
Experimental Workflow for L-Canavanine Analysis
The following diagram illustrates a typical workflow for the isolation, identification, and quantification of L-canavanine from a plant source.
Caption: Experimental workflow for L-canavanine analysis.
Conclusion
L-canavanine stands as a fascinating example of a non-proteinogenic amino acid with profound biological effects. Its discovery and the elucidation of its chemical properties have paved the way for a deeper understanding of amino acid metabolism and its potential applications in medicine and agriculture. The detailed experimental protocols and workflows provided in this guide offer researchers and scientists the necessary tools to further investigate this intriguing molecule and unlock its full potential. The continued study of L-canavanine and its mechanism of action holds promise for the development of novel therapeutic agents and a greater appreciation for the chemical diversity of the natural world.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-canavanine is a non-proteinogenic amino acid synthesized by a variety of leguminous plants, where it serves a dual function.[1] Primarily, it acts as a potent defensive allelochemical against herbivores and pathogens.[2][3] Secondly, it functions as a crucial nitrogen storage compound, particularly in seeds, providing a vital source of nitrogen for the developing embryo.[1][4] Its toxicity in non-adapted organisms stems from its structural similarity to L-arginine, leading to its erroneous incorporation into proteins by arginyl-tRNA synthetases.[5][6] This results in the formation of structurally aberrant and dysfunctional "canavanyl proteins," disrupting essential cellular processes.[2][5] Canavanine-producing plants, however, have evolved sophisticated mechanisms to avoid this autotoxicity. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound, methods for its analysis, and the enzymatic activities central to its role in plant biology.
Data Presentation
Quantitative Data on this compound Content in Plant Tissues
| Plant Species | Tissue | This compound Concentration | Reference |
| Canavalia ensiformis (Jack Bean) | Dry Seeds | Up to 50 g/kg | [5] |
| Dioclea megacarpa | Dry Seeds | ~13% by dry weight | [7] |
| Hedysarum alpinum | Seeds | 1.2% by weight | [1] |
| Medicago sativa (Alfalfa) | Seeds | Up to 5% of dry weight | [8] |
| Vicia ervilia (Bitter Vetch) | Raw Seeds | ~96 mg/100 g | [9] |
| Vicia ervilia (Bitter Vetch) | Germinated Seeds | ~69 mg/100 g | [9] |
| Vicia ervilia (Bitter Vetch) | Cooked Seeds | ~38 mg/100 g | [9] |
Enzyme Kinetic Data for Arginase
| Enzyme Source | Substrate | Apparent K_m (mM) | Reference |
| Canavalia ensiformis (Jack Bean) | L-Arginine | 7-8 | [10] |
| Canavalia ensiformis (Jack Bean) | L-Canavanine | 38 | [10] |
| Glycine max (Soybean) | L-Arginine | 7-8 | [10] |
| Glycine max (Soybean) | L-Canavanine | >890 | [10] |
This compound Metabolic Pathways
This compound Biosynthesis
The biosynthesis of this compound in plants like the jack bean (Canavalia ensiformis) is analogous to the urea (B33335) cycle.[6][11] The pathway involves the sequential formation of canaline, O-ureidohomoserine, and canavaninosuccinic acid.[11]
Figure 1. Biosynthetic pathway of L-canavanine.
This compound Catabolism and Nitrogen Recycling
In this compound-producing plants, this compound is catabolized to recycle its stored nitrogen for growth and development.[1][12] This process is initiated by the enzyme arginase, which cleaves this compound into L-canaline and urea.[5] The resulting urea is then hydrolyzed by urease into ammonia (B1221849) and carbon dioxide, allowing the nitrogen to be reassimilated.[13]
Figure 2. Catabolic pathway of L-canavanine.
Mechanism of Autotoxicity Avoidance
This compound-producing plants avoid the toxic effects of this compound primarily through the high substrate specificity of their arginyl-tRNA synthetase (ArgRS).[6] This enzyme is responsible for attaching arginine to its corresponding tRNA during protein synthesis. In this compound-producing plants, the ArgRS has evolved to efficiently discriminate between arginine and this compound, thus preventing the incorporation of this compound into nascent proteins.[14]
Figure 3. Autotoxicity avoidance mechanism.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is adapted for the extraction of free amino acids, including this compound, from plant tissues.[15][16]
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) aqueous ethanol (B145695) (pH adjusted to 3.0 with HCl)
-
50 ml screw-cap polypropylene (B1209903) tubes
-
Water bath at 60°C
-
Centrifuge
-
Vacuum centrifugal evaporator
Procedure:
-
Freeze the plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight (e.g., 1 g) of the powdered tissue to a 50 ml polypropylene tube.
-
Add 80% aqueous ethanol (pH 3.0) to the tube.
-
Incubate the mixture at 60°C for a specified time, with occasional vortexing.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction of the pellet two more times with 80% aqueous ethanol.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined fractions to dryness using a vacuum centrifugal evaporator.
-
The dried residue, containing free amino acids including this compound, can be reconstituted in an appropriate solvent for analysis.
Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.[4][17]
Materials:
-
Extracted this compound sample
-
Derivatization agent (e.g., dabsyl chloride, diethyl ethoxymethylenemalonate)
-
HPLC system with a C18 column and a suitable detector (e.g., UV-Vis)
-
Mobile phase solvents (e.g., acetonitrile, phosphate buffer)
-
This compound standard of known concentration
Procedure:
-
Derivatization: React the extracted sample and this compound standards with the chosen derivatization agent according to the manufacturer's protocol. This step enhances the chromatographic properties and detectability of the amino acids.
-
Chromatographic Separation:
-
Inject the derivatized sample onto the RP-HPLC system.
-
Elute the compounds using a gradient of the mobile phase solvents. The specific gradient will depend on the derivatization agent and column used.
-
Monitor the elution of the derivatized amino acids at the appropriate wavelength for the chosen derivative.
-
-
Quantification:
-
Identify the peak corresponding to the derivatized this compound by comparing its retention time to that of the derivatized this compound standard.
-
Create a calibration curve by plotting the peak areas of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Arginase Activity Assay
This colorimetric assay measures arginase activity by quantifying the amount of urea produced from the hydrolysis of a substrate (arginine or this compound).[10][18][19]
Materials:
-
Plant protein extract
-
Arginine buffer (pH 9.5)
-
Substrate solution (L-arginine or L-canavanine in buffer)
-
Reagents for urea detection (e.g., a commercial kit often containing reagents that form a colored product with urea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a protein extract from the plant tissue of interest in a suitable buffer.
-
Reaction Setup:
-
In a 96-well plate, add the plant protein extract to the wells.
-
For each sample, prepare a corresponding blank well containing the protein extract but without the substrate.
-
Prepare a set of urea standards of known concentrations.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the substrate solution (L-arginine or L-canavanine) to the sample wells.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
-
Urea Detection:
-
Stop the arginase reaction and develop the color by adding the urea detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature to allow for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance of the samples and standards at the appropriate wavelength using a microplate reader.
-
Subtract the absorbance of the sample blank from the corresponding sample reading.
-
Calculate the urea concentration in the samples using the urea standard curve.
-
Express arginase activity in units, where one unit is the amount of enzyme that produces 1 µmole of urea per minute under the assay conditions.
-
Urease Activity Assay
This assay measures the activity of urease by quantifying the ammonia produced from the hydrolysis of urea.[3][20]
Materials:
-
Plant extract or soil sample
-
Urea solution
-
Reagents for ammonia detection (e.g., using the Berthelot method, which forms a colored product with ammonia)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare an extract from the plant tissue or soil sample in an appropriate buffer.
-
Reaction Setup:
-
Add the sample extract to the wells of a 96-well plate.
-
Prepare a set of ammonia standards of known concentrations.
-
-
Enzyme Reaction:
-
Add the urea solution to the sample wells to start the reaction.
-
Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a specific time.
-
-
Ammonia Detection:
-
Stop the reaction and add the ammonia detection reagents (e.g., Reagent A and Reagent B from a commercial kit) to all wells.
-
Incubate for a period to allow for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance at the appropriate wavelength (e.g., 670 nm) with a microplate reader.
-
Calculate the amount of ammonia produced in the samples using the ammonia standard curve.
-
Express urease activity as the amount of ammonia released per unit of time per gram of sample.
-
Experimental and Logical Workflows
Workflow for Investigating this compound Metabolism in a Plant Species
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. This compound content in sword beans (Canavalia gladiata): analysis and effect of processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of l-Canavanine and l-Canaline in Leguminous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of this compound Biochemistry in the Jack Bean Plant, Canavalia ensiformis (L.) DC: II. This compound Biosynthesis in the Developing Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urease Activity Assay Kit (Colorimetric) (ab204697) | Abcam [abcam.com]
- 8. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Content Quantification in Processed Bitter Vetch (Vicia ervilia) and Its Application as Flour in Breads: An Analysis of Nutritional and Sensory Attributes | MDPI [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Investigations of this compound Biochemistry in the Jack Bean Plant, Canavalia ensiformis (L.) DC: II. This compound Biosynthesis in the Developing Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways [frontiersin.org]
- 16. L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-canavanine, a non-proteinogenic amino acid found predominantly in leguminous plants, serves as a potent natural antimetabolite due to its profound structural similarity to the proteinogenic amino acid L-arginine.[1][2] The key distinction—the substitution of a methylene (B1212753) bridge (-CH₂) in arginine with an oxygen atom (-O-) in canavanine—introduces subtle yet critical changes in stereochemistry, basicity, and electronic distribution.[1][3] These alterations allow this compound to be mistakenly utilized by the cellular machinery for protein synthesis, leading to the creation of structurally aberrant proteins and subsequent cytotoxicity.[4][5][6] This guide provides an in-depth analysis of the core structural differences, details the experimental protocols used for their characterization, visualizes the biological pathways affected, and explores the implications for therapeutic drug development.
Comparative Physicochemical and Structural Analysis
The primary structural difference between L-arginine and L-canavanine is the isosteric replacement of the δ-methylene group of arginine with an oxygen atom, forming the guanidinooxy group of this compound.[1][7] This seemingly minor substitution has significant consequences for the molecule's physicochemical properties, most notably the basicity of the side chain.
The electronegative oxygen atom in this compound exerts a strong electron-withdrawing inductive effect. This effect delocalizes the positive charge of the protonated side chain, thereby weakening the guanidinooxy group's ability to hold a proton. The result is a dramatic reduction in the side chain's pKa value compared to arginine.[4][8] While arginine's side chain is almost perpetually protonated and positively charged at physiological pH, this compound's side chain exists in a pH-dependent equilibrium between its cationic and neutral forms.[9][10]
Quantitative Physicochemical Data
The following table summarizes the key quantitative differences between the two molecules.
| Property | L-Arginine | L-Canavanine | Reference(s) |
| Molecular Formula | C₆H₁₄N₄O₂ | C₅H₁₂N₄O₃ | [1] |
| Molecular Weight ( g/mol ) | 174.20 | 176.17 | [1][11] |
| pKa (α-carboxyl) | ~2.17 | ~2.35 | [1] |
| pKa (α-amino) | ~9.04 | ~9.22 | [1] |
| pKa (Side Chain) | ~12.5 - 13.8 | ~7.0 - 7.4 | [1][9][10][12] |
Biological Consequences of Structural Mimicry
The structural analogy of this compound allows it to subvert metabolic pathways intended for arginine. The primary enzyme responsible for this molecular deception is arginyl-tRNA synthetase (ArgRS), which fails to effectively discriminate between the two amino acids.[13][14]
Mechanism of Action: From Uptake to Cytotoxicity
-
Cellular Uptake: this compound enters the cell via amino acid transporters.
-
Enzymatic Recognition: It is recognized as a substrate by ArgRS, which catalyzes the aminoacylation of tRNA(Arg).[14][15]
-
Protein Incorporation: Canavanyl-tRNA(Arg) is delivered to the ribosome and incorporated into nascent polypeptide chains in place of arginine residues.[1][5][13]
-
Protein Misfolding: The lower basicity of the this compound side chain prevents the formation of critical salt bridges and hydrogen bonds that are essential for proper protein folding and tertiary/quaternary structure.[4][8]
-
Loss of Function: The resulting structurally aberrant "canavanyl" proteins are often non-functional.[4][6]
-
Cytotoxicity: The accumulation of misfolded proteins and the disruption of essential cellular processes trigger stress responses and can lead to apoptotic cell death.[16][17]
Experimental Protocols for Structural Discrimination
Distinguishing between this compound and arginine, and characterizing the effects of their incorporation into proteins, requires high-resolution analytical techniques.
Protocol: X-ray Crystallography of a Ligand-Protein Complex
This protocol outlines the determination of the crystal structure of a target protein (e.g., ArgRS) bound to either this compound or arginine.
-
Protein Expression and Purification: Express the target protein using a recombinant system (e.g., E. coli). Purify the protein to >95% homogeneity using affinity, ion-exchange, and size-exclusion chromatography.[18]
-
Crystallization:
-
Concentrate the purified protein to 5-10 mg/mL.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.[19][20] Screen a wide range of precipitants, buffers, and salts.
-
For co-crystallization, add a 5-10 fold molar excess of L-canavanine or L-arginine to the protein solution before setting up the drops.
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of sufficient size (~50-100 μm) appear, harvest them using a nylon loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities and positions.
-
Determine the initial phases, often by molecular replacement if a homologous structure exists.[18]
-
Build an atomic model into the resulting electron density map. The electron density for the bound ligand (this compound or arginine) should be clearly visible in the active site. The oxygen atom in this compound's side chain will be a key feature distinguishing it from the methylene carbon of arginine.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density map.[22]
-
-
Validation: Validate the final structure's quality using established metrics (e.g., R-work/R-free, Ramachandran plot analysis) before deposition in the Protein Data Bank (PDB).[21]
Protocol: Distinguishing Free Amino Acids via NMR Spectroscopy
This protocol describes how to differentiate L-canavanine from L-arginine in solution.
-
Sample Preparation:
-
Dissolve 5-10 mg of each amino acid standard (L-canavanine and L-arginine) in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in separate NMR tubes.[23]
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire 1D ¹H NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).[24]
-
Key parameters: sufficient number of scans for good signal-to-noise, appropriate spectral width, and a relaxation delay of at least 5 seconds for accurate integration.
-
(Optional) Acquire 2D spectra like COSY (Correlation Spectroscopy) to establish proton-proton connectivities and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.[25]
-
-
Spectral Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the internal standard at 0 ppm.
-
Expected Results: The primary difference will be observed in the chemical shifts of the protons on the carbon adjacent to the side chain's key heteroatom (the δ-CH₂ in arginine vs. the γ-CH₂ in this compound). The protons on the γ-CH₂ of this compound (adjacent to the -O- group) are expected to be significantly downfield (at a higher ppm value) compared to the δ-CH₂ protons of arginine (adjacent to the -NH- group). This is due to the greater deshielding effect of the highly electronegative oxygen atom.
-
Implications for Drug Development
The unique properties of this compound make it and its parent enzyme, ArgRS, attractive targets for therapeutic intervention, particularly in oncology.
-
This compound as an Antimetabolite Drug: As an arginine antagonist, this compound has shown promise as a cytotoxic agent against various cancer cell lines, including pancreatic, colon, and breast cancers.[4][26][27][28] Its mechanism of inducing proteotoxic stress is particularly effective against rapidly proliferating tumor cells. Furthermore, it can act as a chemosensitizer, potentiating the effects of conventional drugs like cisplatin (B142131) and doxorubicin (B1662922).[27][28][29][30]
-
Arginyl-tRNA Synthetase as a Therapeutic Target: The central role of ArgRS in mediating this compound's toxicity identifies it as a novel target for drug discovery.[4][8] Developing molecules that selectively modulate ArgRS activity could provide a new therapeutic avenue for cancers that are dependent on arginine metabolism.
Conclusion
The substitution of a single methylene group with an oxygen atom fundamentally transforms L-arginine into its toxic analog, L-canavanine. This change drastically lowers the side chain pKa, altering the charge and hydrogen bonding capacity of the residue when incorporated into proteins. This structural difference is the root of this compound's biological activity, enabling it to act as a potent antimetabolite that disrupts protein integrity and induces cell death. A thorough understanding of these structural nuances, verified through robust experimental methods, continues to fuel the development of novel therapeutic strategies targeting the vulnerabilities of cancer cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound L-Canavanine (FDB000505) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. raineslab.com [raineslab.com]
- 10. This compound versus arginine: Prospects for cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.uchicago.edu [journals.uchicago.edu]
- 17. Arginine antimetabolite L-canavanine induces apoptotic cell death in human Jurkat T cells via caspase-3 activation regulated by Bcl-2 or Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 26. The antiproliferative and immunotoxic effects of L-canavanine and L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. L-Canavanine Potentiates Cytotoxicity of Chemotherapeutic Drugs in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. discovery.researcher.life [discovery.researcher.life]
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-canavanine, a non-proteinogenic amino acid synthesized by certain leguminous plants, stands as a potent example of chemical defense in the natural world. Its structural mimicry of L-arginine allows it to act as a powerful antimetabolite, disrupting protein structure and function in susceptible organisms. This in-depth technical guide explores the multifaceted allelochemical properties of canavanine, detailing its ecological significance, mechanisms of action, and potential applications in drug development. Through a comprehensive review of existing literature, this document provides quantitative data on its biological effects, detailed experimental protocols for its study, and visual representations of its impact on cellular signaling pathways.
Introduction: this compound as a Defensive Allelochemical
L-canavanine is a naturally occurring structural analogue of L-arginine, differing only by the substitution of a methylene (B1212753) bridge with an oxygen atom in the side chain.[1] This seemingly subtle modification has profound biological consequences, rendering this compound a highly effective defensive compound against a wide range of herbivores and pathogens.[2][3] Found predominantly in the seeds of leguminous plants, this compound serves a dual purpose: acting as a vital nitrogen source for the growing embryo and providing a formidable chemical barrier against predation.[1] Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of arginine, leading to the synthesis of aberrant, non-functional proteins.[4][5] This disruption of protein integrity and function underlies its potent antimetabolite activity and its role as a key player in plant-herbivore and plant-microbe interactions.[2][6]
Mechanisms of Allelochemical Action
The primary mode of this compound's toxicity lies in its molecular mimicry of L-arginine. This allows it to be recognized and processed by cellular machinery that normally handles arginine, leading to widespread disruption of cellular processes.
Incorporation into Proteins and Disruption of Protein Function
The arginyl-tRNA synthetases of many organisms cannot effectively discriminate between arginine and this compound.[4][5] This leads to the incorporation of this compound into nascent polypeptide chains during protein synthesis.[2][4] The resulting "canavanyl proteins" are structurally aberrant and often functionally impaired, which can disrupt critical cellular processes, including RNA and DNA metabolism.[3][4] This misincorporation is a key element of this compound's insecticidal and herbicidal properties.[3][7]
Inhibition of Nitric Oxide Synthase (NOS)
This compound acts as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[8][9] By competing with arginine, the natural substrate for NOS, this compound can reduce the production of nitric oxide (NO), a key signaling molecule.[10][11] This property has been investigated for its therapeutic potential in conditions such as endotoxic shock.[8][10]
Disruption of Arginine Metabolism and Transport
Beyond its incorporation into proteins and inhibition of NOS, this compound can also interfere with other aspects of arginine metabolism and transport. It can affect the regulatory and catalytic reactions of arginine metabolism and compete for arginine uptake into cells.[2][4]
Quantitative Data on Allelochemical Effects
The biological effects of this compound are often concentration-dependent. The following tables summarize key quantitative data from various studies.
| Organism/System | This compound Concentration | Observed Effect | Reference |
| Soil Microbial Community | 500 nmol/g soil | Decrease in Proteobacteria and Acidobacteria populations; 1.3-fold enrichment of L-arginine degradation pathway. | [12][13] |
| Lettuce (Lactuca sativa) Protoplasts | 10 µM | Strong inhibition of protoplast division. | [14] |
| Human Pancreatic Cancer Cells (MIA PaCa-2) | 2 mM (in 0.4 mM Arginine) | 50% inhibitory concentration (IC50). | [15] |
| Human Pancreatic Cancer Cells (MIA PaCa-2) | 0.01 mM (in 0.4 µM Arginine) | 50% inhibitory concentration (IC50). | [15] |
| Rat (in vivo) | 10 mg/kg (bolus injection) | Significant reduction of endotoxin-induced hypotension. | [9] |
| Tomato (Solanum lycopersicum) Roots | 10 µM | 60% inhibition of Arginine-dependent NOS-like activity (short-term). | [11] |
| Tomato (Solanum lycopersicum) Roots | 50 µM | 70% inhibition of Arginine-dependent NOS-like activity (short-term). | [11] |
Table 1: Concentration-Dependent Effects of this compound on Various Biological Systems.
| Parameter | Value | Organism | Reference |
| LD50 (single subcutaneous injection) | 5.9 +/- 1.8 g/kg | Adult Sprague-Dawley rats | [16] |
| LD50 (single subcutaneous injection) | 5.0 +/- 1.0 g/kg | 10-day-old Sprague-Dawley rats | [16] |
| This compound concentration in Hedysarum alpinum seeds | 1.2% (weight/weight) | Hedysarum alpinum | [1] |
| This compound concentration in Dioclea megacarpa seeds | 13% (by dry weight) | Dioclea megacarpa | [17] |
Table 2: Toxicological and Occurrence Data for this compound.
Experimental Protocols
This section outlines methodologies for key experiments used to investigate the allelochemical properties of this compound.
Allelopathy Bioassay on Seed Germination and Seedling Growth
This protocol is adapted from standard allelopathy bioassay methods and can be used to assess the phytotoxicity of this compound.
Objective: To determine the effect of this compound on the germination and early growth of a model plant species (e.g., Lactuca sativa - lettuce).
Materials:
-
L-canavanine sulfate (B86663) salt
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of the target species (e.g., Lactuca sativa)
-
Incubator or growth chamber with controlled temperature and light conditions.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of L-canavanine in distilled water. From this stock, create a series of dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A control solution of distilled water should also be prepared.
-
Petri Dish Setup: Place two layers of filter paper in each Petri dish.
-
Seed Plating: Evenly place a predetermined number of seeds (e.g., 25) on the filter paper in each Petri dish.
-
Treatment Application: Add a specific volume (e.g., 5 mL) of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection:
-
Germination: Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Seedling Growth: After the incubation period, measure the radicle (root) and hypocotyl (shoot) length of each seedling.
-
-
Data Analysis: Calculate the germination percentage, germination rate, and average root and shoot length for each treatment. The inhibitory or stimulatory effect of this compound can be expressed as a percentage of the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Analysis of this compound's Effect on Soil Microbial Communities
This protocol outlines a general workflow for investigating the impact of this compound on the composition and function of soil microbial communities.
Objective: To assess the changes in soil microbial community structure and metabolic pathways in response to this compound application.
Materials:
-
Soil samples
-
L-canavanine
-
Sterile water
-
Microcosms (e.g., pots or sterile containers)
-
DNA extraction kit for soil
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
-
Bioinformatics software for sequence analysis (e.g., QIIME, PICRUSt2)
Procedure:
-
Microcosm Setup: Distribute sieved soil into microcosms.
-
This compound Treatment: Prepare a solution of L-canavanine and apply it to the soil in the treatment group to achieve the desired concentration (e.g., 500 nmol/g soil). Apply an equal volume of sterile water to the control group.
-
Incubation: Incubate the microcosms under controlled conditions for a specific period.
-
Soil Sampling and DNA Extraction: At the end of the incubation period, collect soil samples from each microcosm and extract total DNA using a suitable soil DNA extraction kit.
-
16S rRNA Gene Amplification and Sequencing: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers. Sequence the amplicons using a high-throughput sequencing platform.
-
Bioinformatics Analysis:
-
Sequence Processing: Process the raw sequencing reads to remove low-quality sequences, chimeras, and adapters.
-
OTU/ASV Picking: Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to each OTU/ASV.
-
Diversity Analysis: Calculate alpha and beta diversity metrics to compare the microbial community composition between the control and this compound-treated samples.
-
Functional Prediction: Use tools like PICRUSt2 to predict the functional potential of the microbial communities based on the 16S rRNA gene data.
-
Signaling Pathways and Molecular Interactions
This compound's interaction with cellular machinery triggers a cascade of events that can be visualized as signaling pathways.
Caption: Mechanism of this compound's allelochemical action.
Caption: Detoxification pathways of this compound in adapted organisms.
Ecological Implications
The allelochemical properties of this compound have significant ecological consequences, shaping interactions between plants, herbivores, and microorganisms.
Plant Defense Against Herbivores
This compound is a highly effective defense mechanism against a wide array of insect herbivores.[3][4] For many insects, ingestion of this compound-containing plant material leads to developmental abnormalities, reduced fecundity, and mortality.[7] However, some specialist herbivores have evolved mechanisms to tolerate and even utilize this compound. For example, the larvae of the bruchid beetle Caryedes brasiliensis can detoxify this compound and use it as a nitrogen source.[17] This co-evolutionary arms race highlights the potent selective pressure exerted by this compound in natural ecosystems.
Influence on Soil Microbial Communities
Recent studies have shown that this compound, exuded from the roots of plants like hairy vetch (Vicia villosa), can significantly alter the composition and function of soil microbial communities.[12][13] It can selectively inhibit the growth of certain bacterial phyla while promoting others, thereby shaping the rhizosphere microbiome.[12] This modulation of the soil microbial community can have cascading effects on nutrient cycling and plant health.[12][13]
Potential for Drug Development
The unique biological activities of this compound have garnered interest in its potential as a lead compound for drug development.
Anticancer Properties
This compound has demonstrated cytotoxic effects against various cancer cell lines, including human pancreatic cancer.[15][18] Its ability to be selectively incorporated into the proteins of rapidly dividing cancer cells, which often have a high demand for arginine, makes it a promising candidate for anticancer therapy.[18] Furthermore, its combination with arginine deprivation strategies has shown synergistic effects in targeting glioblastoma cells.[18]
Anti-inflammatory and Immunomodulatory Effects
As a selective inhibitor of iNOS, this compound has the potential to modulate inflammatory responses.[8] This has been explored in the context of sepsis and endotoxic shock, where excessive NO production contributes to cardiovascular failure.[8][19]
Conclusion
L-canavanine is a remarkable example of a plant secondary metabolite with potent allelochemical properties. Its ability to mimic L-arginine allows it to disrupt fundamental cellular processes in a wide range of organisms, playing a crucial role in plant defense and shaping ecological interactions. The detailed understanding of its mechanisms of action, supported by quantitative data and robust experimental protocols, not only deepens our appreciation of chemical ecology but also opens avenues for the development of novel therapeutic agents. Further research into the intricate signaling pathways affected by this compound and the development of synthetic analogues with enhanced specificity and efficacy holds significant promise for both agriculture and medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, during rodent endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. Inhibition of the growth of human pancreatic cancer cells by the arginine antimetabolite L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation and detoxification of this compound by a specialized seed predator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Canavanine, a non-proteinogenic amino acid found in certain leguminous plants, is a structural analog of L-arginine. This structural similarity allows canavanine to act as a potent antimetabolite, significantly disrupting cellular nitrogen metabolism by interfering with key arginine-dependent pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound affects cellular nitrogen metabolism, with a focus on its impact on nitric oxide synthesis and the urea (B33335) cycle. We present quantitative data on its inhibitory effects, detailed experimental protocols for studying these effects, and visual representations of the involved signaling pathways to support researchers and professionals in drug development.
Introduction
Cellular nitrogen metabolism is a complex network of biochemical pathways essential for the synthesis of amino acids, nucleotides, and other nitrogen-containing compounds, as well as for the detoxification of ammonia (B1221849). L-arginine is a critical amino acid at the crossroads of these pathways, serving as a precursor for protein synthesis, nitric oxide (NO), urea, polyamines, and creatine. L-canavanine, with its guanidinooxy structure mimicking the guanidinium (B1211019) group of arginine, competitively inhibits enzymes that utilize arginine and can be mistakenly incorporated into nascent polypeptide chains, leading to cellular dysfunction and toxicity. Understanding the multifaceted effects of this compound on nitrogen metabolism is crucial for its potential therapeutic applications, including its investigated use as an anti-cancer and anti-inflammatory agent.
Mechanisms of this compound Action on Nitrogen Metabolism
This compound's primary impact on cellular nitrogen metabolism stems from its role as an arginine antagonist. This antagonism manifests in two principal ways:
-
Competitive Inhibition of Arginine-Utilizing Enzymes: this compound competes with arginine for the active sites of enzymes involved in major nitrogen metabolism pathways.
-
Incorporation into Proteins: Arginyl-tRNA synthetase can recognize this compound and incorporate it into proteins in place of arginine, resulting in the synthesis of structurally aberrant and non-functional "canavanyl proteins". This can trigger cellular stress responses and apoptosis.
This guide will focus on the direct enzymatic inhibition by this compound on two central pathways of nitrogen metabolism: nitric oxide synthesis and the urea cycle.
Inhibition of Nitric Oxide Synthesis
Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). This compound acts as a competitive inhibitor of all three NOS isoforms, with a particular selectivity for iNOS.[1][2] The inhibition of NO production by this compound has significant physiological consequences, as NO is involved in vasodilation, neurotransmission, and the immune response.
Disruption of the Urea Cycle
The urea cycle is the primary pathway for the detoxification of ammonia in mammals, converting it into the less toxic compound urea, which is then excreted. Arginase, a key enzyme in this cycle, catalyzes the hydrolysis of arginine to ornithine and urea. This compound can also serve as a substrate for arginase, albeit with a lower affinity than arginine.[3] The metabolism of this compound by arginase produces canaline (B555070) and urea.[4] This process can lead to a depletion of the arginine pool available for other metabolic functions and may also result in the accumulation of the toxic metabolite canaline. Furthermore, studies in rats have shown that administration of this compound leads to a marked elevation in ornithine levels, a key intermediate in the urea cycle.[1]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data regarding the inhibitory effects of this compound on key enzymes in nitrogen metabolism and its cytotoxic effects on various cell lines.
Table 1: Kinetic Parameters of this compound Inhibition
| Enzyme | Substrate | This compound as | Kinetic Parameter | Value | Organism/Tissue Source | Reference(s) |
| Nitric Oxide Synthase (NOS) | L-Arginine | Inhibitor | K_i_ | 1.4 mM | Not Specified | [5] |
| Arginase | L-Arginine | Substrate | K_m_ (for Arginine) | 7-8 mM | Jack Bean Mitochondria | [3][6] |
| Arginase | L-Canavanine | Substrate | K_m_ (for this compound) | 38 mM | Jack Bean Mitochondria | [3][6] |
Table 2: Cytotoxicity of L-Canavanine in Human Cancer Cell Lines (in L-Arginine-free media)
| Cell Line | Tissue of Origin | IC_50_ (mM) | Reference(s) |
| HeLa | Cervical Cancer | ~0.2-1.2 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | ~0.2-1.2 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.2-1.2 | [1] |
| BxPC-3 | Pancreatic Cancer | ~0.2-1.2 | [1] |
| Hep G2 | Hepatocellular Carcinoma | ~0.2-1.2 | [1] |
| SK-HEP-1 | Liver Adenocarcinoma | ~0.2-1.2 | [1] |
Table 3: In Vivo Effects of this compound on Urea Cycle Metabolites in Rats
| Metabolite | Route of Administration | Dose (g/kg) | Change in Urinary Excretion | Reference(s) |
| Urea | Intravenous | 2.0 | 88% of administered [¹⁴C]this compound recovered as [¹⁴C]urea | [1] |
| Urea | Subcutaneous | 2.0 | 75% of administered [¹⁴C]this compound recovered as [¹⁴C]urea | [1] |
| Urea | Oral | 2.0 | 50% of administered [¹⁴C]this compound recovered as [¹⁴C]urea | [1] |
| Ornithine | Not Specified | Not Specified | Markedly elevated | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cellular nitrogen metabolism.
Measurement of Nitric Oxide Production using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
Principle: The assay involves the reduction of nitrate to nitrite, followed by a diazotization reaction where nitrite reacts with sulfanilamide (B372717) in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound, which can be measured spectrophotometrically at ~540 nm.
Protocol for Macrophage Cell Culture:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[7]
-
Cell Treatment: Activate the macrophages with an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of various concentrations of L-canavanine. Include appropriate controls (untreated cells, cells with LPS only, cells with this compound only).
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect 50 µL of the cell culture supernatant from each well.[7]
-
Nitrate Reduction (Optional but Recommended): To measure total NO production, nitrate in the supernatant must be converted to nitrite. This can be done using nitrate reductase.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each 50 µL of supernatant.[7]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[7]
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Arginase Activity Assay
This assay measures the activity of arginase by quantifying the amount of urea produced from the hydrolysis of arginine.
Principle: Arginase catalyzes the conversion of L-arginine to L-ornithine and urea. The urea produced is then quantified in a colorimetric reaction.
Protocol for Liver Cell Lysates:
-
Cell Lysate Preparation:
-
Harvest liver cells (e.g., primary hepatocytes or HepG2 cells) and wash with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100).
-
Centrifuge to remove cell debris and collect the supernatant containing the arginase.
-
-
Arginase Activation: Pre-incubate the cell lysate with a buffer containing MnCl₂ (a cofactor for arginase) at 37°C for 10 minutes.
-
Enzymatic Reaction:
-
Initiate the reaction by adding L-arginine to the activated lysate.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).
-
Urea Quantification:
-
Add a colorimetric reagent for urea (e.g., α-isonitrosopropiophenone or diacetyl monoxime).
-
Heat the mixture (e.g., at 100°C for 45 minutes).
-
Cool to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Calculation: Determine the amount of urea produced from a standard curve and calculate the arginase activity (typically expressed as units per milligram of protein).
Analysis of Urea Cycle Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify amino acids and other small molecules involved in the urea cycle.
Principle: Cell extracts are prepared and the amino acids are derivatized to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated on a reverse-phase HPLC column and quantified based on their peak areas compared to known standards.
General Protocol:
-
Sample Preparation:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells and extract the intracellular metabolites using a suitable method (e.g., methanol-chloroform-water extraction).
-
-
Derivatization: Derivatize the amino acids in the extract using a reagent such as o-phthalaldehyde (B127526) (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the amino acids using a gradient of two mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile).
-
Detect the separated amino acids using a UV or fluorescence detector.
-
-
Quantification: Identify and quantify the peaks corresponding to ornithine, citrulline, and arginine by comparing their retention times and peak areas to those of known standards.
Mass Spectrometry-Based Proteomic Analysis of this compound Incorporation
Mass spectrometry (MS) is a powerful tool to identify and quantify the incorporation of this compound into proteins.
Principle: Proteins from this compound-treated cells are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting MS/MS spectra are then searched against a protein database, allowing for the identification of peptides containing this compound instead of arginine.
Workflow:
-
Cell Culture and Protein Extraction: Culture cells in the presence of this compound. Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis:
-
Use specialized proteomics software to search the MS/MS data against a protein database.
-
Include a variable modification in the search parameters to account for the mass difference between arginine and this compound.
-
Identify and validate the spectra of this compound-containing peptides.
-
Quantify the extent of this compound incorporation by comparing the intensities of canavanyl- and arginyl-containing peptides.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.
Figure 1: this compound's multifaceted interference with major arginine metabolic pathways.
Figure 2: A general experimental workflow for investigating the impact of this compound.
Conclusion
L-canavanine serves as a powerful tool for investigating cellular nitrogen metabolism due to its specific antagonism of arginine-dependent pathways. Its ability to inhibit nitric oxide synthase and interfere with the urea cycle highlights the central role of arginine in these processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the biochemical and cellular effects of this compound. Further research into the nuanced effects of this compound on these and other metabolic pathways will continue to illuminate the intricate regulation of cellular nitrogen homeostasis and may pave the way for novel therapeutic strategies.
References
- 1. Metabolism of L-[guanidinooxy-14C]this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Studies on the Growth Effects of the Canaline-Urea Cycle Amino Acids with Lemna minor L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation and detoxification of this compound by a specialized seed predator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of L-(guanidinooxy-/sup 14/C)this compound in the rat (Journal Article) | OSTI.GOV [osti.gov]
- 7. Enhancement of human tumor cell killing by L-canavanine in combination with gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Canavanine, a non-proteinogenic amino acid, stands as a fascinating example of chemical defense in the plant kingdom and a molecule of significant interest for its potent biological activities. First isolated from the jack bean (Canavalia ensiformis), canavanine's structural analogy to L-arginine allows it to act as a powerful antimetabolite, disrupting protein structure and function in susceptible organisms. This technical guide delves into the historical research surrounding the discovery, isolation, and characterization of this compound, providing a detailed overview of the experimental methodologies and key findings that have shaped our understanding of this unique natural product. Its potential as an anti-cancer agent and its role in plant-herbivore interactions continue to drive research, making a thorough understanding of its foundational science essential for modern drug development and ecological studies.
I. Discovery and Isolation
The journey of this compound's discovery began in the early 20th century with the investigation of the chemical constituents of the jack bean.
A. Initial Discovery
In 1929, Japanese scientists Kitagawa and Tomita first reported the isolation of a new amino acid from the seeds of Canavalia ensiformis. Their work laid the groundwork for all subsequent research on this compound.
B. Early Isolation and Purification Protocols
Experimental Protocol: Early Isolation and Purification of this compound from Jack Bean Meal
-
Extraction:
-
Defatted jack bean meal was extracted with 50% aqueous alcohol.[2]
-
The alcoholic extract was concentrated under reduced pressure to yield a thick syrup.
-
-
Crude Precipitation:
-
Absolute alcohol was added to the syrup to precipitate crude this compound.[1]
-
-
Purification via Flavianate (B1239220) Salt Formation:
-
The crude this compound was dissolved in water and treated with flavianic acid to form this compound flavianate, a sparingly soluble salt.
-
The this compound flavianate was recrystallized multiple times from hot water to improve purity.[1]
-
-
Liberation of Free this compound:
-
The purified this compound flavianate was dissolved in water, and the flavianic acid was precipitated by the addition of a barium hydroxide (B78521) solution.[1]
-
The barium flavianate precipitate was removed by filtration.
-
Excess barium ions in the filtrate were removed by the careful addition of sulfuric acid to precipitate barium sulfate, which was then filtered off.
-
-
Crystallization:
-
The resulting solution containing free this compound was concentrated, and the amino acid was crystallized by the addition of aqueous alcohol.[1]
-
Note: Early researchers noted difficulties in obtaining highly pure this compound, with impurities often co-precipitating. Later modifications to this protocol included digestion of the crude precipitate with hydrochloric acid to destroy impurities and the use of basic lead acetate (B1210297) for purification, though the latter presented challenges in removing excess lead.[2]
II. Chemical Characterization and Structure Elucidation
Following its isolation, significant effort was dedicated to determining the chemical structure and properties of this compound.
A. Physicochemical Properties
Early studies established the fundamental physicochemical characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₄O₃ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Melting Point | ~184 °C | [3] |
| Solubility | Soluble in water, insoluble in alcohol | [3] |
B. Structural Elucidation
The determination of this compound's structure was a key step in understanding its biological activity. Early 20th-century methods for amino acid structure determination relied on a combination of elemental analysis, chemical degradation, and synthesis of derivatives.[4][5] The key structural feature that distinguishes this compound from arginine is the replacement of a methylene (B1212753) group (-CH₂-) in the side chain with an oxygen atom, forming a guanidinooxy group.[3]
Methodologies for Structural Elucidation (Historical Context):
-
Elemental Analysis: Determination of the empirical formula (C, H, N, O content).
-
Functional Group Analysis: Tests for the presence of amino and carboxyl groups (e.g., ninhydrin (B49086) reaction) and the unique guanidinooxy group.
-
Degradative Chemistry: Chemical reactions to break down the molecule into smaller, identifiable fragments. For this compound, hydrolysis yields canaline (B555070) and urea, providing clues to its structure.
-
Derivative Synthesis: Formation of derivatives (e.g., salts, esters) to aid in purification and characterization.
III. Biological Characterization: The Arginine Antagonist
The most significant biological feature of this compound is its role as a potent antagonist of L-arginine. This antagonism is the foundation of its toxicity to a wide range of organisms.
A. Mechanism of Action: Arginine Mimicry
This compound's structural similarity to arginine allows it to be recognized by cellular machinery that normally processes arginine. The primary target is the enzyme arginyl-tRNA synthetase (ArgRS).[6][7]
Experimental Protocol: In Vitro Aminoacylation Assay to Demonstrate this compound as a Substrate for Arginyl-tRNA Synthetase
This protocol is based on modern methodologies that confirm the early hypotheses about this compound's mechanism of action.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, Mg²⁺, radiolabeled L-canavanine (e.g., ¹⁴C-canavanine), purified arginyl-tRNA synthetase, and purified tRNA specific for arginine (tRNAArg).
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or tRNAArg.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Precipitation: The reaction is stopped, and the tRNA is precipitated using a solution like cold trichloroacetic acid (TCA). This step separates the large tRNA molecules (which will be radiolabeled if they have been charged with ¹⁴C-canavanine) from the small, unincorporated ¹⁴C-canavanine molecules.
-
Washing and Scintillation Counting: The precipitated tRNA is washed to remove any remaining free ¹⁴C-canavanine. The radioactivity of the precipitate is then measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of this compound that has been attached to the tRNA.
-
Data Analysis: The kinetic parameters (Km and kcat) for the aminoacylation reaction with this compound can be determined and compared to those for arginine.[8][9]
Studies have shown that while this compound is a substrate for ArgRS from many organisms, the enzyme from this compound-producing plants has a much lower affinity for this compound, a mechanism to prevent autotoxicity.[8][9]
B. Incorporation into Proteins and Consequences
Once this compound is mistakenly charged onto tRNAArg, it is incorporated into nascent polypeptide chains in place of arginine during protein synthesis.[10][11] This leads to the formation of "canavanyl-proteins."
The substitution of arginine with this compound can have profound effects on protein structure and function. The guanidino group of arginine has a pKa of ~12.5 and is protonated at physiological pH, allowing it to form critical ionic bonds that stabilize protein tertiary and quaternary structures. In contrast, the guanidinooxy group of this compound has a lower pKa, making it less basic and less likely to be protonated. This seemingly small change can disrupt the folding and stability of proteins, leading to loss of function.[6]
Experimental Protocol: Radiometric Assay for this compound Incorporation into Protein
This method is used to quantify the incorporation of this compound into newly synthesized proteins.[12]
-
Cell Culture and Labeling: A cell culture or organism is incubated in a medium containing radiolabeled this compound (e.g., L-[guanidinooxy-¹⁴C]this compound).
-
Protein Extraction: After a set incubation period, the cells are harvested, and total protein is extracted.
-
Protein Precipitation and Washing: The extracted proteins are precipitated with an acid (e.g., TCA) to separate them from unincorporated radiolabeled this compound. The protein pellet is washed multiple times to ensure all free radioactivity is removed.
-
Quantification: The radioactivity of the final protein pellet is measured using a scintillation counter. This value represents the amount of this compound incorporated into the proteome.
-
Parallel Experiment with Radiolabeled Arginine: A parallel experiment using radiolabeled arginine is often performed as a control to compare the rates of incorporation.[12]
// Nodes this compound [label="L-Canavanine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arginine [label="L-Arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArgRS [label="Arginyl-tRNA\nSynthetase (ArgRS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; tRNA_Arg [label="tRNA_Arg", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Can_tRNA [label="Canavanyl-tRNA_Arg", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arg_tRNA [label="Arginyl-tRNA_Arg", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribosome [label="Ribosome", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Can_Protein [label="Aberrant\nCanavanyl-Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Normal_Protein [label="Functional\nArginyl-Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disruption [label="Disrupted Protein\nStructure & Function", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2]; Cell_Death [label="Cellular Toxicity &\nApoptosis", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> ArgRS [label="Competitive\nSubstrate"]; Arginine -> ArgRS [label="Normal\nSubstrate"]; ArgRS -> Can_tRNA [label="Mistakenly\nCharges"]; ArgRS -> Arg_tRNA [label="Correctly\nCharges"]; tRNA_Arg -> ArgRS; Can_tRNA -> Ribosome; Arg_tRNA -> Ribosome; Ribosome -> Can_Protein [label="Incorporation"]; Ribosome -> Normal_Protein [label="Incorporation"]; Can_Protein -> Disruption; Disruption -> Cell_Death; } .dot
Caption: this compound's mechanism of toxicity via disruption of protein synthesis.
C. Inhibition of Nitric Oxide Synthase
More recent research has identified another key target of this compound: nitric oxide synthase (NOS). NOS enzymes utilize L-arginine as a substrate to produce nitric oxide (NO), a critical signaling molecule involved in various physiological processes. As an arginine analog, this compound can act as an inhibitor of NOS.[13][14]
Quantitative Data on NOS Inhibition:
Studies in tomato roots have shown that this compound treatment leads to a significant decrease in arginine-dependent NOS-like activity.[15]
| This compound Concentration | Duration of Treatment | Inhibition of NOS-like Activity | Reference |
| 10 µM | 24 hours | ~60% | [15] |
| 50 µM | 24 hours | ~70% | [15] |
| 10 µM | 72 hours | ~50% | [15] |
| 50 µM | 72 hours | >70% | [15] |
// Nodes L_Arginine [label="L-Arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="L-Canavanine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide\nSynthase (NOS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Citrulline [label="L-Citrulline", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduced_NO [label="Reduced NO\nSignaling", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges L_Arginine -> NOS [label="Substrate"]; this compound -> NOS [label="Competitive\nInhibitor", color="#EA4335", fontcolor="#EA4335", style=dashed]; NOS -> NO; NOS -> Citulline; NO -> Reduced_NO [style=invis]; } .dot
Caption: Inhibition of Nitric Oxide Synthase by L-Canavanine.
IV. Conclusion
The historical research into this compound, from its discovery in jack beans to the elucidation of its molecular mechanisms of action, provides a compelling narrative of natural product chemistry and toxicology. The early, meticulous work on its isolation and characterization paved the way for a deeper understanding of its role as an arginine antagonist. This foundational knowledge continues to be highly relevant for contemporary research in fields ranging from chemical ecology to oncology. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists seeking to build upon this rich history of scientific inquiry. The dual mechanisms of disrupting protein synthesis and inhibiting nitric oxide production make this compound and its derivatives promising candidates for further investigation in drug development.
References
- 1. scispace.com [scispace.com]
- 2. "Biosynthesis of this compound" by Shu-Chiung W. Chen [openprairie.sdstate.edu]
- 3. l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cib.csic.es [cib.csic.es]
- 6. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Canavanine, a non-proteinogenic amino acid synthesized by certain leguminous plants, serves as a potent defensive compound due to its structural analogy to L-arginine.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms underpinning canavanine's toxicity, focusing on its incorporation into nascent polypeptide chains. We will explore the critical role of arginyl-tRNA synthetase (ArgRS) in this process, the structural and functional consequences for proteins, and the elegant strategies evolved by this compound-producing organisms and adapted herbivores to prevent autotoxicity. This document consolidates quantitative data on enzyme kinetics, details key experimental protocols for studying this compound incorporation, and provides visual diagrams of the involved pathways and workflows to offer a comprehensive resource for researchers in biochemistry, toxicology, and pharmacology.
The Core Mechanism: A Case of Mistaken Identity
The primary mechanism of this compound's toxicity lies in its deceptive resemblance to arginine.[1][4][5] The key difference is the substitution of a methylene (B1212753) bridge (-CH2-) in arginine with an oxygen atom (oxa group) in this compound.[1] This subtle alteration does not prevent its recognition by the cellular machinery responsible for protein synthesis in most organisms.
The central enzyme in this process is arginyl-tRNA synthetase (ArgRS) . This enzyme is responsible for the crucial first step of protein synthesis: charging its cognate transfer RNA (tRNA) with the correct amino acid. In this compound-sensitive organisms, the ArgRS enzyme cannot effectively discriminate between arginine and this compound.[2][6] Consequently, it mistakenly attaches this compound to the arginine-specific tRNA (tRNA-Arg), forming canavanyl-tRNA-Arg.[7][8] This mischarged tRNA is then delivered to the ribosome, where this compound is incorporated into the growing polypeptide chain at positions coded for arginine.[8]
The resulting "canavanyl" proteins are structurally and functionally aberrant.[1][4] The substitution of arginine with this compound can disrupt the tertiary and quaternary structure of proteins, leading to loss of function.[9] This is because the guanidinooxy group of this compound is less basic than the guanidino group of arginine, which can interfere with the formation of critical ionic bonds that stabilize protein structure.[10] These defective proteins can lead to a cascade of detrimental effects, including the disruption of RNA and DNA metabolism, and inhibition of protein synthesis itself.[2][6][11]
Signaling Pathway of this compound Incorporation
Caption: Biochemical pathway of this compound incorporation into proteins.
The Art of Discrimination: Evading Autotoxicity
This compound-producing plants and specialized herbivores that feed on them have evolved sophisticated mechanisms to avoid the toxic effects of this compound. The primary strategy involves a highly discriminatory ArgRS that can distinguish between arginine and this compound.
For instance, the jack bean (Canavalia ensiformis), a prolific this compound producer, possesses an ArgRS that shows a strong preference for arginine.[12] This high level of discrimination prevents the synthesis of canavanyl-tRNA-Arg, thus avoiding autotoxicity.[12] Similarly, the larvae of the bruchid beetle Caryedes brasiliensis, which feeds on this compound-rich seeds, has an ArgRS that effectively excludes this compound.[13]
Some organisms have also developed alternative defense mechanisms. For example, the tobacco budworm Heliothis virescens can tolerate high levels of dietary this compound due to enzymes in its gut that detoxify it.[1] Additionally, some bacteria possess an enzyme called canavanyl-tRNA deacylase (CtdA) which specifically hydrolyzes canavanyl-tRNA-Arg, preventing the incorporation of this compound into proteins.[8]
Quantitative Insights: Enzyme Kinetics
The ability of ArgRS to discriminate between arginine and this compound can be quantified by comparing their kinetic parameters, such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). A higher discrimination factor, calculated from the ratio of kcat/KM for arginine versus this compound, indicates a greater ability of the enzyme to select for its correct substrate.
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) | Discrimination Factor (Arg/Can) | Reference |
| Jack Bean (Canavalia ensiformis) | L-Arginine | 2.5 | 1.8 | 0.72 | 485 | [12] |
| L-Canavanine | 1200 | 1.8 | 0.0015 | [12] | ||
| Soybean (Glycine max) | L-Arginine | Not specified | Not specified | Not specified | Lower than Jack Bean | [12] |
| L-Canavanine | Not specified | Not specified | Not specified | [12] | ||
| Escherichia coli | L-Arginine | Not specified | Not specified | Not specified | Low | [12] |
| L-Canavanine | Not specified | Not specified | Not specified | [12] |
Note: The table above is a summary based on available data. Detailed kinetic parameters are not always available in the cited abstracts and would require access to the full-text articles for a more comprehensive compilation.
Experimental Protocols for Studying this compound Incorporation
A variety of experimental techniques are employed to investigate the incorporation of this compound into proteins and its subsequent effects.
Radiometric Assay for this compound Incorporation
This method provides a direct and accurate measure of this compound incorporation into newly synthesized proteins.[14]
Principle: Cells or tissues are incubated with radiolabeled L-canavanine (e.g., L-[guanidinooxy-14C]this compound). The amount of radioactivity incorporated into proteins is then quantified.
Detailed Methodology:
-
Incubation: Incubate cells or tissue homogenates in a suitable medium containing L-[guanidinooxy-14C]this compound for a defined period. A parallel experiment with radiolabeled arginine can be performed as a control.[14]
-
Protein Precipitation: Terminate the reaction and precipitate the proteins using an agent like trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet extensively to remove any unincorporated radiolabeled amino acids.
-
Solubilization: Solubilize the protein pellet in a suitable buffer.
-
Scintillation Counting: Measure the radioactivity of the solubilized protein sample using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of this compound incorporated.
Proteomic Analysis of this compound Incorporation
Mass spectrometry-based proteomics allows for the direct identification and quantification of this compound-containing peptides within a complex protein mixture.[15]
Principle: Proteins from cells treated with this compound are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift caused by the incorporation of this compound allows for the identification of canavanyl peptides.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells in a medium where arginine is replaced with this compound. It is often beneficial to use stable isotope labeling with amino acids in cell culture (SILAC) with heavy arginine in a control group for accurate quantification.[15]
-
Protein Extraction and Digestion: Extract total protein from the cells and digest it into peptides using a protease like trypsin. Note that the presence of this compound can inhibit tryptic cleavage at that site.[10][16]
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The search parameters should be set to include the mass difference between arginine and this compound as a variable modification.
Experimental Workflow for Proteomic Analysis
Caption: A typical experimental workflow for identifying this compound incorporation in proteins using mass spectrometry.
Functional Consequences and Therapeutic Potential
The incorporation of this compound leads to the synthesis of non-functional proteins, which can have severe consequences for the organism.[4] These aberrant proteins are often targeted for degradation at a higher rate.[17] The widespread disruption of protein function can inhibit cell growth and differentiation, and in many cases, leads to cell death.[18]
The cytotoxic properties of this compound have garnered interest in its potential as an anticancer agent.[10] Cancer cells, particularly those with a high demand for arginine, may be more susceptible to the toxic effects of this compound. Research has shown that this compound can induce apoptosis in cancer cells and may be particularly effective in treating pancreatic cancer.[10][19]
Conclusion
The incorporation of this compound into proteins is a classic example of molecular mimicry with significant biological consequences. The process, initiated by the non-discriminatory action of arginyl-tRNA synthetase in susceptible organisms, leads to the production of aberrant proteins and cellular dysfunction. Understanding the intricacies of this mechanism, from the kinetics of enzyme discrimination to the downstream effects on protein structure and function, is crucial for fields ranging from chemical ecology to drug development. The experimental approaches detailed in this guide provide a framework for further investigation into this fascinating "Trojan horse" amino acid and its potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A standalone editing protein deacylates mischarged canavanyl-tRNAArg to prevent this compound incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of this compound on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. This compound | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Canavanine, a non-proteinogenic amino acid found in certain leguminous plants, serves as a potent antimetabolite of L-arginine. Its structural similarity to arginine allows it to act as a substrate for arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains. This event precipitates a cascade of cellular dysfunctions, primarily stemming from the synthesis of structurally aberrant and non-functional "canavanyl" proteins. The consequences include the induction of the unfolded protein response (UPR), inhibition of DNA and RNA synthesis, and ultimately, the initiation of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning canavanine's antimetabolite activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction
L-Canavanine is a natural arginine analogue characterized by the substitution of a methylene (B1212753) group (-CH2-) in arginine with an oxygen atom.[1][2] This seemingly subtle structural modification has profound implications for its biological activity, rendering it a powerful defensive compound in plants and a molecule of interest for its insecticidal and potential anticancer properties.[1][3] The primary mode of action of this compound revolves around its ability to mimic L-arginine, thereby deceiving the cellular machinery involved in protein synthesis.[4][5] This guide delves into the core mechanisms of this compound's action, from its interaction with arginyl-tRNA synthetase to the downstream cellular responses that culminate in cell death.
The Central Role of Arginyl-tRNA Synthetase
The gateway to this compound's toxicity is its recognition and activation by arginyl-tRNA synthetase (ArgRS), the enzyme responsible for charging tRNA molecules with arginine.[1][6]
Competition with Arginine and Incorporation into Proteins
This compound acts as a competitive substrate for ArgRS, vying with the endogenous L-arginine pool for binding to the enzyme's active site.[3][7] Once bound, ArgRS catalyzes the attachment of this compound to the cognate tRNAArg, forming canavanyl-tRNAArg.[1] This misacylated tRNA is then utilized by the ribosome during protein translation, resulting in the incorporation of this compound into polypeptide chains at positions normally occupied by arginine.[8]
Kinetic Parameters of Arginyl-tRNA Synthetase
The efficiency of this compound incorporation is dependent on the discriminatory capacity of the ArgRS from different organisms. Some organisms that produce this compound have evolved ArgRS enzymes that can effectively discriminate between arginine and this compound, thus avoiding autotoxicity.[1] In contrast, the ArgRS of many other organisms, including mammals and various insects, readily accepts this compound as a substrate.
Table 1: Kinetic Data for Arginyl-tRNA Synthetase with Arginine and this compound
| Organism/Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Discrimination Factor (Arg/Can) | Reference |
| Canavalia ensiformis (Jack Bean) | L-Arginine | 2.5 | 1.8 | 7.2 x 105 | 485 | [1] |
| L-Canavanine | 1200 | 1.8 | 1.5 x 103 | [1] | ||
| Glycine max (Soybean) | L-Arginine | 3.0 | 2.1 | 7.0 x 105 | Not reported | [1] |
| L-Canavanine | 350 | 1.5 | 4.3 x 103 | [1] | ||
| Escherichia coli | L-Arginine | ~70 (KD) | Not reported | Not reported | Low | [9] |
Note: The discrimination factor is the ratio of kcat/Km for arginine to that for this compound.
Cellular Consequences of this compound Incorporation
The substitution of arginine with this compound in proteins has far-reaching consequences for cellular function, primarily due to the induction of protein misfolding and subsequent cellular stress responses.
The Unfolded Protein Response (UPR)
The accumulation of misfolded canavanyl proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR).[10][11][12] The UPR is a complex signaling network that aims to restore ER homeostasis but can initiate apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6.[11][13] this compound-induced ER stress has been shown to activate the PERK and IRE1 pathways.[10]
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER. However, this also selectively promotes the translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[14][15] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.[10]
-
IRE1 Pathway: IRE1 is an endoribonuclease that, upon activation, splices the mRNA of X-box binding protein 1 (XBP1).[3] The spliced XBP1 mRNA is translated into a potent transcription factor that upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) pathway to help fold or degrade misfolded proteins.[3] However, under prolonged ER stress, IRE1 can also contribute to apoptosis through the activation of the JNK signaling pathway.
Induction of Apoptosis
If the UPR fails to resolve the ER stress caused by canavanyl proteins, the cell initiates programmed cell death, or apoptosis. This compound-induced apoptosis is a key mechanism of its cytotoxicity.
-
Caspase Activation: A central event in apoptosis is the activation of a cascade of proteases called caspases. This compound treatment has been shown to lead to the activation of caspase-3, a key executioner caspase.
-
Role of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating apoptosis. CHOP, induced by the PERK pathway, can upregulate the expression of pro-apoptotic Bcl-2 family members and downregulate anti-apoptotic ones, thereby tipping the balance towards cell death.
-
Mitochondrial Pathway: The activation of pro-apoptotic Bcl-2 family members can lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and the formation of the apoptosome, which in turn activates caspase-9 and the downstream caspase cascade.
Quantitative Data on this compound's Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cell lines, with its potency often being dependent on the concentration of extracellular arginine.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Arginine Concentration | IC50 (mM) | Reference |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.4 mM | ~2 | Not specified |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.4 µM | 0.01 | Not specified |
| Jurkat T cells | Acute Leukemia | Not specified | 1.25-5.0 (induces apoptosis) | Not specified |
| HeLa | Cervical Cancer | Arginine-free | 0.2-1.2 | Not specified |
| Caco-2 | Colon Cancer | Arginine-free | 0.2-1.2 | Not specified |
| MIA PaCa-2 | Pancreatic Cancer | Arginine-free | 0.2-1.2 | Not specified |
| BxPC-3 | Pancreatic Cancer | Arginine-free | 0.2-1.2 | Not specified |
| Hep G2 | Hepatocellular Carcinoma | Arginine-free | 0.2-1.2 | Not specified |
| SK-HEP-1 | Hepatocellular Carcinoma | Arginine-free | 0.2-1.2 | Not specified |
Signaling Pathways and Experimental Workflows
This compound-Induced Unfolded Protein Response and Apoptosis
The following diagram illustrates the signaling cascade initiated by the incorporation of this compound into proteins, leading to ER stress and apoptosis.
Caption: this compound-induced UPR and apoptotic signaling pathway.
Experimental Workflow for Investigating this compound's Mode of Action
The following diagram outlines a logical workflow for researchers studying the antimetabolite properties of this compound.
Caption: A logical experimental workflow for studying this compound's antimetabolite action.
Detailed Experimental Protocols
Arginyl-tRNA Synthetase (ArgRS) Activity Assay
This protocol is adapted from standard methods for measuring aminoacyl-tRNA synthetase activity.
Objective: To determine the kinetic parameters (Km and kcat) of ArgRS for L-arginine and L-canavanine.
Materials:
-
Purified ArgRS enzyme
-
tRNAArg
-
L-[14C]Arginine and L-[14C]this compound (or unlabeled amino acids with a colorimetric detection method)
-
ATP, MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and tRNAArg.
-
Initiate the reaction by adding a known concentration of purified ArgRS and varying concentrations of either L-[14C]Arginine or L-[14C]this compound.
-
Incubate the reaction at 37°C for a defined time course (e.g., 0, 2, 5, 10 minutes).
-
Stop the reaction by adding ice-cold 10% TCA to precipitate the tRNA and any attached amino acids.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the initial reaction velocities at each substrate concentration and determine Km and Vmax by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot. kcat can be calculated from Vmax if the enzyme concentration is known.
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Arginine-free cell culture medium (optional, for potentiation studies)
-
L-Canavanine stock solution
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of L-canavanine in the appropriate cell culture medium (with or without arginine).
-
Replace the medium in the wells with the this compound-containing medium. Include control wells with medium only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
Western Blot Analysis of Apoptotic Proteins
Objective: To detect the activation of apoptotic pathways in response to this compound treatment.
Materials:
-
Cell line of interest
-
L-Canavanine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at a concentration around the IC50 for various time points.
-
Harvest the cells and prepare total cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the apoptotic protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or cleavage.
Conclusion
L-Canavanine's mode of action as an antimetabolite is a multifaceted process initiated by its deceptive structural similarity to L-arginine. Its incorporation into proteins via the action of arginyl-tRNA synthetase triggers a cascade of events, most notably the unfolded protein response and the induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and potentially exploit the cytotoxic properties of this compound and its analogues. A thorough understanding of these molecular mechanisms is crucial for the rational design of novel therapeutic strategies targeting cellular pathways dependent on arginine metabolism.
References
- 1. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of arginyl-tRNA synthetase from Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The influence of identity elements on the aminoacylation of tRNA(Arg) by plant and Escherichia coli arginyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Interactions between Escherichia coli arginyl-tRNA synthetase and its substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tRNA aminoacylation by arginyl-tRNA synthetase: induced conformations during substrates binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory crosstalk within the mammalian unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of E. coli arginyl-tRNA synthetase and ligand binding studies revealed key residues in arginine recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endoplasmic reticulum-mediated unfolded protein response and mitochondrial apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A Deep Dive into the Biochemical Significance and Analytical Methodologies of L-Canavanine, a Non-Proteinogenic Amino Acid Central to Seed Viability and Defense.
This technical guide offers an in-depth exploration of L-canavanine, a structural analogue of L-arginine, and its pivotal role as a primary nitrogen storage compound in the seeds of numerous leguminous plants. Beyond its function in nitrogen metabolism, this document elucidates the compound's potent allelochemical properties, which provide a formidable defense against herbivores and pathogens. This whitepaper is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of canavanine's biochemistry, quantitative analysis, and metabolic pathways.
Introduction: The Dichotomous Nature of this compound
L-(+)-(S)-Canavanine is a non-proteinogenic amino acid distinguished from L-arginine by the substitution of a methylene (B1212753) bridge with an oxa group.[1] This structural similarity is the linchpin of its biological activity, enabling its accumulation to high concentrations in seeds, where it serves two primary, seemingly contradictory, functions. Firstly, it acts as a vital reserve of nitrogen, crucial for the nutritional demands of the developing embryo during germination.[1][2][3][4] Secondly, its resemblance to arginine allows it to be mistakenly incorporated into nascent polypeptide chains by unsuspecting herbivores, leading to the synthesis of dysfunctional proteins and subsequent toxic effects.[5][6][7] This dual functionality underscores a sophisticated evolutionary strategy employed by certain legumes to ensure reproductive success. Many leguminous species are prolific producers of this compound, diverting significant nitrogen resources to synthesize and store this single natural product.[6][7]
Quantitative Analysis of this compound in Seeds
The concentration of this compound in leguminous seeds can be substantial, often constituting the majority of the soluble nitrogen.[8] This section presents quantitative data on this compound content in various seeds and the impact of processing methods on its concentration.
Table 1: this compound Content in Various Legume Seeds
| Plant Species | Cultivar/Variety | This compound Content (mg/g dry weight) | Reference |
| Alfalfa (Medicago sativa) | 26 cultivars | 6 - 16 | [8] |
| Alfalfa (Medicago sativa) | - | Approx. 0.2 (recovered from exudate) | [3] |
| Bitter Vetch (Vicia ervilia) | Raw Seed Mixture | Approx. 95 (9.5 mg/100g) | [9][10] |
| Jack Bean (Canavalia ensiformis) | - | Up to 13% of dry weight (130 mg/g) | [11] |
| Dioclea megacarpa | - | High levels | [1] |
Table 2: Effect of Processing on this compound Content in Bitter Vetch (Vicia ervilia) Seeds
| Processing Method | This compound Content Reduction (%) | Final this compound Content (mg/100g) | Reference |
| Soaking | 0 | ~95 | [9][10] |
| Germination (24h) | 28 | 68.6 | [9][10] |
| Cooking (Boiling) | 60 | 38.2 | [9][10] |
| Pressure Cooking (120°C) | 60 | 38.2 | [9][10] |
| Baking (in bread) | 40 | - | [9] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is essential for research in plant biochemistry, food science, and toxicology. The following are detailed methodologies for key experiments cited in the literature.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is widely used for the sensitive and specific quantification of amino acids, including this compound.
Protocol:
-
Extraction:
-
Finely grind seed samples to a homogenous powder.
-
Suspend a known weight of the powder (e.g., 10.0 mg) in an extraction solvent. A common solvent is an ethanol:water mixture (e.g., 3:7 v/v).[10] Another option is acidified acetonitrile.[12][13]
-
Sonicate the suspension for 15 minutes at room temperature to facilitate extraction.[10]
-
Centrifuge the mixture at 10,000 x g for 10 minutes.[10]
-
Collect the supernatant. Re-extract the pellet with the same solvent and pool the supernatants to ensure complete recovery.[10]
-
-
Derivatization:
-
Several derivatizing agents can be used, such as diethyl ethoxymethylenemalonate (DEEMM).[10]
-
Mix a specific volume of the extract with the derivatizing agent solution according to the chosen protocol. The reaction conditions (pH, temperature, and time) must be strictly controlled to ensure complete and reproducible derivatization.
-
-
HPLC Analysis:
-
Use a reversed-phase HPLC system equipped with a suitable column (e.g., Zorbax Rx-SIL) and a detector (e.g., diode-array detector at 190 nm).[14]
-
The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium phosphate (B84403) buffer).[14]
-
Inject the derivatized sample into the HPLC system.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to that of a known standard.
-
Colorimetric Assay for this compound Quantification
This method provides a simpler and more rapid, though potentially less specific, means of quantifying this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of trisodium (B8492382) pentacyanoammonioferrate (PCAF).[3]
-
Photoactivate the PCAF solution by exposing it to a 150 W incandescent light for 15 minutes.[3]
-
Filter the solution and store it at 4°C for up to two weeks.[3]
-
-
Sample Preparation and Reaction:
-
Measurement:
-
Incubate the reaction mixture for a specific time (e.g., 40 minutes) to allow for color development.[3]
-
Measure the absorbance of the resulting magenta-colored solution at 530 nm using a spectrophotometer.[3]
-
Quantify the this compound concentration by comparing the absorbance to a standard curve generated using known concentrations of L-canavanine.[3]
-
Metabolic Pathways and Logical Relationships
The synthesis and degradation of this compound are tightly regulated processes within the plant. The following diagrams illustrate these pathways and the experimental workflow for its analysis.
This compound Biosynthesis and Degradation
The metabolic pathways of this compound are analogous in some respects to the urea (B33335) cycle.
Caption: Biosynthesis and degradation pathways of L-canavanine in leguminous plants.
This compound's Role in Nitrogen Mobilization During Germination
During germination, this compound is catabolized to provide nitrogen for the growing seedling.
Caption: Mobilization of nitrogen from this compound during seed germination.
Experimental Workflow for this compound Quantification
A logical flow for the quantitative analysis of this compound from seed samples.
Caption: A generalized experimental workflow for the quantification of this compound in seeds.
Conclusion
L-canavanine represents a fascinating example of evolutionary adaptation, serving as both a critical nutrient source and a potent defensive compound. Its high concentration in the seeds of many leguminous plants underscores its importance for the survival and propagation of these species. The methodologies detailed in this guide provide a framework for the accurate quantification and further study of this unique non-proteinogenic amino acid. A thorough understanding of this compound's biochemistry and metabolism is crucial for researchers in plant science, as well as for professionals in fields such as agriculture and pharmacology, where its biological activities may be harnessed for novel applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. brainkart.com [brainkart.com]
- 6. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and exudation of this compound during development of alfalfa (Medicago sativa L. cv. verko) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Content Quantification in Processed Bitter Vetch (Vicia ervilia) and Its Application as Flour in Breads: An Analysis of Nutritional and Sensory Attributes | MDPI [mdpi.com]
- 10. This compound Content Quantification in Processed Bitter Vetch (Vicia ervilia) and Its Application as Flour in Breads: An Analysis of Nutritional and Sensory Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation and detoxification of this compound by a specialized seed predator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. An easy analytical method for the determination of L-Canavanine in legumes and pulse-based fish feed | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Introduction
L-Canavanine, a non-proteinogenic amino acid, is a natural product found in high concentrations in the seeds of certain leguminous plants, most notably the jack bean (Canavalia ensiformis). It serves as a potent defensive compound for the plant due to its structural similarity to L-arginine. This molecular mimicry allows canavanine to be mistakenly incorporated into proteins by herbivores, leading to the synthesis of dysfunctional proteins and subsequent toxic effects. For researchers, this compound is a valuable molecule for studying amino acid metabolism, protein synthesis, and as a potential therapeutic agent. This document provides a detailed protocol for the extraction, purification, and crystallization of L-canavanine from jack bean seeds.
Mechanism of Action: this compound as an Arginine Antimetabolite
This compound's biological activity stems from its role as an L-arginine antagonist. Arginyl-tRNA synthetase, the enzyme responsible for charging tRNA with arginine, cannot effectively distinguish between arginine and this compound. This leads to the incorporation of this compound into nascent polypeptide chains, disrupting protein structure and function.
Overall Experimental Workflow
The process begins with raw jack bean seeds and proceeds through mechanical processing, chemical extraction, and chromatographic purification to yield high-purity L-canavanine crystals.
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Canavanine, a non-proteinogenic amino acid found in certain leguminous plants, serves as a powerful tool for investigating the intricacies of arginine metabolism. As a structural analog of L-arginine, canavanine can act as a competitive inhibitor of various enzymes that utilize arginine as a substrate and can also be incorporated into newly synthesized proteins, leading to structural and functional aberrations. These properties make this compound an invaluable molecular probe for dissecting arginine-dependent pathways, studying enzyme kinetics, and exploring therapeutic strategies targeting arginine metabolism in various diseases, including cancer. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of arginine metabolism.
Introduction
Arginine is a semi-essential amino acid central to numerous physiological processes, including the urea (B33335) cycle, nitric oxide synthesis, and the production of polyamines, proline, and creatine. The metabolic pathways involving arginine are tightly regulated, and their dysregulation is implicated in a range of pathologies. L-Canavanine, with its guanidinooxy structure being analogous to the guanidino group of arginine, offers a unique means to perturb and study these pathways.[1] Its primary mechanisms of action include:
-
Competitive Inhibition of Arginine-Utilizing Enzymes: this compound can bind to the active sites of enzymes that normally bind arginine, thereby inhibiting their catalytic activity. This allows for the study of enzyme function and the consequences of their inhibition.
-
Incorporation into Proteins: Arginyl-tRNA synthetase can recognize and activate this compound, leading to its incorporation into nascent polypeptide chains in place of arginine.[2] This results in the synthesis of structurally and functionally compromised proteins, providing insights into the roles of specific arginine residues and the cellular stress response to misfolded proteins.
These dual actions make this compound a versatile tool for researchers in biochemistry, cell biology, and pharmacology.
Data Presentation: Quantitative Effects of this compound on Arginine Metabolism Enzymes
The following tables summarize the known quantitative effects of L-canavanine on key enzymes involved in arginine metabolism. This data is essential for designing experiments and interpreting results.
| Enzyme | Organism/Source | This compound Effect | Kinetic Parameters | Reference(s) |
| Arginase | Jack Bean (Canavalia ensiformis) | Substrate | Apparent K_m = 38 mM | [3][4] |
| Soybean (Glycine max) | Poor Substrate | Product formation linear up to 890 mM | [3][4] | |
| Arginine Deiminase (ADI) | Pseudomonas aeruginosa | Time-Controlled Mechanism-Based Inhibitor | K_i = 1.7 ± 0.5 mM, k_inact = 0.31 ± 0.03 min⁻¹ | [5][6] |
| Nitric Oxide Synthase (NOS) | Inducible NOS (iNOS) | Selective Inhibitor | IC₅₀ values range from 5 to 10 mM in arginine-rich media | [7] |
| NOS-like activity in Tomato Roots | Inhibitor | ~50-70% inhibition at 10-50 µM | [8] | |
| Argininosuccinate Synthetase (ASS1) | Human | Competitive Inhibitor | Competes with L-arginine for binding to the active site. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study arginine metabolism.
Protocol 1: Arginase Activity Assay (Colorimetric)
This protocol measures the activity of arginase by quantifying the amount of urea produced from the hydrolysis of arginine. This compound can be used as a competitive inhibitor in this assay.
Materials:
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
L-arginine solution (substrate)
-
L-canavanine solution (inhibitor)
-
Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
-
Purified arginase or cell/tissue lysate
Procedure:
-
Sample Preparation:
-
For tissue samples (e.g., liver), homogenize ~10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer.
-
For cultured cells, harvest ~1 x 10⁶ cells and lyse in 100 µL of ice-cold Arginase Assay Buffer.
-
Centrifuge the homogenate/lysate at 10,000 x g for 5 minutes at 4°C. The supernatant contains the arginase activity.[1]
-
-
Enzyme Activation:
-
Pre-incubate the enzyme sample (lysate or purified enzyme) in Arginase Assay Buffer at 37°C for 10 minutes to activate the enzyme with manganese ions.
-
-
Inhibition Assay Setup:
-
In a 96-well plate, add the following to each well:
-
X µL of Arginase Assay Buffer
-
Y µL of L-canavanine solution (to achieve desired final concentrations) or buffer for control wells.
-
Z µL of the activated enzyme sample.
-
-
The total volume should be consistent across all wells before adding the substrate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a known concentration of L-arginine solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Urea Detection:
-
Stop the reaction according to the instructions of the urea detection kit (often by adding an acidic reagent).
-
Add the colorimetric reagents for urea detection and incubate as required.[10][11][12]
-
Measure the absorbance at the appropriate wavelength (typically around 520-540 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of urea.
-
Calculate the amount of urea produced in each sample.
-
Determine the arginase activity (in U/L or µmol/min/mg protein).
-
For inhibition studies, plot arginase activity against this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Radiometric Assay for this compound Incorporation into Protein
This protocol measures the incorporation of radiolabeled L-canavanine into newly synthesized proteins, providing a direct assessment of its role as an arginine analog in protein synthesis.
Materials:
-
L-[¹⁴C]this compound or L-[³H]this compound
-
Cell culture medium (arginine-free for maximal incorporation)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v) solution
-
Ethanol:ether (1:1, v/v) solution
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filter paper discs (e.g., Whatman 3MM)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Wash the cells with PBS and replace the growth medium with arginine-free medium.
-
Add L-[¹⁴C]this compound to the medium at a final concentration of 1-5 µCi/mL.
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for protein synthesis and incorporation of the radiolabel.
-
-
Cell Lysis and Protein Precipitation:
-
Washing and Decanting:
-
Place the filter paper discs in a beaker containing ice-cold 10% TCA to precipitate the proteins. Allow this to stand for at least 30 minutes on ice.
-
Wash the discs sequentially with:
-
Ice-cold 10% TCA (three times, 10 minutes each wash)
-
Ethanol:ether (1:1) solution (once, 10 minutes) to remove lipids.
-
-
Allow the filter paper discs to air dry completely.
-
-
Scintillation Counting:
-
Place each dry filter paper disc in a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates (e.g., using a BCA or Bradford assay).
-
Calculate the specific incorporation of L-[¹⁴C]this compound as CPM per µg of protein.
-
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the cytotoxic effects of this compound on cultured cells, which can be a consequence of its incorporation into proteins and/or inhibition of essential metabolic pathways.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Arginine-free cell culture medium
-
L-canavanine stock solution
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of L-canavanine in both complete and arginine-free media.
-
Remove the seeding medium from the wells and replace it with the media containing different concentrations of this compound. Include control wells with no this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the viability of treated cells as a percentage of the viability of control (untreated) cells.
-
Plot cell viability against this compound concentration to determine the IC₅₀ value.
-
Visualizations
Arginine Metabolism Pathway with this compound's Points of Action
Caption: Arginine metabolism and this compound's targets.
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for this compound experiments.
Conclusion
L-canavanine is a multifaceted and potent tool for the investigation of arginine metabolism. Its ability to act as both a competitive inhibitor and a subversive substrate for protein synthesis allows researchers to probe the roles of arginine in a variety of cellular processes. The protocols and data presented herein provide a framework for the effective use of this compound in dissecting the complex and vital pathways of arginine metabolism, with applications ranging from fundamental biochemical studies to the development of novel therapeutic agents. Careful experimental design and consideration of this compound's dual mechanism of action are crucial for obtaining robust and interpretable results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sketchviz.com [sketchviz.com]
- 3. l-Arginine and l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. and Soybean, Glycine max (L.) Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Arginine and l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. and Soybean, Glycine max (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-canavanine is a time-controlled mechanism-based inhibitor of Pseudomonas aeruginosa arginine deiminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unm.edu [unm.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | this compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots [frontiersin.org]
- 9. scbt.com [scbt.com]
- 10. Determination of Arginase Activity, NO Release, and Urea [bio-protocol.org]
- 11. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 12. Arginase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. sklbe.ecust.edu.cn [sklbe.ecust.edu.cn]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Canavanine, a non-proteinogenic amino acid, is a natural analog of L-arginine found in certain leguminous plants. It acts as a potent defense compound against herbivores and microorganisms. Due to its arginine antagonism, canavanine has garnered interest in various research fields, including toxicology, pharmacology, and drug development. Accurate quantification of this compound in plant tissues is crucial for understanding its physiological roles, assessing potential toxicity in feed and food, and exploring its therapeutic potential. This application note provides detailed protocols for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) with two different methodologies: a direct method using Hydrophilic Interaction Liquid Chromatography (HILIC) and a pre-column derivatization method using o-phthalaldehyde (B127526) (OPA).
Methods Overview
Two primary HPLC-based methods for this compound quantification are presented:
-
Underivatized Analysis using HILIC: This method allows for the direct quantification of this compound without the need for chemical derivatization, simplifying sample preparation. Separation is achieved based on the analyte's polarity.
-
Pre-column Derivatization with OPA: This classic approach involves reacting this compound with OPA to form a highly fluorescent and UV-absorbing derivative, significantly enhancing detection sensitivity. This method is suitable for detecting low concentrations of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Tissues
This protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Mortar and pestle or tissue homogenizer
-
Methanol or a mixture of dichloromethane/methanol (1:1) for lipophilic compounds[1]
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Homogenization: Weigh a known amount of fresh or dried plant material. For dried material, grinding into a fine powder is recommended.[1][4] Homogenize the tissue in a suitable extraction solvent. A common starting point is a 1:10 ratio (w/v) of tissue to solvent.
-
Extraction: Macerate the sample in the extraction solvent for a defined period (e.g., 1-2 hours) at room temperature with occasional vortexing. For some applications, sonication can enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Storage: The filtered extract is now ready for HPLC analysis. If not analyzed immediately, store the extract at -20°C.
Caption: Workflow for the extraction of this compound from plant tissues.
Method A: Underivatized this compound Quantification by HILIC-UV
This method is adapted from a procedure for the analysis of underivatized amino acids.[5]
HPLC System and Conditions:
-
Column: Zorbax Rx-SIL (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase A: Acetonitrile[5]
-
Mobile Phase B: 12.5 mM Potassium Dihydrogen Phosphate (pH 3.0)[5]
-
Gradient:
-
0 min: 80% A
-
10 min: 70% A
-
15 min: 60% A
-
20 min: 80% A[5]
-
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 45°C[5]
-
Detection: UV at 190 nm[5]
-
Injection Volume: 10-20 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of L-canavanine in the mobile phase or a suitable solvent (e.g., 0.1 N HCl). Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Sample Analysis: Inject the filtered plant extract and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Method B: this compound Quantification by Pre-column Derivatization with OPA
This method utilizes the common OPA derivatization for amino acids, which can be automated for improved reproducibility.[6][7][8]
Materials:
-
o-phthalaldehyde (OPA) reagent (can be prepared in-house or purchased commercially)
-
Thiol reagent (e.g., 2-mercaptoethanol)[9]
-
Borate (B1201080) buffer (pH 9-10)[10]
OPA Reagent Preparation (Example):
-
Dissolve 25 mg of OPA in 1 mL of methanol.[10]
-
Add this solution to 9 mL of a borate buffer (e.g., 0.4 M, pH 9.5).
-
Add 50 µL of 2-mercaptoethanol (B42355) and mix well.
-
This reagent should be prepared fresh or stored under refrigeration for a limited time due to its instability.[9]
Derivatization Protocol (Automated or Manual):
-
In a sample vial, mix a specific volume of the filtered plant extract or standard solution with the OPA reagent. A common ratio is 1:1 (v/v).[9]
-
Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature.[9]
-
Inject the derivatized sample into the HPLC system immediately. The derivatized products of OPA can be unstable.[9]
HPLC System and Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse-AAA, 150 x 4.6 mm, 5 µm)[7][11]
-
Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8)[7]
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)[7]
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase (Mobile Phase B) and increasing it over the run to elute the derivatized amino acids. The exact gradient profile will need to be optimized for the specific column and system.
-
Flow Rate: 1.0 - 2.0 mL/min
-
Column Temperature: 40°C[7]
-
Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm)[7][9]
-
Injection Volume: 10-20 µL
Caption: Workflow for OPA derivatization and subsequent HPLC analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of different HPLC methods for this compound or general amino acid analysis, providing a basis for method selection.
| Parameter | Method A: HILIC-UV (Underivatized) | Method B: Pre-column Derivatization (DEEM) |
| Linear Range | 0.01–200 µg/mL[5] | Not specified |
| Correlation Coefficient (r) | > 0.9987[5] | Very good linearity reported[12] |
| Limit of Detection (LOD) | 0.01 to 0.24 mg/g (for free amino acids)[5] | 0.15 µM[12] |
| Limit of Quantification (LOQ) | 0.03 to 0.72 mg/g (for free amino acids)[5] | 0.50 µM[12] |
| Accuracy (Recovery) | 86.3–109.1%[5] | 99% in spiked samples[12] |
| Precision (RSD) | <4.9% (intra-day), <9.8% (inter-day)[5] | 0.35% (intra-day), 2.86% (inter-day)[12] |
Note: Data for Method B is based on derivatization with diethyl ethoxymethylenemalonate (DEEM), which is another pre-column derivatization agent. Performance with OPA is expected to be in a similar range, particularly with fluorescence detection offering high sensitivity.[12]
Method Selection and Considerations
-
Sensitivity: For trace-level quantification of this compound, the pre-column derivatization method with OPA and fluorescence detection is superior.
-
Simplicity: The HILIC method is simpler as it omits the derivatization step, reducing sample preparation time and potential sources of error. However, the sensitivity is lower, and detection at 190 nm can be prone to interference from other UV-absorbing compounds.
-
Automation: The OPA derivatization is highly amenable to automation using a modern autosampler, which is crucial for managing the stability of the derivatives and ensuring high throughput and reproducibility.[6][7][8]
-
Matrix Effects: Plant extracts are complex matrices.[13] It is essential to validate the chosen method for the specific plant tissue being analyzed to account for potential matrix effects. This can be done by analyzing spiked samples.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of L-canavanine in plant tissues using HPLC. The choice between a direct HILIC method and a more sensitive pre-column derivatization method with OPA will depend on the specific requirements of the study, including the expected concentration of this compound and the available instrumentation. Proper method validation is critical to ensure accurate and reliable results.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. lcms.cz [lcms.cz]
- 4. This compound analysis of alfalfa extracts by high performance liquid chromatography using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 12. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Canavanine, a non-proteinogenic amino acid found in certain leguminous plants, serves as a potent selective agent in cell culture.[1] As a structural analog of L-arginine, canavanine is recognized by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains.[2] This substitution leads to the synthesis of structurally aberrant and non-functional proteins, a condition known as proteotoxicity, which ultimately triggers cell death in susceptible cells.[2]
The selective pressure of this compound is particularly effective in two main scenarios:
-
Counter-selection in Yeast Genetics: In organisms like Saccharomyces cerevisiae and Schizosaccharomyces pombe, this compound is widely used for counter-selection.[2][3][4][5][6][7][8] Cells expressing a functional arginine permease (e.g., encoded by the CAN1 gene in S. cerevisiae) will uptake the toxic this compound and perish.[7][8] Conversely, cells with a loss-of-function mutation in the arginine transporter gene are resistant to this compound and will survive, allowing for their selection.[7][8]
-
Targeting Arginine-Auxotrophic Cancer Cells: Many tumor types, particularly those with a silenced argininosuccinate (B1211890) synthetase 1 (ASS1) gene, are auxotrophic for arginine, meaning they cannot synthesize it and rely on external sources.[9][10] These cancer cells are often highly susceptible to this compound, especially under arginine deprivation, making it a promising agent in cancer therapy research.[9][10]
These application notes provide detailed protocols for using this compound as a selective agent in both yeast and mammalian cell culture systems.
Data Presentation: Quantitative Parameters for this compound Selection
The following tables summarize key quantitative data for the use of this compound as a selective agent in various cell culture applications.
Table 1: this compound Concentration and Incubation Time for Yeast Selection
| Organism | Selection Type | This compound Concentration | Incubation Time | Incubation Temperature | Reference |
| Saccharomyces cerevisiae | Counter-selection (CAN1) | 60 µg/mL | Up to 5 days | 23°C | [8][11] |
| Schizosaccharomyces pombe | Fluctuation Analysis | 80 µg/mL | 5 - 10 days | 30°C | [3][4][5] |
| Saccharomyces cerevisiae | Chronic sub-lethal stress | 2.5 µg/mL | Continuous | 23°C | [8] |
Table 2: this compound IC50 Values in Human Cancer Cell Lines (in Arginine-Free Medium)
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| HeLa | Cervical Cancer | ~0.8 | [12] |
| Caco-2 | Colorectal Adenocarcinoma | ~1.2 | [12] |
| MIA PaCa-2 | Pancreatic Cancer | ~1.0 | [12] |
| BxPC-3 | Pancreatic Cancer | ~0.2 | [12] |
| Hep G2 | Hepatocellular Carcinoma | ~0.4 | [12] |
| SK-HEP-1 | Liver Adenocarcinoma | ~0.5 | [12] |
| U251MG | Glioblastoma | ~0.05 (50 µM) | [9][10] |
| U87MG | Glioblastoma | ~0.05 (50 µM) | [9][10] |
Experimental Protocols
Protocol 1: this compound Counter-selection in Saccharomyces cerevisiae
This protocol is designed for selecting can1 mutants that are resistant to this compound.
Materials:
-
Yeast strain with a wild-type CAN1 gene.
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Synthetic Complete (SC) medium lacking arginine (SC-Arg).
-
SC-Arg plates containing 60 µg/mL L-canavanine.
-
Sterile water.
-
Incubator at 30°C.
-
Spectrophotometer.
-
Plating supplies (spreaders, etc.).
Procedure:
-
Culture Preparation: Inoculate a single colony of the yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking until the culture reaches saturation.
-
Cell Counting: Determine the cell density of the overnight culture using a hemocytometer or spectrophotometer (OD600).
-
Plating for Selection:
-
Spread an appropriate number of cells (e.g., 10^6 to 10^7) onto SC-Arg plates containing 60 µg/mL this compound. The exact number may need to be optimized for your strain.
-
To determine the total number of viable cells, plate a serial dilution of the culture onto non-selective YPD plates.
-
-
Incubation: Incubate the plates at 30°C for 3-5 days.
-
Colony Counting and Analysis:
-
Count the number of colonies that grow on the this compound-containing plates. These are the this compound-resistant mutants.
-
Count the colonies on the YPD plates to calculate the total viable cell count.
-
The mutation frequency can be calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Protocol 2: this compound Selection in Arginine-Auxotrophic Mammalian Cancer Cells
This protocol is for assessing the cytotoxic effect of this compound on mammalian cancer cells, particularly those that are arginine-auxotrophic.
Materials:
-
Mammalian cancer cell line of interest (e.g., U251MG glioblastoma cells).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Arginine-free culture medium.
-
L-canavanine stock solution (e.g., 50 mM in sterile water or PBS, filter-sterilized).
-
96-well cell culture plates.
-
Cell viability assay kit (e.g., MTS or MTT).
-
Incubator at 37°C with 5% CO2.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells per well). Allow the cells to adhere overnight.
-
Media Change: The next day, carefully aspirate the complete medium and wash the cells once with sterile PBS.
-
Treatment Application:
-
Add arginine-free medium to the wells.
-
Add this compound to the wells at various final concentrations (e.g., a serial dilution from 1 µM to 1 mM). Include a vehicle control (arginine-free medium without this compound).
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using an MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Induced Stress Pathways
This compound's incorporation into proteins leads to misfolded proteins, which accumulate in the endoplasmic reticulum (ER), inducing ER stress and activating the Unfolded Protein Response (UPR).[9][10] In yeast, this proteotoxic stress can also trigger the Environmental Stress Response (ESR).[8]
Caption: Mechanism of this compound-induced proteotoxicity.
Experimental Workflow for this compound Counter-selection in Yeast
The following diagram illustrates the workflow for selecting this compound-resistant yeast mutants.
Caption: Workflow for this compound counter-selection in yeast.
This compound-Induced Unfolded Protein Response (UPR) Signaling Pathway
The accumulation of misfolded canavanyl-proteins in the ER triggers the UPR, which involves three main sensor proteins: IRE1, PERK, and ATF6.
Caption: this compound-induced UPR signaling pathway.
References
- 1. Frontiers | this compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots [frontiersin.org]
- 2. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Practical Approaches for the Yeast Saccharomyces cerevisiae Genome Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring UV-induced Mutagenesis at the CAN1 Locus in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Yeast Environmental Stress Response Regulates Mutagenesis Induced by Proteotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Preparation of Yeast Media|zoonbio [zoonbiotech.com]
- 12. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Canavanine, a non-proteinogenic amino acid found in leguminous plants, is a structural analog of L-arginine. This structural similarity allows it to act as an antimetabolite, interfering with arginine-dependent metabolic pathways that are often dysregulated in cancer cells. Many tumors exhibit an auxotrophy for arginine due to the silencing of the argininosuccinate (B1211890) synthetase 1 (ASS1) gene, making them highly dependent on exogenous arginine for survival and proliferation. L-Canavanine leverages this dependency, leading to cytotoxic effects selectively in cancer cells. These application notes provide an overview of the mechanisms of action of L-canavanine and detailed protocols for its use in cancer research.
Mechanism of Action
L-Canavanine exerts its anticancer effects through several mechanisms:
-
Incorporation into Proteins: L-canavanine is a substrate for arginyl-tRNA synthetase and can be incorporated into nascent polypeptide chains in place of L-arginine.[1] The resulting canavanyl-proteins can have altered structures and functions, leading to cellular dysfunction and apoptosis.[1]
-
Induction of Apoptosis: Treatment with L-canavanine, particularly in combination with arginine deprivation, has been shown to induce apoptosis in various cancer cell lines. This is often mediated through the activation of caspase-3, -7, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]
-
Inhibition of Pro-Survival Signaling: L-canavanine has been observed to inhibit key pro-survival signaling pathways in cancer cells. Notably, it can decrease the phosphorylation and activation of Focal Adhesion Kinase (FAK), Akt, and AMP-activated protein kinase (AMPK), which are crucial for cell growth, survival, and metabolism.
-
Synergistic Effects: The cytotoxic effects of L-canavanine are significantly enhanced when combined with arginine deprivation, chemotherapy (e.g., cisplatin, doxorubicin), or radiotherapy.[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by L-canavanine and a general workflow for investigating its effects in cancer cell lines.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of L-canavanine on various cancer cell lines, often in the context of arginine deprivation.
Table 1: IC50 Values of L-Canavanine in Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (mM) | Reference |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.4 mM Arginine | ~2 | [6] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.4 µM Arginine | 0.01 | [6] |
Table 2: Effect of L-Canavanine on Cell Viability and Tumor Growth
| Cell Line/Model | Cancer Type | Treatment | Effect | Reference |
| U251MG & U87MG | Glioblastoma | This compound + Arginine Deprivation | Strong, concentration- and time-dependent inhibition of viability | |
| HT-29 | Colon | This compound (L-canavanine:arginine ratio of 20, 12h) | <20% cell killing by clonogenicity | [5] |
| HT-29 | Colon | This compound (L-canavanine:arginine ratio of 10, 48h) + X-ray | Optimal enhancement of X-ray-induced cytotoxicity | [5] |
| Rat Colon Carcinoma | Colon (in vivo) | This compound (2.0 g/kg for 5 days) | Treated vs. control tumor growth of 23% | [7] |
| Rat Colon Carcinoma | Colon (in vivo) | This compound (3.0 g/kg for 5 days) | 22% tumor regression | [7] |
| Rat Colon Carcinoma | Colon (in vivo) | This compound (3.0 g/kg for 9 days) | 60% tumor regression | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation of L-Canavanine Stock Solution
Materials:
-
L-Canavanine sulfate (B86663) salt (e.g., Sigma-Aldrich)
-
Sterile distilled water (ddH₂O) or phosphate-buffered saline (PBS)
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of L-canavanine sulfate salt in a sterile container.
-
Dissolve the L-canavanine in sterile ddH₂O or PBS to a desired stock concentration (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For frequent use, a stock can be stored at 4°C for a limited time.
Protocol 2: Cell Viability (MTS) Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Arginine-free cell culture medium
-
L-Canavanine stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of L-canavanine in both complete and arginine-free media.
-
After 24 hours, aspirate the medium from the wells and wash the cells once with sterile PBS.
-
Add 100 µL of the prepared L-canavanine dilutions (or control media) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot Analysis for Signaling Proteins
Materials:
-
Cancer cell lines
-
L-Canavanine and appropriate media
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with L-canavanine as desired.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cancer cell lines
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
L-Canavanine
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of L-canavanine.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Protocol 5: In Vivo Tumor Growth Inhibition Study (General Protocol)
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line capable of forming tumors in mice
-
Matrigel (optional)
-
Sterile PBS
-
L-Canavanine solution for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer L-canavanine (e.g., intraperitoneally or subcutaneously) to the treatment group at a predetermined dose and schedule (e.g., daily for 5-9 days). Administer vehicle (e.g., saline) to the control group.[7]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Disclaimer: All protocols provided are for guidance and should be optimized for specific cell lines and experimental conditions. Always adhere to institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginine antimetabolite L-canavanine induces apoptotic cell death in human Jurkat T cells via caspase-3 activation regulated by Bcl-2 or Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of human tumor cell killing by L-canavanine in combination with gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the growth of human pancreatic cancer cells by the arginine antimetabolite L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Growth inhibition of a rat colon tumor by L-canavanine. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-canavanine, a non-protein amino acid found in certain leguminous plants, presents a compelling avenue for the development of novel insecticides. As a structural analog of L-arginine, its primary mechanism of toxicity involves competitive inhibition of arginine-dependent enzymes and its incorporation into nascent polypeptide chains, leading to dysfunctional proteins and subsequent deleterious effects on insect growth, development, and survival.[1][2] This document provides detailed application notes on the insecticidal properties of canavanine, protocols for its evaluation, and a summary of its efficacy against various insect species.
Introduction
This compound is a potent allelochemical that serves as a defensive compound for plants against herbivores.[3][4] Its structural similarity to arginine allows it to be recognized by arginyl-tRNA synthetase, leading to its incorporation into proteins in place of arginine.[1][2][3] This results in the synthesis of structurally aberrant proteins, disrupting their normal function and leading to a range of toxic effects.[3][5] this compound has been shown to be effective against a variety of insect pests, causing reduced body weight, prolonged development, decreased fecundity and fertility, and mortality.[3] Beyond its toxicity, this compound also acts as a repellent to some insects, such as Drosophila melanogaster, which can detect its presence and avoid consumption.[6][7]
Mechanism of Action
The insecticidal activity of this compound stems from its role as an arginine antimetabolite. There are two primary modes of action:
-
Incorporation into Proteins: Arginyl-tRNA synthetase in susceptible insects cannot effectively discriminate between L-arginine and L-canavanine.[2][8] This leads to the incorporation of this compound into newly synthesized proteins, altering their three-dimensional conformation and impairing their biological function.[3][5] These aberrant proteins are often targeted for degradation, but their accumulation can lead to cellular dysfunction and toxicity.[2]
-
Interference with Arginine Metabolism: this compound can interfere with various metabolic processes that are dependent on arginine.[1] This includes the disruption of regulatory and catalytic reactions involving arginine, as well as affecting arginine uptake and the formation of essential structural components.[1]
Some insects have evolved mechanisms to tolerate this compound, either by possessing a highly discriminating arginyl-tRNA synthetase that avoids incorporating this compound into proteins, or through metabolic detoxification pathways that break down this compound into non-toxic compounds.[8][9][10]
Quantitative Data on Insecticidal Efficacy
The following table summarizes the reported effects of this compound on various insect species.
| Insect Species | Assay Type | This compound Concentration | Observed Effects | Reference |
| Drosophila melanogaster | Feeding Assay | 10 mM | All offspring died during larval stages. | [6][7] |
| Drosophila melanogaster | Two-Choice Feeding Test | 1 mM - 40 mM | Concentration-dependent inhibition of food intake (repellent effect). Very aversive at 30-40 mM. | [6][7] |
| Manduca sexta (Tobacco Hornworm) | Diet Incorporation | Not specified | Reduced body weight, prolonged developmental times, reduced fecundity and fertility. |
Experimental Protocols
Protocol 1: Insect Toxicity Bioassay (Feeding Assay)
This protocol is designed to assess the chronic toxicity of this compound when ingested by insects.
Materials:
-
L-canavanine sulfate
-
Standard artificial diet for the target insect species
-
Rearing containers for the target insect
-
Acetone (B3395972) or other suitable solvent
-
Distilled water
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
Incubator or environmental chamber maintained at appropriate conditions for the target insect.
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a desired amount of L-canavanine sulfate.
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., distilled water). If solubility is an issue, a small amount of a co-solvent like acetone can be used, ensuring the final concentration in the diet is not harmful to the insects.
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the insect diet.
-
-
Incorporation into Artificial Diet:
-
Prepare the standard artificial diet for the target insect species according to the established protocol.
-
While the diet is still in a liquid or semi-liquid state and has cooled to a temperature that will not degrade the this compound, add the appropriate volume of the this compound stock solution or its dilutions to achieve the desired final concentrations.
-
For the control group, add an equivalent volume of the solvent used to dissolve the this compound.
-
Thoroughly mix the diet to ensure a homogenous distribution of this compound.
-
Pour the diet into rearing containers and allow it to solidify.
-
-
Insect Exposure:
-
Select healthy, age-synchronized insects (e.g., early instar larvae) for the bioassay.
-
Carefully transfer a pre-determined number of insects into each rearing container with the this compound-treated or control diet.
-
Ensure a sufficient number of replicates for each treatment group and the control.
-
-
Data Collection and Analysis:
-
Maintain the rearing containers in an incubator or environmental chamber under controlled conditions (temperature, humidity, photoperiod) suitable for the target insect.
-
Monitor the insects daily or at regular intervals.
-
Record key toxicological endpoints, including:
-
Mortality (calculate LC50 if applicable)
-
Sub-lethal effects such as reduced weight gain, developmental delays (e.g., time to pupation, time to adult emergence), and morphological abnormalities.
-
For adult insects, assess effects on fecundity (number of eggs laid) and fertility (hatch rate of eggs).
-
-
Statistically analyze the data to determine the significance of the observed effects compared to the control group.
-
Protocol 2: Insect Repellency Bioassay (Two-Choice Feeding Test)
This protocol is used to evaluate the repellent or attractant properties of this compound.
Materials:
-
L-canavanine sulfate
-
Food coloring (e.g., blue and red)
-
Distilled water
-
Choice arenas (e.g., Petri dishes or custom-made chambers)
-
Micropipettes
-
Target insects (e.g., adult Drosophila melanogaster)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 5 mM sucrose solution in distilled water.
-
Divide the sucrose solution into two batches.
-
To one batch, add a blue food coloring. This will be the control solution.
-
To the other batch, add a red food coloring and the desired concentration of L-canavanine. This will be the test solution.
-
Ensure the final concentrations of the food coloring are consistent between the two solutions.
-
-
Experimental Setup:
-
In each choice arena (e.g., a Petri dish lined with filter paper), place two small droplets (e.g., 10 µL) of the colored solutions on opposite sides. One droplet will be the blue control solution, and the other will be the red this compound-containing solution.
-
Starve the test insects for a defined period (e.g., 2-4 hours) before the assay to ensure they are motivated to feed.
-
-
Insect Exposure and Observation:
-
Introduce a single insect into the center of each choice arena.
-
Allow the insect to feed for a specific duration (e.g., 2 hours).
-
After the feeding period, visually inspect the abdomen of the insect to determine the color of the ingested food. The abdomen will appear blue, red, or purple (if both solutions were consumed).
-
-
Data Analysis:
-
Calculate a Preference Index (PI) for each group of insects using the following formula: PI = (Number of insects that chose the test solution - Number of insects that chose the control solution) / (Total number of insects that made a choice)
-
A PI of +1 indicates a strong preference for the test solution, a PI of -1 indicates a strong aversion (repellency), and a PI of 0 indicates no preference.[6][11]
-
Alternatively, the volume of each solution consumed can be measured to quantify preference.
-
Visualizations
Signaling Pathway for this compound Repellency in Drosophila
Caption: this compound detection and repellent response pathway in Drosophila.
Mechanism of this compound Toxicity
Caption: Biochemical pathway of this compound's incorporation into proteins.
Experimental Workflow for this compound Bioassay
References
- 1. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. L-homoarginine studies provide insight into the antimetabolic properties of L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Insecticide L-Canavanine Repels Drosophila via the Insect Orphan GPCR DmX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting canavanine toxicity assays in insects. L-canavanine, a non-protein amino acid found in leguminous plants, is a potent natural insecticide due to its structural similarity to L-arginine.[1][2] Understanding its mechanisms of toxicity and insect defense strategies is crucial for the development of novel bio-insecticides and for studying insect-plant co-evolution.
Introduction to this compound Toxicity
L-canavanine exerts its toxic effects primarily by acting as an antimetabolite of L-arginine.[2] The primary mechanism of toxicity involves its incorporation into newly synthesized proteins in place of arginine by arginyl-tRNA synthetase.[1][2][3] This substitution leads to the formation of structurally aberrant and dysfunctional proteins, which can disrupt critical cellular processes, including RNA and DNA metabolism and overall protein synthesis.[2][4] Additionally, the cleavage of this compound by arginase can produce canaline (B555070), another potent insecticidal compound.[1]
Insects have evolved various strategies to cope with this compound toxicity. These include:
-
Behavioral Avoidance: Some insects, like Drosophila melanogaster, can detect this compound in food sources and exhibit a strong avoidance response, mediated by specific gustatory receptors.[5][6]
-
Metabolic Detoxification: Certain specialist insects have developed enzymatic pathways to detoxify this compound. For example, the beetle Caryedes brasiliensis can break down this compound into canaline and then further metabolize it into harmless compounds like homoserine and ammonia (B1221849).[1][7] The tobacco budworm, Heliothis virescens, can also detoxify this compound through reductive cleavage to guanidine (B92328) and L-homoserine.
-
Target Site Insensitivity: Some insects may possess arginyl-tRNA synthetases with high discriminatory capacity, preventing the incorporation of this compound into proteins.[1]
Quantitative Data on this compound Toxicity
The following tables summarize quantitative data from various studies on this compound toxicity in different insect species. This data can serve as a reference for designing new experiments.
| Insect Species | Assay Type | This compound Concentration | Observed Effect | Reference |
| Drosophila melanogaster | Larval Viability | 10 mM in diet | 100% mortality of offspring | [6][8] |
| Drosophila melanogaster | Feeding Preference (Two-choice) | 30-40 mM | Strong aversion | [5][6][8] |
| Heliothis virescens | Dietary Exposure (LC50) | 300 mM | Lethal concentration 50 | [1] |
| Manduca sexta | Injection | 0.5 mg/g fresh body weight | 16.5% replacement of arginine with this compound in lysozyme (B549824), leading to a 39.5% loss of catalytic activity. | [9] |
| Manduca sexta | Injection | 1.0 mg/g fresh body weight | 21% replacement of arginine with this compound in lysozyme, resulting in a 49.5% loss of catalytic activity. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound toxicity in insects.
Insect Rearing and Maintenance
-
General Considerations: Maintain insect colonies under controlled environmental conditions (temperature, humidity, and photoperiod) specific to the species. Provide a standard artificial diet or host plant material as a food source.
-
Drosophila melanogaster Rearing:
-
Culture flies in vials or bottles containing a standard cornmeal-yeast-agar medium.
-
Maintain cultures at 25°C with a 12:12 hour light:dark cycle.
-
Transfer adults to fresh medium every 2-3 weeks to ensure continuous propagation.
-
-
Manduca sexta and Heliothis virescens Rearing:
-
Rear larvae individually in small containers to prevent cannibalism.
-
Provide a commercially available artificial diet specific to the species.
-
Maintain at approximately 27°C with a long-day photoperiod (e.g., 16:8 hour light:dark).
-
This compound Administration
-
Dietary Incorporation:
-
Prepare the standard artificial diet for the insect species.
-
While the diet is still in a liquid or semi-liquid state, add the desired concentration of L-canavanine (dissolved in a small amount of water or appropriate solvent).
-
Mix thoroughly to ensure uniform distribution.
-
Dispense the this compound-containing diet into rearing containers and allow it to solidify.
-
For control groups, prepare a diet with the solvent only.
-
-
Topical Application:
-
Dissolve L-canavanine in a suitable solvent (e.g., acetone, ethanol).
-
Apply a small, known volume of the this compound solution to the dorsal thorax of the insect using a micro-applicator.
-
Use a solvent-only application for the control group.
-
-
Injection:
-
Dissolve L-canavanine in a sterile insect saline solution.
-
Using a fine glass needle and a micro-injector, inject a precise volume of the solution into the hemocoel of the insect, typically through the intersegmental membrane.
-
Inject a control group with saline solution only.
-
Toxicity Assays
-
Prepare a series of this compound concentrations in the chosen administration vehicle (diet, topical solvent, or injection saline).
-
Expose groups of insects (e.g., 20-30 individuals per group) to each concentration.
-
Include a control group that receives the vehicle only.
-
Record mortality at regular intervals (e.g., 24, 48, 72, 96 hours).
-
Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) using probit analysis or other appropriate statistical methods.
-
Rear insects from an early developmental stage (e.g., first-instar larvae) on a diet containing a sub-lethal concentration of this compound.
-
Monitor key developmental parameters, including:
-
Larval and pupal duration
-
Larval and pupal weight
-
Survival to adulthood
-
Adult emergence rate
-
Fecundity (number of eggs laid) and fertility (hatch rate of eggs) of the resulting adults.
-
-
Compare these parameters to a control group reared on a this compound-free diet.
Behavioral Assays
-
Prepare two sucrose (B13894) solutions (e.g., 5 mM).
-
Add a non-toxic food dye (e.g., blue) to one solution and another color (e.g., red) to the second.
-
Add the desired concentration of this compound to one of the colored sucrose solutions.
-
Present both solutions simultaneously to a population of adult flies in a petri dish or other suitable arena.
-
After a set period (e.g., 2 hours in the dark), count the number of flies with blue, red, or purple (indicating consumption of both) abdomens.
-
Calculate a Preference Index (PI) using the formula: PI = (Number of flies choosing this compound solution) / (Total number of flies that fed). A PI of 0.5 indicates no preference, a PI < 0.5 indicates aversion, and a PI > 0.5 indicates preference.
-
Starve flies for a known period to ensure motivation to feed.
-
Immobilize individual flies (e.g., by chilling and mounting them on a slide).
-
Apply a sucrose solution to the tarsi (feet) of the fly, which should elicit the proboscis extension reflex.
-
After observing the initial PER, apply a sucrose solution containing this compound to the tarsi.
-
Record whether the proboscis is retracted prematurely upon contact with the this compound solution, indicating a negative gustatory response.
Biochemical Assays
These assays are used to investigate the detoxification of this compound in specialist insects.
-
Dissect the gut or other relevant tissues from the insects.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).
-
Arginase Activity:
-
Incubate the enzyme extract with L-canavanine as a substrate.
-
Measure the production of urea (B33335) using a colorimetric assay (e.g., the diacetyl monoxime method).
-
-
Urease Activity:
-
Incubate the enzyme extract with urea as a substrate.
-
Measure the production of ammonia using a colorimetric assay (e.g., the Berthelot reaction).
-
-
Expose insects to radiolabeled L-canavanine (e.g., [14C]this compound).
-
Extract total protein from the insects after a specific time interval.
-
Precipitate the protein (e.g., using trichloroacetic acid) to separate it from free amino acids.
-
Measure the radioactivity in the protein pellet using a scintillation counter to quantify the amount of this compound incorporated.
-
Alternatively, specific proteins of interest (e.g., lysozyme) can be purified, and the level of this compound substitution for arginine can be determined through amino acid analysis.[9]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound toxicity in insects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical insight into insecticidal properties ofL-Canavanine, a higher plant protective allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Insecticide L-Canavanine Repels Drosophila via the Insect Orphan GPCR DmX | PLOS Biology [journals.plos.org]
- 6. Plant Insecticide L-Canavanine Repels Drosophila via the Insect Orphan GPCR DmX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation and detoxification of this compound by a specialized seed predator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies of L-canavanine incorporation into insectan lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-canavanine, a structural analog of L-arginine, serves as a critical tool for investigating the function and inhibition of arginyl-tRNA synthetase (ArgRS). By acting as a substrate for ArgRS, L-canavanine facilitates the study of enzyme kinetics, substrate specificity, and the development of novel therapeutics targeting protein synthesis. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing L-canavanine as a probe for ArgRS activity.
Introduction
L-canavanine is a non-proteinogenic amino acid synthesized by certain leguminous plants as a defense mechanism.[1][2] Its structural resemblance to L-arginine allows it to be recognized by arginyl-tRNA synthetase, an essential enzyme that catalyzes the attachment of arginine to its cognate tRNA (tRNAArg) during the first step of protein synthesis.[1][2][3] The subsequent incorporation of L-canavanine into nascent polypeptide chains can lead to the formation of dysfunctional proteins, resulting in cytotoxicity.[1][3][4] This unique property makes L-canavanine a valuable molecular probe for studying ArgRS activity and a promising candidate for drug development, particularly in the field of oncology.[4][5][6]
Mechanism of Action
The utility of L-canavanine as a probe is rooted in its role as an antimetabolite of L-arginine. ArgRS enzymes in many organisms can bind to and activate L-canavanine, leading to the formation of L-canavanyl-tRNAArg.[1][3] This "mischarged" tRNA is then utilized by the ribosome during translation, resulting in the substitution of L-arginine with L-canavanine in proteins. The guanidinooxy group of L-canavanine is less basic than the guanidino group of L-arginine, which can disrupt critical ionic interactions necessary for proper protein folding and function, ultimately leading to cellular death.[4][5]
Data Presentation: Kinetic Parameters
The following table summarizes key quantitative data on the interaction between L-canavanine and arginyl-tRNA synthetase, providing a basis for experimental design and data interpretation.
| Enzyme Source | Substrate | KM | kcat | kcat/KM | Discrimination Factor (Arginine/Canavanine) | Reference |
| Pseudomonas canavaninivorans | L-Arginine | 5.9 ± 1.2 µM | - | - | 3 | [7] |
| L-Canavanine | 23.6 ± 9 µM | - | - | [7] | ||
| Jack Bean | L-Arginine | - | - | - | 485 | [8][9] |
| L-Canavanine | - | - | - | [8][9] |
Note: The discrimination factor is a measure of how effectively the enzyme distinguishes between its natural substrate (L-arginine) and the analog (L-canavanine).
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing L-canavanine to probe ArgRS activity.
Protocol 1: Determination of ArgRS Kinetic Parameters by ATP-PPi Exchange Assay
This assay measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which corresponds to the first step of the aminoacylation reaction.
Materials:
-
Purified ArgRS
-
L-arginine and L-canavanine stock solutions
-
ATP
-
[32P]Pyrophosphate (PPi)
-
Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Sodium pyrophosphate
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing reaction buffer, ATP, and varying concentrations of either L-arginine or L-canavanine.
-
Add [32P]PPi to each reaction mixture.
-
Initiate the reaction by adding a known amount of purified ArgRS.
-
Incubate the reactions at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of activated charcoal in TCA and perchloric acid.
-
Filter the mixture through glass fiber filters to capture the charcoal-bound [32P]ATP.
-
Wash the filters with sodium pyrophosphate solution to remove unincorporated [32P]PPi.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the rate of [32P]ATP formation against the amino acid concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
Protocol 2: In Vitro Aminoacylation Assay with Radiolabeled L-Canavanine
This assay directly measures the attachment of radiolabeled L-canavanine to its cognate tRNA.
Materials:
-
Purified ArgRS
-
[3H] or [14C]-L-canavanine
-
Total tRNA or in vitro transcribed tRNAArg
-
ATP
-
Reaction Buffer (as above)
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing reaction buffer, ATP, and tRNA.
-
Add a fixed concentration of radiolabeled L-canavanine to the reactions.
-
Start the reaction by adding purified ArgRS.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 2, 5, 10, 15 minutes).
-
Stop the reaction for each aliquot by spotting onto a glass fiber filter and immediately immersing it in ice-cold 10% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled L-canavanine, followed by a final wash with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of canavanyl-tRNAArg formed over time to determine the reaction rate.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: L-canavanine competes with L-arginine for ArgRS.
Caption: Workflow for screening ArgRS inhibitors using L-canavanine.
Caption: L-canavanine's role in the drug discovery pipeline.
Applications in Research and Drug Development
-
Enzyme Characterization: L-canavanine is instrumental in characterizing the substrate specificity and discriminatory capacity of ArgRS from different species, including pathogens and humans.[8][9][10]
-
High-Throughput Screening (HTS): The protocols described can be adapted for HTS campaigns to identify small molecule inhibitors of ArgRS, which are potential candidates for novel antibiotics or anticancer agents.
-
Cancer Therapeutics: L-canavanine itself has been explored as an anticancer agent, particularly for tumors auxotrophic for arginine.[5][6] It can also be used in combination with other chemotherapeutic drugs to enhance their cytotoxicity.[6][11]
-
Probing Translational Fidelity: By inducing the misincorporation of an amino acid analog, L-canavanine allows researchers to study the cellular mechanisms that ensure the fidelity of protein synthesis and the consequences of errors in this process.
References
- 1. journals.uchicago.edu [journals.uchicago.edu]
- 2. scilit.com [scilit.com]
- 3. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standalone editing protein deacylates mischarged canavanyl-tRNAArg to prevent canavanine incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the in vitro effects of L-canavanine on lymphocyte proliferation. L-canavanine, a non-proteinogenic amino acid found in certain legumes, is a structural analog of L-arginine and has been shown to exert immunomodulatory and antiproliferative effects. Understanding its mechanism of action is crucial for potential therapeutic applications.
Introduction
L-canavanine's biological activity primarily stems from its ability to act as an L-arginine antagonist. It can be recognized by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains, leading to the synthesis of structurally aberrant proteins and subsequent cellular dysfunction. Additionally, canavanine can interfere with arginine-dependent metabolic pathways, including polyamine biosynthesis, which is essential for cell proliferation.
In the context of immunology, L-canavanine has been observed to have dual effects on lymphocytes. While it can be cytotoxic at high concentrations, it has also been reported to stimulate the proliferation of mitogen-activated T cells, particularly the CD8(-)Leu8(+) subset. The cellular response to this compound is highly dependent on the extracellular concentration of L-arginine, with lower arginine levels sensitizing cells to this compound's effects.
Quantitative Data Summary
Table 1: Illustrative Dose-Response of L-canavanine on Mitogen-Stimulated Lymphocyte Proliferation
| L-canavanine Concentration (mM) | L-arginine Concentration in Medium | Expected Effect on Proliferation (% of control) | Reference |
| 0.01 | Low (e.g., 0.005 mM) | Significant Inhibition | General finding on arginine dependency |
| 0.1 | Low (e.g., 0.005 mM) | Strong Inhibition | General finding on arginine dependency |
| 1 | Low (e.g., 0.005 mM) | Very Strong Inhibition / Cytotoxicity | General finding on arginine dependency |
| 0.1 | Standard (e.g., 0.4 mM) | Minimal to Moderate Inhibition | |
| 1 | Standard (e.g., 0.4 mM) | Moderate to Significant Inhibition | |
| 10 | Standard (e.g., 0.4 mM) | Strong Inhibition / Cytotoxicity | |
| 0.1 | High (e.g., 2 mM) | Minimal Effect | General finding on arginine dependency |
| 1 | High (e.g., 2 mM) | Minimal to No Effect | General finding on arginine dependency |
Table 2: Effect of L-canavanine on Specific Lymphocyte Subsets (Qualitative)
| Lymphocyte Subset | Mitogen | L-canavanine Effect | Reference |
| Total PBMCs | PHA | Stimulation of proliferation | |
| T Cells | PHA | Stimulation of proliferation | |
| CD8(-)Leu8(+) T Cells | PHA | Main target of proliferative stimulation |
Experimental Protocols
Protocol for Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a population of mononuclear cells from whole blood for subsequent culture and proliferation assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol for Lymphocyte Proliferation Assay (BrdU Incorporation)
Objective: To measure the proliferation of lymphocytes in response to a mitogen in the presence of varying concentrations of L-canavanine.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (with varying concentrations of L-arginine as required by the experimental design)
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA)
-
L-canavanine stock solution
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
FixDenat solution (fixation and DNA denaturation)
-
Anti-BrdU-POD antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Add 50 µL of medium containing the desired concentrations of L-canavanine (and L-arginine for competition studies). Prepare a range of this compound concentrations to determine a dose-response curve. Include a vehicle control (medium only).
-
Add 50 µL of medium containing the mitogen (e.g., PHA at 5 µg/mL) to the appropriate wells. Include an unstimulated control (no mitogen).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Add 20 µL of BrdU labeling reagent to each well and incubate for an additional 18-24 hours.
-
Centrifuge the plate at 300 x g for 10 minutes and carefully remove the culture medium.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
Remove the FixDenat solution and wash the wells three times with 200 µL of PBS.
-
Add 100 µL of anti-BrdU-POD antibody solution to each well and incubate for 90 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Add 100 µL of TMB substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of L-canavanine and the experimental workflow.
Caption: Proposed mechanism of L-canavanine's effect on lymphocyte proliferation.
Caption: Experimental workflow for the lymphocyte proliferation assay.
Caption: Potential targets of this compound in T-cell signaling pathways.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spontaneous mutation rates are a fundamental parameter in genetics, evolution, and cancer research. In the fission yeast Schizosaccharomyces pombe, a powerful model organism for studying eukaryotic cell biology, mutation rates can be conveniently measured using a forward mutation assay based on resistance to the toxic arginine analog, L-canavanine.[1][2] Canavanine is actively transported into the cell and incorporated into nascent proteins in place of arginine, leading to dysfunctional proteins and cell death.[3][4][5] Mutations that prevent the uptake or intracellular accumulation of this compound confer resistance, and the frequency of such mutations can be used to calculate the mutation rate.
This application note provides a detailed protocol for measuring spontaneous mutation rates in S. pombe using the this compound resistance assay, based on the fluctuation analysis method. It also includes an overview of the genetic basis of this compound resistance in this organism and presents comparative mutation rate data.
Genetic Basis of this compound Resistance in S. pombe
Unlike in Saccharomyces cerevisiae, where this compound resistance is primarily due to mutations in the arginine transporter gene CAN1, the genetic basis in S. pombe is more complex.[1][6][7][8] While several genes have been associated with this compound resistance, including the arginine transporter cat1+, the cyclin pas1+, and genes involved in TORC1 signaling (tsc1+ and tsc2+), whole-genome sequencing of spontaneous this compound-resistant mutants has revealed a predominant mutation.[1][6][8][9]
A recurrent missense mutation, R175C, in the any1+ gene (also known as arn1) has been identified in the majority of spontaneous this compound-resistant isolates.[1][6][10][11][12][13] The any1+ gene encodes an α-arrestin-like protein that acts as an adaptor for the Pub1 E3 ubiquitin ligase.[1][6][10][11][12] This complex targets amino acid transporters, including the main arginine permease Cat1, for ubiquitination and subsequent internalization from the plasma membrane.[1][3][6] The Any1-R175C mutation is thought to be a gain-of-function mutation that enhances the downregulation of arginine transporters, thereby preventing the uptake of this compound.[3][4][11][12][14]
Experimental Protocol: Fluctuation Analysis of this compound Resistance
This protocol is adapted from established methods for fluctuation analysis in yeast.[1][6][8]
1. Materials
-
S. pombe strain of interest
-
Yeast Extract with Supplements (YES) liquid medium
-
YES agar (B569324) plates
-
Pombe Minimal Glutamate (PMG) agar plates (EMM-G)
-
L-canavanine sulfate (B86663) solution (e.g., 80 mg/ml stock in water, filter-sterilized)
-
96-well microtiter plates
-
Sterile culture tubes
-
Incubator at 30°C
-
Spectrophotometer or hemocytometer
-
Plating beads
2. Procedure
2.1. Preparation of Selective Media
-
Prepare PMG agar plates.
-
Just before pouring the plates, add L-canavanine solution to the molten agar to a final concentration of 80 µg/ml.[1][6][15]
-
Pour the plates and let them dry, preferably for a day at room temperature or briefly in a laminar flow hood.
2.2. Fluctuation Test
-
Initial Culture: Inoculate a single colony of the S. pombe strain into 5 ml of YES liquid medium and grow overnight at 30°C with shaking to obtain a saturated culture.
-
Dilution and Inoculation: Dilute the overnight culture to a low cell density (e.g., 1 x 104 cells/ml) in fresh YES medium.
-
Aliquoting: Aliquot 0.25 ml of the diluted culture into at least 12 wells of a 96-well microtiter plate.[1][6][8] This sets up multiple independent, parallel cultures.
-
Growth to Saturation: Incubate the microtiter plate at 30°C without shaking until the cultures reach saturation (typically 2-3 days).
-
Determining Total Cell Count:
-
For each independent culture, prepare a series of dilutions (e.g., 10-4, 10-5, 10-6) in sterile water.
-
Plate a known volume (e.g., 100 µl) of the appropriate dilutions onto YES agar plates.
-
Incubate at 30°C for 3-4 days and count the colonies to determine the total number of viable cells per ml (Nt) for each culture.
-
-
Plating for this compound Resistance:
-
Incubation and Colony Counting: Incubate the this compound plates at 30°C for 5-10 days.[8] Count the number of this compound-resistant colonies (r) on each plate. Only one resistant colony should be picked per plate for any subsequent analysis to ensure independence.[1][6]
2.3. Calculation of Mutation Rate
The mutation rate (μ) can be calculated using the method of the median.
-
μ = (rmed) / Nt,med
Where:
-
rmed is the median number of resistant colonies per plate.
-
Nt,med is the median total number of cells plated per plate.
For a more accurate determination, calculators based on the Luria-Delbrück distribution, such as the FALCOR web tool, are recommended.
Data Presentation
The following table summarizes mutation rates determined by this compound resistance for wild-type S. pombe and various DNA polymerase ε (Pol ε) proofreading-deficient mutants. These mutants are associated with an increased cancer risk in humans.[1][6] The data is compared with mutation rates obtained using 5-Fluoroorotic Acid (FOA) resistance and reversion of an ade6-485 allele.
| Strain Genotype | This compound Resistance Mutation Rate (x 10-8) | FOA Resistance Mutation Rate (x 10-8) | ade6-485 Reversion Rate (x 10-8) |
| Wild-type | ~1 | ~10 | ~0.5 |
| pol2-S297F | ~10 | ~100 | ~5 |
| pol2-V411L | ~50 | ~500 | ~20 |
| pol2-L424V | ~100 | ~1000 | ~50 |
| pol2-S459F | ~2 | ~20 | ~1 |
| pol2-D276A,E278A (Exo-) | ~200 | ~2000 | ~100 |
Note: The values presented are approximate and collated from published data for illustrative purposes. Actual values can vary between experiments. The trend shows that this compound resistance provides a robust method for detecting hypermutator phenotypes.[1][6][15]
Visualizations
Experimental Workflow
References
- 1. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Fission Yeast Mutagenesis Using this compound Sensitivity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast | PLOS One [journals.plos.org]
- 4. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound resistance mutation can1-1 in Schizosaccharomyces pombe is a missense mutation in the ubiquitin ligase adaptor gene any1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound resistance mutation can1-1 in Schizosaccharomyces pombe is a missense mutation in the ubiquitin ligase adaptor gene any1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-canavanine to induce a systemic lupus erythematosus (SLE)-like autoimmune response in susceptible mouse strains. This model is a valuable tool for studying the etiology of diet-induced autoimmunity and for the preclinical evaluation of potential therapeutic agents for autoimmune diseases.
Introduction
L-canavanine, a non-protein amino acid found in leguminous plants such as alfalfa, can induce an autoimmune syndrome in certain mouse strains that mimics human SLE.[1][2][3] As an analog of L-arginine, canavanine can be incorporated into proteins, leading to the synthesis of structurally aberrant "canavanyl-proteins".[3][4] These modified self-proteins are hypothesized to be recognized as neoantigens by the immune system, breaking self-tolerance and triggering an autoimmune cascade characterized by the production of autoantibodies, immune complex deposition, and subsequent organ damage, particularly lupus nephritis.[1][2][3]
The susceptibility to this compound-induced autoimmunity is genetically determined, with strains like New Zealand Black (NZB), (NZB × NZW)F1, and DBA/2 mice being susceptible, while BALB/c mice have shown inconsistent responses.[1][3][5][6] This model offers a unique opportunity to investigate how an environmental or dietary factor can initiate or exacerbate autoimmunity in a genetically predisposed host.
Data Presentation
The following tables summarize the expected quantitative outcomes in susceptible mouse strains following chronic dietary administration of L-canavanine. The values are representative of findings reported in the literature and are intended for comparative purposes.
Table 1: Serum Autoantibody Levels
| Mouse Strain | Treatment Group | Time Point | Anti-dsDNA Antibody Titer (IgG) | Antinuclear Antibody (ANA) Titer |
| NZB/NZW F1 | Control | 24 weeks | Low to Undetectable | 1:40 - 1:80 |
| NZB/NZW F1 | 1% L-canavanine Diet | 24 weeks | High (e.g., >1:640) | >1:320 |
| DBA/2 | Control | 24 weeks | Undetectable | Undetectable |
| DBA/2 | 1% L-canavanine Diet | 24 weeks | Moderate (e.g., 1:160 - 1:320) in a subset of mice | 1:80 - 1:160 in a subset of mice |
Table 2: Renal Pathology Scores
| Mouse Strain | Treatment Group | Time Point | Glomerulonephritis Score (0-4) | Immunoglobulin Deposition (0-3) |
| NZB/NZW F1 | Control | 24 weeks | 0.5 - 1.0 | 0.5 - 1.0 |
| NZB/NZW F1 | 1% L-canavanine Diet | 24 weeks | 2.5 - 3.5 | 2.0 - 3.0 |
Scoring systems are detailed in the experimental protocols section.
Experimental Protocols
Protocol 1: Induction of Autoimmunity with L-canavanine Diet
1. Animal Model:
-
Use susceptible mouse strains such as female NZB/NZW F1 mice, starting at 6-8 weeks of age.
-
House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet Preparation (1% L-canavanine):
-
The standard diet should be a purified rodent diet (e.g., AIN-93G).
-
To prepare the this compound-containing diet, mix 1.56g of L-canavanine sulfate (B86663) with 98.44g of the powdered standard diet to achieve a final concentration of 1% L-canavanine base.
-
Ensure thorough and homogenous mixing of the this compound sulfate into the diet.
-
Prepare a control diet without the addition of L-canavanine.
-
Store diets at 4°C to maintain stability.
3. Administration and Monitoring:
-
Provide the control and 1% L-canavanine diets to the respective groups of mice ad libitum.
-
Monitor the health of the animals daily, including body weight, food consumption, and clinical signs of distress.
-
At regular intervals (e.g., every 4 weeks), collect blood samples via retro-orbital or submandibular bleeding for autoantibody analysis.
-
Monitor for proteinuria weekly using urine dipsticks as an indicator of developing nephritis.
Protocol 2: Quantification of Anti-dsDNA Antibodies by ELISA
1. Materials:
-
96-well ELISA plates
-
Calf thymus dsDNA
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Procedure:
-
Coat the wells of a 96-well plate with dsDNA (e.g., 2.5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Dilute serum samples (e.g., 1:100) in blocking buffer and add to the wells. Include positive and negative control sera. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add HRP-conjugated anti-mouse IgG diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Antibody titers can be determined by serial dilution of the sera.
Protocol 3: Histopathological Evaluation of Lupus Nephritis
1. Tissue Collection and Processing:
-
At the end of the study period (e.g., 24 weeks), euthanize the mice.
-
Perfuse the kidneys with PBS and then with 4% paraformaldehyde.
-
Excise the kidneys and fix them in 10% neutral buffered formalin overnight.
-
Process the tissues and embed them in paraffin.
-
For immunofluorescence, embed fresh kidney tissue in OCT compound and freeze in liquid nitrogen.
2. Staining:
-
Hematoxylin and Eosin (H&E) Staining: Section the paraffin-embedded kidneys at 4-5 µm and stain with H&E for general morphological assessment.
-
Periodic Acid-Schiff (PAS) Staining: Use PAS staining to visualize the glomerular basement membrane and mesangial matrix.
-
Immunofluorescence for Immunoglobulin Deposition:
-
Section the frozen kidney tissue at 4-5 µm.
-
Fix the sections in cold acetone (B3395972) for 10 minutes.
-
Wash with PBS.
-
Incubate with FITC-conjugated anti-mouse IgG and anti-mouse C3 antibodies for 1 hour at room temperature in a humidified chamber.
-
Wash with PBS.
-
Mount with an anti-fade mounting medium.
-
Visualize under a fluorescence microscope.
-
3. Scoring of Lupus Nephritis:
-
Glomerulonephritis Score (adapted from established scoring systems):
-
0: Normal glomeruli.
-
1: Mild mesangial proliferation.
-
2: Moderate mesangial proliferation and/or focal endocapillary proliferation.
-
3: Diffuse proliferative glomerulonephritis.
-
4: Severe diffuse proliferative glomerulonephritis with crescent formation and/or necrosis.
-
-
Immunoglobulin Deposition Score:
-
0: No deposits.
-
1: Mild, focal mesangial deposits.
-
2: Moderate, diffuse mesangial and/or focal capillary loop deposits.
-
3: Severe, diffuse mesangial and capillary loop deposits.
-
Visualizations
Caption: Experimental workflow for the this compound-induced lupus model in mice.
Caption: Hypothesized signaling pathway of this compound-induced autoimmunity.
References
- 1. Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of non-protein amino acid L-canavanine in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of lupus-like autoimmune disease in NZB/WF1 mice after treatment with a blocking monoclonal antibody specific for complement component C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. inotiv.com [inotiv.com]
Application Note: L-canavanine, a non-proteinogenic amino acid found in leguminous plants, is a structural analog of L-arginine.[1] It can be released into the soil from plant roots and has been shown to significantly alter the composition and diversity of soil microbial communities.[2][3][4] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the impact of canavanine on soil microbial ecosystems. The methodologies outlined below cover soil microcosm setup, this compound treatment, microbial community analysis via high-throughput sequencing of 16S rRNA and ITS genes, and bioinformatic data analysis.
Summary of this compound's Effects on Soil Microbial Phyla
Recent studies have demonstrated that L-canavanine can induce significant shifts in the relative abundance of major bacterial phyla in the soil.[2][3][4] The following table summarizes the observed changes in a soil microcosm experiment following the application of L-canavanine at a concentration of 500 nmol/g of soil.
| Microbial Phylum | Change in Relative Abundance with this compound Treatment | Reference |
| Firmicutes | Increased | [2][3][4] |
| Actinobacteria | Increased | [2][3][4] |
| Proteobacteria | Decreased | [2][3][4] |
| Acidobacteria | Decreased | [2][3][4] |
Experimental Workflow
The overall experimental workflow for studying the effects of this compound on soil microbial communities is depicted below. This process begins with soil sample collection and microcosm setup, followed by this compound treatment, DNA extraction, sequencing, and finally, bioinformatic and statistical analysis of the microbial community data.
Caption: A generalized workflow for investigating this compound's impact on soil microbial communities.
Detailed Experimental Protocols
Soil Sample Collection and Microcosm Setup
-
Soil Collection: Collect soil samples from the desired location. It is recommended to remove the top layer of litter and collect soil from the upper 10-15 cm. Pool and homogenize multiple subsamples from the area to ensure a representative sample. Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.
-
Microcosm Preparation: Distribute a standardized amount of the homogenized soil (e.g., 100 g) into individual microcosms (e.g., sterile glass jars or plastic containers).
-
Acclimation: Pre-incubate the soil microcosms for a period of 7-14 days at a controlled temperature and moisture level to allow the microbial community to stabilize after disturbance.
This compound Treatment
-
Stock Solution: Prepare a sterile stock solution of L-canavanine in deionized water. The concentration should be calculated to achieve the desired final concentrations in the soil (e.g., 20, 100, and 500 nmol/g soil).[2][4]
-
Application: Apply the this compound solution evenly to the surface of the soil in the treatment microcosms. For control microcosms, apply an equivalent volume of sterile deionized water.
-
Replication: Prepare a sufficient number of replicates for each treatment group and the control group (a minimum of three is recommended) for statistical power.
-
Incubation: Incubate the microcosms under controlled conditions (e.g., constant temperature and humidity) for the desired experimental duration. Sampling can be performed at various time points to assess temporal changes.
Metagenomic DNA Extraction
High-quality metagenomic DNA is crucial for successful downstream sequencing.[5] Several commercial kits and manual protocols are available.[6][7][8][9] A modified CTAB (cetyltrimethylammonium bromide) method is often effective for soil samples.[9]
-
Sample Lysis: Weigh out a subsample of soil (e.g., 0.5-1 g) from each microcosm. Add the soil to a lysis tube containing beads and a lysis buffer (e.g., a buffer with SDS and/or CTAB).[6][9] Physical disruption through bead beating is a common and effective method for lysing a wide range of microbial cells.[7]
-
Enzymatic and Chemical Lysis: The lysis buffer can be supplemented with enzymes like lysozyme (B549824) and proteinase K to enhance the breakdown of cell walls.[7][8] Incubation at elevated temperatures (e.g., 65°C) further aids in cell lysis.[6][7]
-
DNA Purification: After cell lysis and centrifugation to pellet soil particles, the supernatant containing the DNA is collected.[6] The DNA is then purified to remove contaminants such as humic acids, which can inhibit downstream enzymatic reactions like PCR.[8] This can be achieved through precipitation with solutions like isopropanol (B130326) or using commercial purification kits.[6]
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to check the A260/280 and A260/230 ratios, and by gel electrophoresis to check for DNA integrity.[6][9]
16S rRNA and ITS Amplicon Sequencing
To characterize the bacterial and fungal communities, respectively, amplicon sequencing of the 16S rRNA gene and the Internal Transcribed Spacer (ITS) region is performed.[10][11]
-
PCR Amplification: Amplify the variable regions of the 16S rRNA gene (e.g., V3-V4 or V4-V5) and the ITS region (e.g., ITS1 or ITS2) using universal primers with attached sequencing adapters.[12]
-
Library Preparation: The PCR products are purified and then indexed to allow for multiplexing of multiple samples in a single sequencing run. The indexed amplicons are pooled to create the sequencing library.[11]
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).[13]
Bioinformatic Analysis
The raw sequencing data is processed through a bioinformatics pipeline to identify the microbial taxa present and their relative abundances.[14][15]
-
Quality Control and Denoising: Raw sequencing reads are demultiplexed, and low-quality reads and primers are removed. The reads are then denoised to correct for sequencing errors, often resulting in Amplicon Sequence Variants (ASVs) or clustered into Operational Taxonomic Units (OTUs).[16]
-
Taxonomic Classification: The resulting ASVs/OTUs are assigned a taxonomic classification by comparing their sequences against a reference database such as SILVA or Greengenes for 16S rRNA data, and UNITE for ITS data.[15]
-
Community Analysis: The output is a feature table (ASV/OTU table) with the abundance of each taxon in each sample. This table is used for downstream ecological and statistical analyses, including the calculation of alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).[15]
This compound's Mechanism of Action
L-canavanine's toxicity to many organisms stems from its structural similarity to L-arginine.[1][17] This allows it to be mistakenly incorporated into proteins, leading to the synthesis of non-functional or misfolded proteins and ultimately disrupting cellular processes.[1][17]
Caption: The toxic mechanism of L-canavanine via its incorporation into proteins.
Bacterial this compound Degradation Pathway
Some rhizosphere-associated bacteria, such as certain Pseudomonas species, have evolved a specific pathway to degrade and utilize this compound as a source of carbon and nitrogen.[18] This detoxification pathway provides a competitive advantage in environments where this compound is present.
Caption: Enzymatic degradation of L-canavanine by certain soil bacteria.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways [frontiersin.org]
- 5. A Rapid Method for Extracting High-Quality DNA from Soils | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An improved method suitable for isolation of high-quality metagenomic DNA from diverse soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved protocol for metagenomic DNA isolation from low microbial biomass alkaline hot-spring sediments and soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TOGELQRIS | Situs Toto Togel 4D Online Resmi & Bandar Slot Gacor Online Terbesar Di Indonesia [medicaljournalshouse.com]
- 10. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 11. microbenotes.com [microbenotes.com]
- 12. nanoporetech.com [nanoporetech.com]
- 13. researchgate.net [researchgate.net]
- 14. soilfuturejournal.com [soilfuturejournal.com]
- 15. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 16. GitHub - jianhong/16S_pipeline: 16S RNA microbiome pipeline [github.com]
- 17. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of L-canavanine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of canavanine degradation in aqueous solutions?
A1: The primary documented routes of this compound degradation are enzymatic. This compound can be hydrolyzed by arginase to produce L-canaline and urea, or by this compound hydrolase to yield L-homoserine and hydroxyguanidine.[1][2] Non-enzymatic hydrolysis in aqueous solutions at neutral pH is predicted to be a slow process, but the stability can be influenced by pH, temperature, and light.
Q2: How does pH affect the stability of this compound in an aqueous solution?
Q3: What is the recommended storage temperature for this compound aqueous solutions?
A3: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is best to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
Q4: Is this compound sensitive to light?
A4: There is no specific data on the photostability of this compound. However, as a general precautionary measure for organic molecules, especially when used in sensitive assays, it is recommended to protect this compound solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.
Q5: Can I use any buffer to prepare my this compound solution?
A5: The choice of buffer can influence stability. Phosphate (B84403) buffers are commonly used, but it is important to ensure the buffer itself does not catalyze degradation. The optimal pH for the enzymatic activity of this compound-γ-lyase is between 6.9 and 8.0.[5] To minimize potential enzymatic degradation from any microbial contamination, preparing solutions in a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-6) might be beneficial, though this needs to be compatible with your experimental system. Always use high-purity, sterile water and reagents to prepare your solutions.
Q6: Are there any known stabilizers or antioxidants that can be added to this compound solutions?
A6: The scientific literature does not specify any particular stabilizers or antioxidants for this compound solutions. Adding common antioxidants like ascorbic acid or EDTA could be tested, but their efficacy and potential interference with downstream applications would need to be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time using the same stock solution. | This compound degradation in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot and freeze stock solutions for long-term storage. Verify the concentration of the stock solution before each experiment using a validated analytical method (see Experimental Protocols). |
| Precipitate forms in the this compound solution upon thawing. | Poor solubility at low temperatures or concentration changes due to solvent evaporation. | Ensure the this compound concentration is within its solubility limit at the storage temperature. Gently warm and vortex the solution to redissolve the precipitate. If the problem persists, consider preparing a fresh solution. |
| Discoloration of the this compound solution. | Potential degradation or contamination. | Discard the solution and prepare a fresh one using high-purity reagents and sterile techniques. Protect the solution from light. |
Quantitative Data on this compound Stability
Specific quantitative data on the non-enzymatic degradation of this compound in aqueous solutions is limited in the published literature. The following table provides general recommendations based on best practices for handling amino acid solutions. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Parameter | Condition | Recommended Practice | Expected Stability (General Guideline) |
| pH | Neutral to Alkaline (pH > 7) | Adjust to slightly acidic pH (4-6) if compatible with the experiment. | Potentially reduced stability due to increased risk of hydrolysis. |
| Slightly Acidic (pH 4-6) | Use a suitable buffer (e.g., citrate, acetate). | Likely improved stability. | |
| Temperature | Room Temperature (~25°C) | Avoid for prolonged periods. | Short-term (hours to a few days). |
| Refrigerated (2-8°C) | Recommended for short-term storage. | Several days to weeks. | |
| Frozen (-20°C to -80°C) | Recommended for long-term storage. | Months to over a year. | |
| Light | Exposed to ambient light | Store in amber vials or protect from light. | Stability may be compromised; no specific data available. |
| Protected from light | Standard practice for all solutions. | Likely improved stability. |
Experimental Protocols
Protocol 1: Preparation of a Stock L-Canavanine Aqueous Solution
Objective: To prepare a sterile aqueous stock solution of L-canavanine.
Materials:
-
L-canavanine sulfate (B86663) or L-canavanine free base
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile containers (e.g., polypropylene (B1209903) tubes or amber glass vials)
-
Sterile filter (0.22 µm)
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, weigh the desired amount of L-canavanine powder using an analytical balance.
-
Add the powder to a sterile container.
-
Add a portion of the sterile water to dissolve the powder. Vortex or sonicate if necessary.
-
Once dissolved, add the remaining sterile water to reach the final desired volume and concentration.
-
If pH adjustment is needed, use sterile solutions of a suitable acid (e.g., HCl) or base (e.g., NaOH) to bring the solution to the desired pH.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a final sterile container.
-
For long-term storage, aliquot the solution into single-use sterile tubes.
-
Label the tubes clearly with the name, concentration, and date of preparation.
-
Store at the appropriate temperature (refrigerated for short-term, frozen for long-term).
Protocol 2: Assessment of L-Canavanine Stability by HPLC
Objective: To quantify the concentration of L-canavanine over time to assess its stability under specific storage conditions.
Materials:
-
L-canavanine solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate buffer with acetonitrile)
-
L-canavanine analytical standard
-
High-purity water and solvents for mobile phase preparation
Procedure:
-
Prepare a calibration curve using the L-canavanine analytical standard at several known concentrations.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), take an aliquot of the stored this compound solution.
-
Dilute the aliquot to fall within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Run the analysis under isocratic or gradient conditions suitable for separating this compound from any potential degradation products. A common detection wavelength is in the low UV range (e.g., 200-220 nm).
-
Quantify the peak area corresponding to L-canavanine.
-
Calculate the concentration of L-canavanine in the sample using the calibration curve.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining.
Visualizations
Caption: Enzymatic degradation pathways of L-canavanine.
Caption: Workflow for an L-canavanine stability study.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preparation of Yeast Media|zoonbio [zoonbiotech.com]
- 4. biotage.com [biotage.com]
- 5. This compound utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing canavanine in mutagenesis assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound mutagenesis assay?
A1: The this compound mutagenesis assay is a forward mutation assay commonly used in yeast (Saccharomyces cerevisiae and Schizosaccharomyces pombe). This compound is a toxic analog of arginine.[1][2] It is transported into the cell by the arginine permease, encoded by the CAN1 gene in S. cerevisiae.[1][3] When wild-type cells are grown on media containing this compound, they import this toxic analog, leading to the production of aberrant proteins and cell death.[2][3] However, mutations that inactivate the CAN1 gene prevent the uptake of this compound, allowing the cells to survive and form colonies.[1][3] The frequency of these this compound-resistant colonies is then used to determine the mutation rate.[1][4]
Q2: What is a typical concentration of this compound to use for selection?
A2: The optimal this compound concentration can vary depending on the yeast species, strain background, and specific experimental goals. It is crucial to determine the appropriate concentration empirically. However, published protocols provide a starting point.
| Yeast Species | This compound Concentration | Purpose | Reference |
| S. cerevisiae | 60 µg/mL (60 mg/liter) | Selection of Canr mutants | [4][5] |
| S. cerevisiae | 600 µg/mL | To reduce post-plating mutations | [1] |
| S. pombe | 80 µg/mL | Selection of Canr mutants | [6][7][8] |
| S. cerevisiae | 2.5 µg/mL | Sub-lethal concentration for inducing mutagenesis in culture | [1] |
Q3: What type of media should be used for this compound selection?
A3: Synthetic complete (SC) medium lacking arginine (SC-Arg) is typically used for this compound selection.[1][4][5] The absence of arginine is critical because arginine competes with this compound for uptake by the Can1 permease.
Q4: How does this compound induce mutagenesis?
A4: this compound induces proteotoxic stress by being incorporated into proteins in place of arginine, leading to misfolded and nonfunctional proteins.[1][2] This stress can activate the Environmental Stress Response (ESR) in yeast, which in turn can promote mutagenesis through the involvement of translesion DNA polymerases like Rev1 and Polζ, and the non-homologous end joining (NHEJ) factor Ku.[1][9]
Troubleshooting Guide
Problem 1: High background growth on selection plates.
-
Possible Cause: The this compound concentration may be too low for your specific strain, allowing wild-type cells to survive.
-
Solution: Perform a dose-response curve to determine the minimal inhibitory concentration (MIC) of this compound for your wild-type strain. Increase the this compound concentration on your selection plates accordingly.
-
-
Possible Cause: The cell plating density is too high.
-
Solution: Reduce the number of cells plated on the selective media. If high background persists, you can try diluting the culture with sterile water before plating.[10]
-
-
Possible Cause: The media composition is incorrect.
-
Solution: Ensure that the selection plates are made with synthetic complete medium lacking arginine (SC-Arg). The presence of arginine will compete with this compound uptake.
-
Problem 2: No or very few mutant colonies.
-
Possible Cause: The mutagen being tested is not effective, or the spontaneous mutation rate is very low.
-
Solution: Include a positive control with a known mutagen to ensure the assay is working correctly.
-
-
Possible Cause: The this compound concentration is too high, inhibiting the growth of true mutants.
-
Solution: While a high concentration can reduce background, an excessively high concentration might be too stringent. Test a range of this compound concentrations to find the optimal balance between selection and mutant recovery.
-
-
Possible Cause: Issues with cell viability after treatment.
-
Solution: Determine the viability of the cell population after mutagen treatment by plating a dilution on non-selective media. This will allow you to normalize the number of mutants to the number of viable cells.
-
Problem 3: Appearance of small ("post-plating") mutant colonies.
-
Possible Cause: Mutations are occurring after the cells have been plated on the selective medium. These are often referred to as "post-plating" or "adaptive" mutations.
-
Solution 1: Increase the this compound concentration. One study found that increasing the concentration from 60 µg/mL to 600 µg/mL reduced, but did not eliminate, post-plating mutations in S. cerevisiae.[1]
-
Solution 2: When counting colonies, some researchers exclude small colonies from the calculation to better fit the data to a Luria-Delbrück distribution, which assumes mutations occur prior to selection.[1]
-
Experimental Protocols
Protocol 1: Fluctuation Analysis for Spontaneous Mutation Rate in S. cerevisiae
This protocol is adapted from standard fluctuation test methodologies.[4][5]
-
Inoculation: Inoculate several independent single colonies of the yeast strain into individual tubes containing non-selective liquid medium (e.g., YPD). Typically, 7 to 9 parallel cultures are used.[5]
-
Growth: Grow the cultures to saturation at 30°C.
-
Cell Titer Determination: For each culture, make serial dilutions and plate a known volume on non-selective plates (e.g., YPD) to determine the total number of viable cells. Incubate at 30°C for 2-3 days.
-
Selection: Plate a known volume of the undiluted cultures onto SC-Arg plates containing the appropriate concentration of this compound (e.g., 60 µg/mL).
-
Incubation: Incubate the selective plates at 30°C for 3-5 days, or until this compound-resistant colonies are visible.
-
Calculation: Count the colonies on both the non-selective and selective plates. The mutation rate can then be calculated using the method of the median as described by Lea and Coulson.
Visualizations
References
- 1. The Yeast Environmental Stress Response Regulates Mutagenesis Induced by Proteotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Measuring UV-induced Mutagenesis at the CAN1 Locus in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hannah Klein Laboratory [med.nyu.edu]
- 5. pnas.org [pnas.org]
- 6. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The yeast environmental stress response regulates mutagenesis induced by proteotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Modified Fluctuation Assay with a CAN1 Reporter in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for canavanine resistance experiments in yeast. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during screening and selection protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound toxicity in yeast?
L-canavanine is a toxic structural analog of L-arginine. Its toxicity arises from its incorporation into nascent polypeptide chains in place of arginine, leading to misfolded, non-functional proteins and ultimately, cell death.[1][2] this compound is transported into the yeast cell primarily through arginine permeases.[1][2]
Q2: How does this compound resistance arise in yeast?
In Saccharomyces cerevisiae, resistance to this compound most commonly occurs through loss-of-function mutations in the CAN1 gene, which encodes the primary arginine permease.[1][3][4][5] Inactivation of Can1p prevents the uptake of this compound, rendering the cell resistant.
In Schizosaccharomyces pombe, the mechanism is more complex. While deletion of the primary arginine permease, Cat1, can confer some resistance, strong resistance is often associated with a specific point mutation (R175C) in the any1 gene.[1][3][6][7][8] This mutation leads to the internalization of amino acid transporters, including Cat1, from the cell surface, thus blocking this compound uptake.[1][6][8]
Q3: What is the difference in this compound resistance mechanisms between S. cerevisiae and S. pombe?
The primary difference lies in the genetic basis of strong resistance. In S. cerevisiae, it is typically due to a loss-of-function mutation in the CAN1 transporter. In S. pombe, strong resistance is often conferred by a gain-of-function mutation in the any1 gene, which regulates the localization of the Cat1 transporter.[1][3]
Q4: Can I use this compound for positive selection?
Yes, this compound resistance can be used as a positive selectable marker. For instance, a plasmid carrying a cassette for integral disruption of the CAN1 gene can be used to select for transformants on this compound-containing media.
Troubleshooting Guides
Problem 1: No resistant colonies observed on selection plates.
This is a common issue that can be caused by several factors, from procedural errors to biological considerations.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | The optimal concentration can vary between yeast species and even strains. For S. cerevisiae, a common starting concentration is 60 µg/mL. For S. pombe, 80 µg/mL is often used.[9][10] It is advisable to perform a kill curve with your specific strain to determine the minimal inhibitory concentration. |
| This compound Instability | This compound solutions should be filter-sterilized and can be stored frozen.[10] Adding this compound to media that is too hot can cause it to degrade. Ensure the autoclaved media has cooled to ~65°C before adding the this compound solution.[10] |
| Low Mutation Frequency | The spontaneous mutation rate may be too low to detect resistant colonies with the number of cells plated. Consider using a larger number of cells or inducing mutagenesis (e.g., with UV or a chemical mutagen) if your experimental design allows. |
| Media Composition | The nitrogen source in the media can affect this compound sensitivity. Media containing glutamate (B1630785) can increase this compound uptake and toxicity compared to media with ammonium.[1][11] Ensure your media composition is consistent and appropriate for your experiment. |
| Yeast Strain Sensitivity | Some yeast strains may be hypersensitive to this compound due to their genetic background. Verify the expected sensitivity of your parent strain. |
Problem 2: High background of sensitive cells (lawn of growth or many small colonies).
A high background can make it difficult to identify true resistant colonies and can indicate issues with the selection pressure.
| Potential Cause | Recommended Solution |
| This compound Concentration Too Low | The this compound concentration may not be sufficient to kill all sensitive cells. As mentioned above, a kill curve is essential to determine the optimal selective concentration for your strain. |
| This compound Degradation | Improper storage or addition of this compound to hot media can reduce its effective concentration.[10] Prepare fresh this compound solutions and add them to cooled media. |
| Plate Incubation Time | Incubating plates for too long can allow for the slow growth of sensitive cells or the accumulation of suppressor mutations. Monitor plates daily and pick resistant colonies as soon as they are large enough. |
| Uneven Plating | Ensure that the cell suspension is evenly spread on the plate to avoid areas with a high density of cells, which can lead to the appearance of a background lawn. |
| Media pH | For S. pombe, reducing the pH of the PMG medium to 4.5 can help in obtaining clearer results and reducing the time needed to count resistant colonies.[4][5][9] |
Problem 3: Inconsistent or variable results between experiments.
Reproducibility is key in scientific research. Variability in this compound resistance assays can often be traced back to subtle changes in experimental conditions.
| Potential Cause | Recommended Solution |
| Media Preparation | Ensure that all media components, including the nitrogen source and this compound concentration, are prepared consistently for each experiment.[1][10][11] |
| Yeast Culture Conditions | The growth phase of the yeast culture at the time of plating can influence the results. Always use cultures grown to the same cell density and growth phase (e.g., mid-log phase). |
| Plating and Incubation | Standardize the number of cells plated, the incubation temperature, and the duration of incubation. |
| This compound Stock Solution | Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability.[10] |
Experimental Protocols
Protocol 1: this compound Resistance Assay for Mutation Rate Determination in S. pombe
This protocol is adapted from methods used for fluctuation analysis.[4][5][9][12]
-
Prepare Cultures: Inoculate single colonies of the desired S. pombe strain into 12 separate wells of a 96-well microtiter plate, each containing 0.25 mL of liquid medium. Grow to saturation.
-
Determine Cell Concentration: Prepare serial dilutions of the saturated cultures and plate on non-selective YES agar (B569324) plates to determine the total number of viable cells per milliliter.
-
Selection: Plate 0.15 mL of each undiluted saturated culture onto pre-dried PMG plates containing 80 µg/mL this compound.
-
Incubation: Incubate the plates at 30°C for 5-10 days.
-
Calculate Mutation Rate: Count the number of this compound-resistant colonies on the selection plates. The mutation rate can then be calculated using established methods for fluctuation analysis, such as the Ma-Sandri-Sarkar maximum-likelihood method.[13][14]
Protocol 2: Confirmation of this compound Resistance by Spot Assay
This is a qualitative method to compare the this compound resistance of different yeast strains.
-
Prepare Cultures: Grow the yeast strains to be tested in liquid medium to mid-log phase.
-
Serial Dilutions: Prepare 10-fold serial dilutions of each culture.
-
Spotting: Spot 5-10 µL of each dilution onto both a non-selective control plate and a selective plate containing the appropriate concentration of this compound.
-
Incubation: Incubate the plates at 30°C for 2-5 days and observe the growth. Resistant strains will show growth at higher concentrations (lower dilutions) on the this compound plates compared to sensitive strains.
Visualizing Key Processes
To aid in understanding the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Yeast Environmental Stress Response Regulates Mutagenesis Induced by Proteotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance mutation can1-1 in Schizosaccharomyces pombe is a missense mutation in the ubiquitin ligase adaptor gene any1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast | PLOS One [journals.plos.org]
- 8. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Yeast Media|zoonbio [zoonbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigating Fission Yeast Mutagenesis Using this compound Sensitivity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimating the Per-Base-Pair Mutation Rate in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glanglab.com [glanglab.com]
Welcome to the technical support center for canavanyl-protein synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the incorporation of L-canavanine into proteins.
Frequently Asked Questions (FAQs)
Q1: What is L-canavanine and why is it used in protein synthesis?
L-canavanine is a non-proteinogenic amino acid found in certain leguminous plants. It is a structural analog of L-arginine (B1665763), with the only difference being the substitution of a methylene (B1212753) bridge (-CH2-) in arginine with an oxygen atom in canavanine.[1] This structural similarity allows it to be recognized by the cellular machinery for protein synthesis and incorporated into polypeptide chains in place of arginine. The resulting "canavanyl-proteins" can have altered structures and functions, which is of interest for various research applications, including studying protein structure-function relationships, enzyme mechanisms, and developing novel therapeutics.[2][3]
Q2: What are the main challenges associated with canavanyl-protein synthesis?
The primary challenge is achieving a high yield of the desired canavanyl-protein. Several factors can contribute to low yields, including:
-
Toxicity of this compound to the expression host: this compound incorporation can be toxic to cells, leading to reduced cell growth and protein synthesis.[1]
-
Inefficient incorporation: The arginyl-tRNA synthetase (ArgRS), the enzyme responsible for attaching arginine to its corresponding tRNA, may have a lower affinity for this compound compared to arginine, leading to inefficient incorporation.[2][3] Some organisms also possess editing mechanisms to remove misacylated canavanyl-tRNAArg.[4]
-
Protein misfolding and aggregation: The substitution of arginine with this compound can disrupt proper protein folding, leading to the formation of insoluble aggregates known as inclusion bodies.
-
Increased protein degradation: Canavanyl-proteins can be recognized as abnormal by the cell and targeted for rapid degradation.[5]
Q3: What expression systems are suitable for canavanyl-protein synthesis?
Both in vivo and in vitro (cell-free) expression systems can be used.
-
E. coli: This is a commonly used host for recombinant protein expression. To enhance this compound incorporation, arginine auxotrophic strains of E. coli are often employed. These strains cannot synthesize their own arginine, making it easier to control the intracellular amino acid pool and favor this compound incorporation.[6][7][8]
-
Cell-Free Protein Synthesis (CFPS): CFPS systems offer several advantages for incorporating non-canonical amino acids like this compound. They allow for direct manipulation of the reaction environment, including the concentrations of amino acids, and can bypass the issue of cellular toxicity.[9][10][11] Recent advancements in CFPS have enabled high-yield production of proteins with multiple non-canonical amino acid incorporations.[10][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during canavanyl-protein synthesis.
Issue 1: Low or No Yield of Canavanyl-Protein
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Optimize the this compound concentration in the growth medium. Start with a range and test for both protein yield and cell viability. | Too high a concentration can be overly toxic to the cells, inhibiting overall protein synthesis.[14] Too low a concentration will result in poor incorporation efficiency. |
| Competition with Arginine | Use an arginine auxotrophic E. coli strain (e.g., a strain with a deleted argA gene).[6][7] Ensure the growth medium is completely depleted of arginine before inducing protein expression. | Arginine will outcompete this compound for incorporation. Removing the cell's ability to synthesize arginine and controlling its external supply is crucial.[6] |
| Inefficient Arginyl-tRNA Synthetase (ArgRS) | Consider using an engineered ArgRS with improved activity for this compound or from an organism that naturally utilizes this compound. Alternatively, overexpress the endogenous E. coli ArgRS. | The native ArgRS may have a low affinity for this compound. Increasing its concentration or using a more efficient variant can improve the rate of canavanyl-tRNAArg synthesis.[2][3] |
| Degradation of Canavanyl-Protein | Induce protein expression at a lower temperature (e.g., 15-20°C). Harvest cells and perform purification steps at 4°C. Add protease inhibitors to lysis buffers. | Lower temperatures can slow down cellular processes, including proteolysis. Protease inhibitors will help protect the protein from degradation after cell lysis.[5] |
| Toxicity to Expression Host | Monitor cell growth after induction. If a significant decrease in growth rate or viability is observed, reduce the this compound concentration or the induction time. | This compound can be toxic, and finding a balance between incorporation and cell health is key.[1] |
Issue 2: Protein is Expressed but Found in Inclusion Bodies (Insoluble)
| Possible Cause | Troubleshooting Step | Rationale |
| Protein Misfolding | Lower the induction temperature (e.g., 15-20°C) and reduce the inducer concentration (e.g., IPTG). | Slower expression rates can give the polypeptide chain more time to fold correctly. |
| Suboptimal Lysis Conditions | Use a lysis buffer with solubilizing agents such as non-ionic detergents (e.g., Triton X-100) or low concentrations of urea (B33335) (e.g., 2M).[15] | These agents can help to solubilize proteins that are prone to aggregation. |
| Use of Solubility-Enhancing Tags | Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your protein of interest. | These tags can help to keep the target protein in a soluble state. |
| Refolding from Inclusion Bodies | If the protein is still in inclusion bodies, a denaturation and refolding protocol may be necessary. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., 8M urea or 6M guanidine (B92328) hydrochloride) followed by gradual removal of the denaturant to allow the protein to refold.[15] | This is a more advanced procedure but can be effective for recovering active protein from aggregates. |
Quantitative Data
The following tables summarize quantitative data from studies on this compound incorporation.
Table 1: this compound Incorporation into Proteins in U251MG Glioblastoma Cells
| Condition | % of Arginine Sites Occupied by this compound |
| 50 µM this compound for 48h | ~12.6% |
Data from a study on the effects of this compound on glioblastoma cells.
Table 2: this compound Incorporation into Lysozyme (B549824) in Manduca sexta Larvae
| This compound Dose | % Arginine Residues Replaced by this compound | % Loss of Catalytic Activity |
| 0.5 mg/g body weight | 16.5% | 39.5% |
| 1.0 mg/g body weight | 21% | 49.5% |
Data from a study investigating the effects of this compound incorporation on enzyme activity.[16]
Experimental Protocols
Protocol 1: Canavanyl-Protein Expression in an Arginine Auxotrophic E. coli Strain
This protocol is a general guideline and may require optimization for your specific protein.
1. Strain and Plasmid Preparation:
- Obtain an arginine auxotrophic E. coli strain, for example, a BL21(DE3) derivative with a deletion in an arginine biosynthesis gene (e.g., argH).[7]
- Transform this strain with an expression plasmid containing your gene of interest under the control of an inducible promoter (e.g., T7 promoter).
2. Cell Culture and Induction:
- Inoculate a starter culture in a rich medium (e.g., LB) supplemented with the appropriate antibiotic and grow overnight at 37°C.
- The next day, dilute the overnight culture into a minimal medium (e.g., M9) containing all necessary amino acids except for arginine, supplemented with glucose as a carbon source and the appropriate antibiotic.
- Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6.
- To deplete the intracellular arginine pool, harvest the cells by centrifugation and wash them twice with M9 medium lacking arginine.
- Resuspend the cells in fresh M9 medium containing all amino acids except arginine, and add L-canavanine to the desired final concentration (e.g., 100 µg/mL).[7]
- Induce protein expression by adding the appropriate inducer (e.g., 0.5 mM IPTG).[7]
- Incubate the culture at a lower temperature (e.g., 15-20°C) for an extended period (e.g., 16-24 hours) to promote proper folding and minimize toxicity.[7]
3. Cell Harvest and Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., for His-tagged proteins: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization on ice.
- Clarify the lysate by centrifugation to remove cell debris.
4. Protein Purification:
- Purify the canavanyl-protein from the soluble fraction of the lysate using an appropriate chromatography method based on the properties of your protein or any affinity tags (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[17]
Protocol 2: Cell-Free Canavanyl-Protein Synthesis
This protocol provides a general workflow for using a commercial E. coli-based cell-free protein synthesis kit.
1. Reaction Setup:
- Thaw the cell-free extract and reaction mix on ice.
- Prepare a master mix containing the cell-free extract, reaction mix, and your expression plasmid.
- Prepare an amino acid mixture that lacks arginine but contains L-canavanine at the desired concentration.
- Combine the master mix and the this compound-containing amino acid mixture in a reaction tube.
2. Incubation:
- Incubate the reaction at the recommended temperature (typically 30-37°C) for several hours (e.g., 2-8 hours).
3. Analysis and Purification:
- Analyze the protein expression by SDS-PAGE and Western blotting.
- Purify the canavanyl-protein from the reaction mixture using an appropriate method as described in Protocol 1.
Visualizations
Caption: Experimental workflows for in vivo and in vitro canavanyl-protein synthesis.
Caption: Troubleshooting logic for low yield of canavanyl-protein.
References
- 1. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A standalone editing protein deacylates mischarged canavanyl-tRNAArg to prevent this compound incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel strategy for l-arginine production in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accumulation of arginine precursors in Escherichia coli: effects on growth, enzyme repression, and application to the forward selection of arginine auxotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of Arginine and this compound in the Synthesis and Repression of Ornithine Transcarbamylase by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. Studies of L-canavanine incorporation into insectan lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-canavanine. The information is designed to address specific experimental challenges related to minimizing canavanine's toxic effects on non-target cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our non-target cell line even at low concentrations of this compound. What could be the primary cause?
A1: The primary mechanism of this compound toxicity is its structural similarity to L-arginine. Your non-target cells are likely incorporating this compound into newly synthesized proteins via arginyl-tRNA synthetase.[1][2][3][4] This leads to the formation of structurally aberrant, non-functional proteins, which can disrupt critical cellular processes, including RNA and DNA metabolism and protein synthesis itself.[1][3][5][6]
Troubleshooting Steps:
-
Confirm Arginine Concentration: Ensure your cell culture medium contains an adequate concentration of L-arginine. This compound's toxic effects are exacerbated in arginine-deprived conditions.[7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Consider performing a dose-response curve to determine the IC50 for your specific non-target cell line.
-
Protein Synthesis Rate: Highly proliferative cells with high rates of protein synthesis may be more susceptible to this compound-induced toxicity.
Q2: How can we competitively inhibit this compound uptake and incorporation in our non-target cells during an experiment?
A2: The most direct method to competitively inhibit this compound's effects is to supplement your experimental medium with excess L-arginine. Arginine will compete with this compound for transport into the cell and for the active site of arginyl-tRNA synthetase, thereby reducing the incorporation of the toxic analog into proteins.
Experimental Approach:
-
Titrate Arginine: Perform a titration experiment with increasing concentrations of L-arginine in the presence of a fixed, toxic concentration of this compound.
-
Monitor Viability: Assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion) to determine the optimal arginine concentration that rescues the non-target cells from this compound-induced death.
-
Functional Assays: If applicable, perform functional assays to ensure that the supplemented arginine does not interfere with the desired experimental outcome on your target cells.
Q3: We are investigating this compound as a potential anti-cancer agent but are concerned about its effects on healthy tissues. Are there any known detoxification mechanisms we could leverage?
A3: Yes, several organisms have evolved mechanisms to detoxify this compound. These primarily involve enzymatic degradation. Understanding these pathways could inform strategies to protect non-target cells.
-
Arginase Activity: Some organisms utilize arginase to cleave this compound into L-canaline and urea.[8][9] While canaline (B555070) itself can be toxic, this is the first step in a detoxification pathway.
-
This compound Hydrolase: Certain insects, like the tobacco budworm (Heliothis virescens), possess a this compound hydrolase that breaks down this compound into L-homoserine and hydroxyguanidine, which are less toxic.[10]
-
Reductive Cleavage: Other detoxification pathways involve the reductive cleavage of this compound to guanidine (B92328) and L-homoserine.
Therapeutic Strategy Consideration:
The targeted delivery or expression of such detoxifying enzymes in non-target tissues is a potential, though complex, therapeutic strategy to enhance the therapeutic window of this compound.
Q4: this compound is reported to inhibit nitric oxide synthase (NOS). How can we assess this off-target effect in our experimental system?
A4: this compound acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[11][12][13][14][15] To measure this effect, you can quantify nitric oxide (NO) production in your cell or tissue lysates.
Recommended Protocol:
A common method is the Griess assay, which measures nitrite (B80452) (a stable and quantifiable breakdown product of NO). You can find a detailed protocol for assessing NOS-like activity in the "Experimental Protocols" section below.
Q5: We are seeing unexpected changes in the antioxidant capacity of our cells treated with this compound. Is this a known phenomenon?
A5: Yes, this compound-induced inhibition of nitric oxide synthesis can lead to alterations in the cellular antioxidant system.[11] Studies have shown that this compound treatment can increase the total antioxidant capacity and the levels of sulfhydryl groups in some systems. You can quantify these changes using methods like the DPPH assay for total antioxidant capacity, which is detailed in the "Experimental Protocols" section.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound toxicity and its mitigation.
Table 1: In Vivo Toxicity Data for L-Canavanine
| Animal Model | Route of Administration | LD50 | Reference |
| Adult Sprague-Dawley Rat | Subcutaneous | 5.9 ± 1.8 g/kg | [16] |
| 10-day-old Sprague-Dawley Rat | Subcutaneous | 5.0 ± 1.0 g/kg | [16] |
Table 2: In Vitro Experimental Concentrations of L-Canavanine
| Cell/System Type | This compound Concentration | Observed Effect | Reference |
| Tomato Seedling Roots | 10 µM | 50% inhibition of root growth | |
| Tomato Seedling Roots | 50 µM | Complete inhibition of root elongation after 72h | |
| Human Cancer Cells (in arginine-deprived media) | 0.1 mM | Toxic to cancer cells, relatively harmless to normal cells | [7] |
| Human Colonic Tumor Cells (HT-29) | L-canavanine:arginine ratio of 10 (48h exposure) | Optimal enhancement of X-ray-induced cytotoxicity | [17] |
Key Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key molecular interactions and experimental workflows discussed.
Caption: Mechanism of L-canavanine toxicity and competition with L-arginine.
Caption: Workflow for testing strategies to reduce this compound toxicity.
Detailed Experimental Protocols
Protocol 1: Assessment of Arginine-Dependent NOS-like Activity
This protocol is adapted from methods used to study the effect of this compound on nitric oxide synthesis.[11]
Materials:
-
Cell or tissue homogenates
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5)
-
Reaction mixture: 0.05 M potassium phosphate buffer (pH 7.0)
-
L-arginine solution
-
NADPH solution (2 mM)
-
Microplate reader
-
Reagents for protein quantification (e.g., Bradford assay)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge at 13,000 x g for 15 minutes at 4°C. Collect the supernatant (enzymatic extract).
-
Protein Quantification: Determine the protein concentration of the enzymatic extract.
-
Enzymatic Reaction:
-
In a microplate well, mix 25 µL of the enzymatic extract with the reaction mixture.
-
Add L-arginine to a final concentration appropriate for your system (e.g., 1 mM).
-
Incubate for 10 minutes in the dark at room temperature.
-
Initiate the reaction by adding 25 µL of 2 mM NADPH.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm using a microplate reader. This corresponds to the consumption of NADPH.
-
Calculation: Calculate the NOS-like activity, which is expressed as nanomoles of NADPH utilized per minute per milligram of protein.
-
Inhibition Assay: To test the effect of this compound, pre-incubate the enzymatic extract with various concentrations of this compound before adding L-arginine and NADPH.
Protocol 2: Measurement of Total Antioxidant Capacity using DPPH Assay
This protocol is based on the reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11]
Materials:
-
Cell or tissue samples
-
80% (v/v) methanol
-
DPPH solution (60 µM in methanol)
-
Microplate reader
Procedure:
-
Sample Extraction:
-
Homogenize 0.1 g of sample in 0.5 mL of 80% methanol.
-
Incubate in an ultrasonic bath for 5 minutes at 4°C.
-
Centrifuge at 7,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Reaction:
-
Add 2 µL of the extract to 298 µL of 60 µM DPPH solution in a microplate well.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates a higher antioxidant capacity.
-
Quantification: The concentration of reduced DPPH can be calculated and used to express the total antioxidant capacity of the sample.
Protocol 3: Assessment of Cell Viability using MTT Assay
This is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and/or other treatment compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without protective agents like L-arginine, for the desired duration. Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
References
- 1. journals.uchicago.edu [journals.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation and detoxification of this compound by a specialized seed predator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. l-Arginine and l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. and Soybean, Glycine max (L.) Merr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | this compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots [frontiersin.org]
- 12. L-canavanine, an inhibitor of inducible nitric oxide synthase, improves venous return in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement of human tumor cell killing by L-canavanine in combination with gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the stability and HPLC analysis of canavanine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for HPLC analysis?
A1: L-canavanine is a non-proteinogenic amino acid found in certain leguminous plants. It is a structural analog of L-arginine.[1][2] Its stability is a crucial factor in HPLC analysis because it can be susceptible to degradation, leading to inaccurate quantification and the appearance of unexpected peaks in the chromatogram. The primary routes of degradation are enzymatic, although the chemical stability in various analytical solutions should also be considered.
Q2: What are the main degradation pathways of this compound?
A2: The most well-documented degradation of this compound is enzymatic. Key pathways include:
-
Hydrolysis by arginase: This enzyme can cleave this compound to produce L-canaline and urea.[2][3]
-
Cleavage by this compound hydrolase: This enzyme catalyzes the irreversible hydrolysis of L-canavanine into L-homoserine and hydroxyguanidine.[4]
-
Action of this compound-γ-lyase: This enzyme converts this compound to homoserine and hydroxyguanidine.[3]
These enzymatic activities can be present in biological samples and if not properly handled, can lead to the degradation of this compound before or during analysis.
Q3: How stable is this compound in solution?
A3: this compound is generally stable under recommended storage conditions, typically refrigerated (2-8 °C) in a neutral pH solution.[1] It is not expected to undergo significant non-enzymatic hydrolysis under standard environmental conditions.[1] However, its stability can be influenced by factors such as pH, temperature, and the presence of enzymes in the sample matrix. For derivatized this compound, such as with diethyl ethoxymethylenemalonate, the resulting derivatives have been reported to be very stable, which is advantageous for HPLC analysis.[5]
Q4: What are the common challenges in the HPLC analysis of this compound?
A4: Common challenges include:
-
Poor peak shape (tailing or fronting): This can be due to interactions with the stationary phase, improper mobile phase pH, or column overload.
-
Inconsistent retention times: This may be caused by fluctuations in mobile phase composition, temperature, or column degradation.
-
Ghost peaks or appearance of unexpected peaks: These can arise from sample degradation, contamination, or carryover from previous injections.
-
Low recovery: This can be a result of inefficient extraction from the sample matrix or degradation during sample preparation.
Q5: Should I use a derivatization step for this compound analysis?
A5: The decision to use derivatization depends on the specific requirements of your analysis.
-
Without Derivatization: Methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can successfully separate and quantify underivatized this compound.[6] This simplifies sample preparation.
-
With Derivatization: Pre-column derivatization, for example with diethyl ethoxymethylenemalonate, allows for analysis using more common reverse-phase (RP-HPLC) columns and can result in very stable derivatives with good chromatographic properties.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase: The basic guanidinooxy group of this compound can interact with residual silanols on silica-based columns. | - Adjust mobile phase pH: Lowering the pH (e.g., to 3.0) can protonate the silanols and reduce interaction.[6]- Use a suitable mobile phase additive: Additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape. |
| Incompatible sample solvent: Injecting the sample in a solvent much stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Column overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| Appearance of Extra Peaks (e.g., Canaline (B555070), Homoserine) | Enzymatic degradation of this compound: Presence of arginase or other enzymes in the sample. | - Heat treatment: Immediately after extraction, heat the sample extract (e.g., boiling water bath for 10 minutes) to denature enzymes.[4]- Protein precipitation: Use an acid like trichloroacetic acid (TCA) to precipitate proteins (including enzymes) from the extract.[6] |
| Chemical degradation: Although less common, prolonged exposure to harsh pH or high temperatures can cause some degradation. | - Prepare fresh samples and standards.- Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term). | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition: Improperly mixed or evaporated mobile phase. | - Prepare fresh mobile phase daily.- Keep mobile phase reservoirs capped. |
| Temperature fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a stable temperature. | |
| Column degradation: Loss of stationary phase or column contamination. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Low Recovery | Inefficient extraction: The extraction solvent or method is not optimal for the sample matrix. | - Optimize extraction solvent: For plant materials, acidic aqueous solutions (e.g., 0.1 N HCl) are often used.[6]- Employ efficient extraction techniques: Sonication can improve extraction efficiency.[6] |
| Degradation during sample preparation: See "Appearance of Extra Peaks" section. | - Implement steps to inactivate enzymes. |
Experimental Protocols
Protocol 1: Extraction of Free this compound from Plant Seeds
This protocol is adapted from a method for extracting free amino acids from bitter vetch seeds.[6]
-
Sample Grinding: Grind the seeds into a fine powder.
-
Extraction:
-
Weigh 0.5 g of the powdered sample into a centrifuge tube.
-
Add 5 mL of 0.1 N hydrochloric acid.
-
Sonicate for 30 minutes.
-
Centrifuge at 1500 x g for 10 minutes.
-
-
Deproteinization:
-
Take 1 mL of the clear supernatant and mix it with 1 mL of 40% (v/v) trichloroacetic acid.
-
Keep the mixture on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 15 minutes.
-
-
Sample Preparation for HPLC:
-
Take 400 µL of the deproteinized supernatant and dry it completely under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of acetonitrile/water (80:20, v/v).
-
The sample is now ready for HILIC-HPLC analysis. Further dilution may be necessary to fall within the linear range of the method.
-
Protocol 2: HPLC Analysis of Underivatized this compound using HILIC
This method is based on a validated procedure for the analysis of underivatized amino acids, including this compound.[6]
-
HPLC System: A standard HPLC system with a Diode-Array Detector (DAD) or UV detector.
-
Column: Zorbax Rx-SIL (or equivalent silica-based HILIC column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 12.5 mM Potassium Phosphate buffer, pH adjusted to 3.0 with hydrochloric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 20 | 80 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 20 | 80 |
| 40 | 20 | 80 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 190 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary
Table 1: Performance of the HILIC Method for this compound Analysis[6]
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% |
| Accuracy (Relative Error %) | 86.3 - 109.1% |
Table 2: this compound Content and Recovery in Plant Material
| Sample Type | Processing Method | This compound Reduction | Reference |
| Bitter Vetch Seeds | Germination | 28% | [7] |
| Bitter Vetch Seeds | Cooking/Pressure Cooking | 60% | [7] |
| Bitter Vetch Flour in Bread | Baking | 40% | [7] |
| Alfalfa Seeds | Extraction for analysis | Recovery rate of ~40-42% from soil | |
| Vicia Species | Derivatization and RP-HPLC | 99% recovery in spiked samples | [8] |
| Dabsylated derivatives | RP-HPLC | 88-91% recovery | [3] |
Visualizations
Diagram 1: Enzymatic Degradation Pathways of L-Canavanine
References
- 1. Separation of this compound and canaline by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realab.ua [realab.ua]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Content Quantification in Processed Bitter Vetch (Vicia ervilia) and Its Application as Flour in Breads: An Analysis of Nutritional and Sensory Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-canavanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to control for canavanine's effects on arginine uptake and metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which L-canavanine exerts its effects on cells?
A1: L-canavanine, a structural analog of L-arginine, primarily exerts its effects through two main mechanisms:
-
Competitive Inhibition of Arginine Uptake: this compound competes with arginine for transport into the cell via cationic amino acid transporters (CATs).[1][2] This competition reduces the intracellular pool of arginine available for essential cellular processes.
-
Incorporation into Proteins: Once inside the cell, this compound is recognized by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of arginine. This results in the synthesis of structurally aberrant "canavanyl-proteins," which can have altered function and lead to cytotoxicity.[3][4]
Q2: How can I experimentally distinguish between this compound's effect on arginine uptake and its downstream cytotoxic effects due to protein incorporation?
A2: To dissect these two effects, you can design a series of control experiments:
-
Short-term Uptake Assays: Measure the direct inhibition of radiolabeled arginine uptake by this compound over a short time course (e.g., minutes). At these early time points, the effects of protein incorporation will be minimal.
-
Competitive Rescue Experiments: After treating cells with this compound, supplement the media with a high concentration of arginine. If the observed phenotype is primarily due to competition for uptake, the excess arginine should rescue the cells.
-
Protein Synthesis Inhibition: Co-treat cells with this compound and a protein synthesis inhibitor (e.g., cycloheximide). If the cytotoxic effects are mitigated, it suggests that they are largely dependent on the incorporation of this compound into proteins.
-
Use of this compound-Resistant Cell Lines: Employ cell lines with known mutations in arginine transporters that confer resistance to this compound. These cells will not take up this compound efficiently, thus isolating the extracellular effects of the compound.[1][2]
Q3: I am not observing any inhibition of arginine uptake in my competition assay. What could be the issue?
A3: Several factors could contribute to a lack of observed inhibition:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively compete with the labeled arginine. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
High Concentration of Labeled Arginine: If the concentration of the radiolabeled arginine is too high, it may saturate the transporters, making it difficult for this compound to compete. Use a concentration of labeled arginine that is near or below the Km of the transporter.
-
Incorrect Assay Timing: The incubation time for the competition may be too short or too long. Optimize the incubation time to capture the initial rate of uptake.
-
Cell Type Specificity: The expression and affinity of arginine transporters can vary significantly between cell types. The chosen cell line may have transporters with low affinity for this compound.
-
Reagent Quality: Ensure the this compound and radiolabeled arginine are of high quality and have not degraded.
Q4: My cells are dying too quickly in my cytotoxicity assay, preventing me from studying the mechanism of action. What can I do?
A4: If you observe excessive cytotoxicity, consider the following adjustments:
-
Lower this compound Concentration: Perform a dose-response experiment to find a concentration of this compound that induces a measurable effect without causing rapid cell death.
-
Shorter Exposure Time: Reduce the duration of this compound treatment.
-
Increase Arginine Concentration in Media: For initial experiments, ensure the culture medium contains a sufficient concentration of arginine to allow for baseline cell viability. You can then modulate the arginine concentration to study competitive effects.
-
Use a Less Sensitive Cell Line: Some cell lines are inherently more sensitive to this compound. If possible, switch to a more resistant cell line for mechanistic studies.
Troubleshooting Guides
Guide 1: Radiolabeled Arginine Uptake Assay
| Problem | Possible Cause | Solution |
| High Background Radioactivity | Incomplete washing of cells. | Increase the number and volume of washes with ice-cold PBS. Ensure complete removal of the washing solution after each step. |
| Non-specific binding of the radiolabel to the plate or filter. | Pre-coat plates with a blocking agent like poly-D-lysine. Use a filter material with low non-specific binding. | |
| Low Signal/No Uptake | Low transporter expression in the chosen cell line. | Select a cell line known to express high levels of cationic amino acid transporters. |
| Inactive transporters. | Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. | |
| Degraded radiolabeled arginine. | Use fresh or properly stored radiolabeled arginine. | |
| Inconsistent Results Between Replicates | Variation in cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Pipetting errors. | Use calibrated pipettes and ensure consistent timing for all steps, especially the addition and removal of the uptake solution. |
Guide 2: MTT Cytotoxicity Assay
| Problem | Possible Cause | Solution |
| High Absorbance in "No Cell" Control Wells | Contamination of media or reagents with microbial growth. | Use sterile techniques and fresh, filtered reagents. |
| Low Absorbance in "Vehicle Control" Wells | Poor cell health or low seeding density. | Ensure cells are healthy and seeded at an appropriate density for the duration of the experiment. |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Insufficient mixing or volume of solubilization buffer. | Ensure complete mixing by pipetting or shaking. Use an adequate volume of solubilizer for the well size. |
| High Variability Between Replicates | Uneven cell distribution in the wells. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
Data Presentation
Table 1: IC50 Values of L-Canavanine in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of L-canavanine in different human cancer cell lines when cultured in arginine-free media.
| Cell Line | Cancer Type | IC50 (mM) |
| HeLa | Cervical Cancer | ~0.2 - 1.2 |
| Caco-2 | Colorectal Cancer | ~0.2 - 1.2 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.2 - 1.2[3] |
| BxPC-3 | Pancreatic Cancer | ~0.2 - 1.2 |
| Hep G2 | Hepatocellular Carcinoma | ~0.2 - 1.2 |
| SK-HEP-1 | Hepatocellular Carcinoma | ~0.2 - 1.2 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.[3]
Experimental Protocols
Protocol 1: Competitive Radiolabeled Arginine Uptake Assay
This protocol is adapted for mammalian cells from established methods and principles.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)
-
L-[³H]-Arginine (or another radiolabeled arginine)
-
L-Canavanine
-
Unlabeled L-Arginine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells in complete medium until they reach confluency.
-
Preparation of Uptake Solutions:
-
Prepare a stock solution of L-[³H]-Arginine in KRH buffer.
-
Prepare stock solutions of unlabeled L-arginine and L-canavanine in KRH buffer.
-
Prepare the final uptake solutions containing a fixed concentration of L-[³H]-Arginine and varying concentrations of L-canavanine (for the competition curve) or a high concentration of unlabeled L-arginine (for non-specific uptake control). Include a control with only L-[³H]-Arginine.
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed KRH buffer.
-
Add the prepared uptake solutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Quickly aspirate the uptake solution.
-
Wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular radiolabel.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of parallel wells to normalize the uptake data.
-
Subtract the non-specific uptake (from wells with high unlabeled arginine) from all other readings.
-
Plot the specific uptake of L-[³H]-Arginine as a function of the L-canavanine concentration.
-
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
L-Canavanine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells for "no cell" and "vehicle" controls.
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of L-canavanine in culture medium.
-
Remove the old medium and add the this compound-containing medium to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's mechanism of action on arginine pathways.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells [PeerJ] [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the growth of human pancreatic cancer cells by the arginine antimetabolite L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with canavanine in plant tissue culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound-induced growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit plant tissue culture growth?
A1: L-canavanine is a non-proteinogenic amino acid produced by certain leguminous plants. It is a structural analog of L-arginine.[1] Its toxicity stems from two primary mechanisms:
-
Incorporation into Proteins: Arginyl-tRNA synthetase, the enzyme responsible for attaching arginine to its transfer RNA for protein synthesis, cannot effectively distinguish between arginine and this compound. This leads to the incorporation of this compound into newly synthesized proteins.[2] The resulting "canavanyl-proteins" can have altered structures and impaired function, disrupting cellular processes.[2]
-
Interference with Arginine Metabolism: this compound can act as an antimetabolite, interfering with various enzymatic reactions that involve arginine.[2] This can disrupt critical metabolic pathways, including those for RNA and DNA metabolism.
Q2: What are the visible symptoms of this compound toxicity in plant tissue culture?
A2: Symptoms of this compound toxicity can vary depending on the plant species and the concentration of this compound used. Common observations include:
-
Reduced callus growth and proliferation.
-
Browning or necrosis of the tissue.
-
Inhibition of shoot and root regeneration.
-
Decreased cell viability in suspension cultures.
-
In whole plant systems, this compound has been shown to inhibit root elongation and reduce the number of lateral roots.[3]
Q3: How can this compound-induced growth inhibition be mitigated?
A3: The most effective method for mitigating this compound's toxic effects is the simultaneous addition of L-arginine to the culture medium.[4] Arginine competes with this compound for uptake and for the active site of arginyl-tRNA synthetase, thereby reducing the incorporation of this compound into proteins.
Q4: Are there other compounds that can mitigate this compound toxicity?
A4: While arginine is the primary and most direct antagonist to this compound, some studies on non-plant systems suggest that other amino acids involved in the ornithine-urea cycle may have a minor effect. However, for practical purposes in plant tissue culture, arginine supplementation is the most reliable and well-documented method.
Troubleshooting Guides
Issue 1: Complete growth inhibition or death of tissue cultures after adding this compound.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Lower the concentration of this compound in your experimental setup. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific plant species and tissue type. |
| No arginine supplementation was provided. | Introduce L-arginine into the culture medium along with this compound. The inhibitory effect of this compound is significantly reduced with the simultaneous addition of its analog, L-arginine.[4] |
| The plant species is highly sensitive to this compound. | Some plant species are inherently more sensitive to this compound. If possible, test a range of species or cultivars to find one with a suitable tolerance for your experimental goals. |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate preparation of stock solutions. | Ensure that stock solutions of this compound and arginine are prepared accurately and are fully dissolved before being added to the culture medium. Refer to the "Experimental Protocols" section for guidance on preparing stock solutions. |
| Degradation of stock solutions. | Prepare fresh stock solutions regularly and store them appropriately (e.g., refrigerated or frozen) to prevent degradation. |
| Variability in tissue material. | Use uniform and healthy explants or a consistent density of cells for suspension cultures to minimize biological variability between replicates. |
Issue 3: Arginine supplementation is not effectively mitigating this compound toxicity.
| Possible Cause | Troubleshooting Step |
| Insufficient arginine concentration. | Increase the concentration of arginine in the culture medium. The ratio of arginine to this compound is critical for effective mitigation. A higher molar excess of arginine is often required. |
| Timing of arginine addition. | Ensure that arginine is added to the culture medium at the same time as this compound to allow for effective competition. |
| pH of the medium. | Verify that the pH of the final culture medium is within the optimal range for your plant species after the addition of this compound and arginine, as these can alter the pH. |
Data Presentation
Table 1: Effect of this compound on Tomato (Solanum lycopersicum L.) Root Growth
| This compound Concentration (µM) | Inhibition of Root Growth (%) |
| 10 | 50 |
| 50 | 100 |
Data adapted from Krasuska et al. (2016).[3]
Table 2: Effect of Arginine on Jackfruit (Artocarpus heterophyllus) Callus Growth in vitro
| Arginine Concentration (ppm) | Callus Induction Rate (%) | Fresh Weight of Callus (g) |
| 0 (Control) | - | 2.0 |
| 1.5 | - | Increased by 29% vs. control |
| 2.5 | 90 | 5.66 |
| 3.0 | 80 | 4.67 |
Data adapted from a 2025 study on jackfruit tissue culture.[5] Note: This study did not involve this compound but demonstrates the growth-promoting effects of arginine.
Table 3: Cytotoxicity of this compound on Allium cepa L. Root Cells
| This compound Concentration (mM) | Germination Percentage (%) | Reduction in Root Length vs. Control (mm) | Mitotic Index (%) |
| 0 (Control) | 95 | 0 | 9.8 |
| 10 | 76 | 30.5 | 6.5 |
| 50 | 40 | 51.4 | 3.2 |
| 100 | 24 | 67.1 | 1.5 |
Data adapted from a study on the genotoxicity of this compound.
Experimental Protocols
1. Preparation of this compound and Arginine Stock Solutions
This protocol provides a general guideline for preparing stock solutions. It is recommended to consult specific solubility information for the compounds you are using.
-
Objective: To prepare sterile, concentrated stock solutions of L-canavanine and L-arginine for addition to plant tissue culture media.
-
Materials:
-
L-canavanine sulfate (B86663) salt
-
L-arginine
-
Sterile, deionized water
-
Sterile flasks or bottles
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filters
-
-
Procedure:
-
Calculate the required mass: Determine the mass of L-canavanine or L-arginine needed to achieve the desired stock solution concentration (e.g., 100 mM).
-
Dissolution: In a sterile flask, dissolve the weighed powder in a volume of sterile, deionized water that is less than the final desired volume. Use a magnetic stirrer to aid dissolution.
-
Adjust to final volume: Once fully dissolved, bring the solution to the final volume with sterile, deionized water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solutions at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
2. General Protocol for Assessing this compound Toxicity and Arginine Mitigation in Callus Culture
-
Objective: To determine the effect of different concentrations of this compound and arginine on the growth of plant callus.
-
Materials:
-
Established callus cultures of the desired plant species
-
Sterile plant tissue culture medium (e.g., Murashige and Skoog)
-
Sterile petri dishes
-
Sterile L-canavanine and L-arginine stock solutions
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Media Preparation: Prepare the basal culture medium and autoclave. Allow it to cool to approximately 50°C.
-
Treatment Addition: Add the appropriate volumes of sterile L-canavanine and L-arginine stock solutions to the molten medium to achieve the desired final concentrations. Create a matrix of treatments (e.g., varying this compound concentrations with and without a fixed arginine concentration, or varying ratios of the two). Include a control group with no this compound or added arginine.
-
Plating: Pour the medium into sterile petri dishes and allow it to solidify.
-
Inoculation: Transfer uniform-sized pieces of callus onto the surface of the prepared media.
-
Incubation: Seal the petri dishes and place them in a growth chamber under standard culture conditions for the specific plant species.
-
Data Collection: After a set period (e.g., 2-4 weeks), measure callus growth parameters such as fresh weight, dry weight, and diameter. Visual observations of callus health and morphology should also be recorded.
-
Visualizations
Caption: Competitive inhibition of arginine by this compound in protein synthesis.
Caption: Overview of arginine biosynthesis and points of this compound interference.
Caption: A generalized workflow for this compound and arginine experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. Toxicity of this compound in tomato (Solanum lycopersicum L.) roots is due to alterations in RNS, ROS and auxin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant growth inhibitory activity of L-canavanine and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agrobiologicalrecords.com [agrobiologicalrecords.com]
This center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of L-canavanine powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-canavanine and what is its primary mechanism of action?
A1: L-canavanine is a non-proteinogenic amino acid found in certain leguminous plants, such as the jack bean (Canavalia ensiformis).[1][2][3] It is a structural analog of L-arginine, meaning its chemical structure is very similar.[3][4][5] Its primary mechanism of action involves acting as an antimetabolite of L-arginine.[2][4][5] Due to this structural mimicry, cellular enzymes like arginyl-tRNA synthetase mistakenly recognize L-canavanine and incorporate it into newly synthesized proteins in place of L-arginine.[1][4][5][6][7] The resulting "canavanyl proteins" are structurally aberrant and often non-functional, which can disrupt critical cellular processes like RNA and DNA metabolism and protein synthesis, ultimately leading to cytotoxicity.[1][4][7][8]
Q2: What are the recommended storage conditions for L-canavanine powder?
A2: L-canavanine powder should be stored in a tightly sealed container at 2-8°C.[9] It is stable under these recommended storage conditions.[10] The powder is typically white to off-white and should be protected from moisture.[11]
Q3: What are the primary safety and handling precautions for L-canavanine powder?
A3: L-canavanine sulfate (B86663) is considered a hazardous substance.[12] It is harmful if swallowed, inhaled, or in contact with skin.[9][12] When handling the powder, appropriate personal protective equipment (PPE) should be worn, including gloves, eye shields, and a dust mask (e.g., N95).[9] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid generating and inhaling dust.[10] Avoid contact with skin and eyes.[10] Always wash hands thoroughly with soap and water after handling.[12]
Q4: How do I prepare an L-canavanine stock solution?
A4: L-canavanine and its sulfate salt are soluble in water.[13] For L-canavanine sulfate, solubility in water is up to 100 mg/mL.[14][15] To prepare a stock solution, gradually add the powder to the desired volume of sterile, purified water (e.g., Milli-Q) or a suitable buffer like phosphate-buffered saline (PBS) while stirring. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[14] It is recommended to prepare fresh solutions for use. If storage is necessary, filter-sterilize the solution, aliquot it to avoid repeated freeze-thaw cycles, and store at -20°C for up to one month or -80°C for up to six months.[14]
Data Presentation
Table 1: Properties of L-Canavanine and L-Canavanine Sulfate
| Property | L-Canavanine | L-Canavanine Sulfate | Source(s) |
| Molecular Formula | C₅H₁₂N₄O₃ | C₅H₁₂N₄O₃ · H₂SO₄ | [9] |
| Molecular Weight | 176.17 g/mol | 274.25 g/mol | [9] |
| Appearance | White to yellow powder | White powder | [9][11] |
| Storage Temperature | 2-8°C | 2-8°C | [9] |
| Solubility in Water | <100 mg/mL | 100 mg/mL | [9][15] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Cellular Effect | L-Arginine Competition: The concentration of L-arginine in the cell culture medium is too high, outcompeting L-canavanine for uptake and incorporation into proteins. The cytotoxic effects of L-canavanine are significantly enhanced in arginine-deprived media.[2][14][16] | Use an arginine-free or low-arginine culture medium for your experiments.[14][16] You may need to titrate the L-canavanine concentration to find the optimal inhibitory dose for your specific cell line under these conditions. |
| Cell Line Resistance: The cell line may have a low expression of argininosuccinate (B1211890) synthase (ASS), making it more resistant to arginine deprivation and, consequently, to L-canavanine's effects.[16] | Check the ASS expression status of your cell line. Cells with high ASS expression are generally more sensitive to L-canavanine treatment in arginine-free media.[16] | |
| L-Canavanine Powder Won't Dissolve | Concentration Too High: The desired concentration exceeds the solubility limit in the chosen solvent at room temperature. | Try gentle warming or sonication to aid dissolution.[14] If the issue persists, prepare a more dilute stock solution. The solubility of amino acids can also be influenced by pH.[13] |
| Incorrect Solvent: While soluble in water, solubility in other solvents like alcohols is poor.[3] | Ensure you are using an aqueous solvent like purified water or PBS. | |
| Precipitate Forms in Stock Solution After Freezing | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of the solution. | Aliquot the stock solution into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[14] If precipitate is observed after thawing, try warming and vortexing the solution to redissolve it before use. |
Experimental Protocols
Protocol 1: Preparation of L-Canavanine Stock Solution for Cell Culture
This protocol describes the preparation of a 100 mM L-canavanine sulfate stock solution.
Materials:
-
L-canavanine sulfate powder (CAS: 2219-31-0)
-
Sterile, cell culture-grade water or PBS
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 274.25 mg of L-canavanine sulfate powder. This corresponds to 1 mmol.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, cell culture-grade water or PBS to the tube. This will result in a final concentration of 100 mM.
-
Cap the tube tightly and vortex until the powder is completely dissolved. If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube to ensure sterility.
-
Aliquot the sterile-filtered stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14]
Protocol 2: Cytotoxicity Assay in Arginine-Deprived Media
This protocol provides a general framework for assessing the cytotoxic effects of L-canavanine on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Arginine-free growth medium
-
L-canavanine stock solution (see Protocol 1)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete growth medium.[14] Incubate for 24 hours to allow for cell attachment.
-
After 24 hours, carefully aspirate the complete medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of arginine-free medium to each well.
-
Prepare serial dilutions of L-canavanine in arginine-free medium. For example, create final concentrations ranging from 0.1 mM to 10 mM.[14] Remember to include a vehicle control (arginine-free medium only).
-
Add the L-canavanine dilutions to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of L-canavanine that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of L-canavanine cytotoxicity via competitive inhibition of L-arginine.
Caption: Workflow for a typical L-canavanine in vitro cytotoxicity experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the growth of human pancreatic cancer cells by the arginine antimetabolite L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canavanine - Wikipedia [en.wikipedia.org]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ≥98% (TLC), powder, from Canavalia ensiformis | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. plant seeds (Jack bean ), ≥99% (TLC), iNOS inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 16. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells [PeerJ] [peerj.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro canavanine incorporation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein research?
L-canavanine is a non-proteinogenic amino acid that is a structural analog of L-arginine. The key difference is the substitution of a methylene (B1212753) bridge in arginine with an oxygen atom in this compound.[1] In research, it is incorporated into proteins in place of arginine to study protein structure and function, as the resulting aberrant proteins often have altered properties.[2][3] This makes it a valuable tool for investigating the role of specific arginine residues and for the development of novel therapeutic agents.[4]
Q2: I am observing very low incorporation of this compound into my protein of interest. What are the potential causes?
Several factors can lead to low this compound incorporation efficiency. The primary reasons include:
-
Competition with Arginine: this compound directly competes with L-arginine for the active site of arginyl-tRNA synthetase (ArgRS).[5] If your in vitro system contains even small amounts of residual arginine, it will significantly reduce this compound incorporation.
-
Arginyl-tRNA Synthetase (ArgRS) Specificity: The ArgRS from different organisms exhibits varying degrees of discrimination between arginine and this compound.[6] Some ArgRS enzymes have a high specificity for arginine and will inefficiently charge tRNA with this compound, leading to poor incorporation.[6][7]
-
Suboptimal this compound Concentration: The concentration of this compound in the reaction mixture needs to be optimized. Too low a concentration will result in poor competition with any residual arginine, while excessively high concentrations may have inhibitory effects on the translation machinery.
Q3: My cell-based in vitro experiment is failing, and the cells are dying. Could this compound be the cause?
Yes, this compound is toxic to many types of cells.[1][8] This toxicity stems from its incorporation into proteins, leading to the synthesis of structurally abnormal and non-functional proteins.[1][2] These aberrant proteins can disrupt critical cellular processes, including RNA and DNA metabolism, and protein synthesis itself.[8] If you are using a cell-based in vitro system (e.g., cell culture), it is crucial to determine the cytotoxic concentration of this compound for your specific cell line and experiment duration.
Q4: Which in vitro system is best for achieving high this compound incorporation?
For achieving high and even complete replacement of arginine with this compound, cell-free protein synthesis (CFPS) systems are highly recommended .[9][10] CFPS systems offer several advantages:
-
Bypass of Cellular Toxicity: As these systems are devoid of living cells, the toxic effects of this compound are not a limiting factor.[9][11]
-
Precise Control over Components: You can formulate the reaction mixture to be completely free of arginine, thus eliminating competition.[9]
-
High Efficiency: Studies have demonstrated highly efficient and complete incorporation of this compound into proteins using E. coli-based CFPS systems.[12]
Q5: How can I accurately measure the efficiency of this compound incorporation?
Several methods can be used to quantify this compound incorporation:
-
Mass Spectrometry: This is a powerful technique to confirm and quantify the incorporation of this compound into a purified protein. By analyzing peptide fragments, you can identify the presence of this compound and determine the percentage of arginine residues that have been substituted.[13][14]
-
Radiometric Assay: This method involves using radiolabeled this compound (e.g., L-[guanidinooxy-14C]this compound).[15] The amount of radioactivity incorporated into the protein product is measured and used to calculate the incorporation efficiency.[15]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no protein yield | This compound toxicity in cell-based system: this compound is causing cell death and inhibiting overall protein synthesis.[16] | 1. Determine the IC50 of this compound for your cells and use a sub-lethal concentration. 2. Reduce the incubation time with this compound. 3. Switch to a cell-free protein synthesis (CFPS) system to avoid cellular toxicity. [9][10] |
| Inhibition of translation machinery: High concentrations of this compound may inhibit the ribosome or other translation factors. | Perform a dose-response curve to find the optimal this compound concentration for your system. | |
| Incomplete arginine replacement | Arginine contamination: Your reaction mixture (e.g., cell lysate, media) contains residual L-arginine. | 1. For CFPS, use a system prepared from an arginine auxotrophic E. coli strain and ensure all reagents are arginine-free. 2. For cell-based systems, thoroughly wash cells with arginine-free media before adding this compound-containing media. |
| ArgRS with high arginine specificity: The arginyl-tRNA synthetase in your system preferentially uses arginine over this compound.[6] | 1. If using a custom CFPS system, consider using an ArgRS mutant with reduced discrimination against this compound. 2. Increase the molar ratio of this compound to any potential residual arginine. | |
| Protein misfolding and aggregation | Structural disruption by this compound: The incorporation of this compound can alter the protein's tertiary and quaternary structure, leading to instability.[3] | 1. Include chaperones in your CFPS reaction to aid in proper folding. 2. Optimize buffer conditions (pH, salt concentration) to stabilize the this compound-containing protein. 3. Express the protein at a lower temperature to slow down synthesis and promote correct folding. |
| Inconsistent results between experiments | Variability in this compound uptake (cell-based systems): Factors like cell density and nutrient availability in the medium can affect this compound transport into cells.[17] | 1. Standardize cell seeding density and media composition for all experiments. 2. Ensure consistent incubation times and conditions. |
| Purity of this compound: Impurities in the this compound stock could affect the experiment. | Use high-purity L-canavanine and prepare fresh stock solutions. |
Quantitative Data Summary
Table 1: Arginyl-tRNA Synthetase (ArgRS) Kinetics for Arginine vs. This compound
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Discrimination Factor (Arg/Can) |
| Jack Bean | L-Arginine | 14 | 1.8 | 128,571 | 485[6] |
| L-Canavanine | 1,500 | 0.4 | 267 | ||
| Soybean | L-Arginine | 25 | 2.1 | 84,000 | Not specified |
| L-Canavanine | 2,000 | 1.5 | 750 |
Data adapted from scientific literature. Values can vary based on experimental conditions.
Table 2: this compound Incorporation Efficiency in Different Systems
| Experimental System | Protein | Arginine Replacement (%) | Reference |
| In vitro (Locust Fat Body) | Vitellogenin | ~10% | [5] |
| Cell-free (E. coli based) | dEGFP | 100% | [12] |
| Human Glioblastoma Cells | Total Proteome | ~12.6% (at 50 µM this compound) | [14] |
Experimental Protocols
Protocol 1: this compound Incorporation using a Commercial E. coli-based Cell-Free Protein Synthesis (CFPS) Kit
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions for your CFPS kit.
Materials:
-
Commercial E. coli S30 CFPS Kit (arginine-free formulation)
-
Plasmid DNA encoding the protein of interest
-
L-Canavanine solution (high purity, sterile)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: On ice, combine the S30 extract, reaction buffer, and amino acid mixture provided in the kit, ensuring the amino acid mixture is the one lacking arginine.
-
Add this compound: Add L-canavanine to the reaction mixture to a final optimized concentration (e.g., 1-2 mM, may require titration).
-
Add DNA Template: Add the plasmid DNA encoding your target protein to the mixture.
-
Incubate: Incubate the reaction at the recommended temperature (e.g., 30-37°C) for the specified time (e.g., 2-4 hours).
-
Analyze Protein Expression: Analyze the protein expression by SDS-PAGE, Western blot, or other relevant methods.
-
Purify and Quantify (Optional): If needed, purify the this compound-containing protein using appropriate chromatography methods. Confirm and quantify incorporation using mass spectrometry.
Protocol 2: Radiometric Assay for Quantifying this compound Incorporation
This protocol is adapted from established methods for measuring radiolabeled amino acid incorporation.[15]
Materials:
-
In vitro translation system (e.g., CFPS or rabbit reticulocyte lysate)
-
L-[guanidinooxy-14C]this compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Set up the Translation Reaction: Prepare your in vitro translation reaction as described above, but include a known amount of L-[guanidinooxy-14C]this compound.
-
Stop the Reaction: After incubation, stop the reaction by adding cold TCA to a final concentration of 10% to precipitate the proteins.
-
Wash the Precipitate: Incubate on ice for 30 minutes, then centrifuge to pellet the precipitated protein. Wash the pellet several times with cold 10% TCA to remove unincorporated radiolabeled this compound.
-
Measure Radioactivity: Resuspend the final protein pellet in a suitable buffer or solubilizing agent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate Incorporation: Based on the specific activity of the radiolabeled this compound and the total protein amount, calculate the molar amount of this compound incorporated.
Visualizations
Caption: Workflow of this compound incorporation into proteins.
Caption: Troubleshooting logic for low this compound incorporation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro incorporation of L-canavanine into vitellogenin of the fat body of the migratory locust Locusta migratoria migratorioides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-free expression with the toxic amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Potential of Cell-Free Protein Synthesis for Extending the Abilities of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noireauxlab.org [noireauxlab.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms [mdpi.com]
- 15. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concanavalin A aggregation and toxicity on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for canavanine-related research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in their this compound experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant variability in the cytotoxic effect of this compound between experiments?
A1: Inconsistent cytotoxicity is a common issue and can often be traced back to several key factors:
-
Arginine Concentration in Media: L-canavanine is a structural analog of L-arginine and directly competes with it.[1][2] Variations in the L-arginine concentration in your cell culture medium will significantly alter the apparent cytotoxicity of this compound. Even small differences in basal media formulation or serum batches can lead to different results.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[3] This can be due to differences in the expression of the enzyme argininosuccinate (B1211890) synthetase (ASS), which is involved in arginine synthesis.[3] Cells with low or absent ASS expression are generally more sensitive to arginine deprivation and, consequently, to this compound.
-
Cell Density: The initial cell seeding density can influence the results. Higher cell densities can deplete arginine from the medium more quickly, potentially increasing the observed effect of this compound.
-
Duration of Exposure: The length of time cells are exposed to this compound will impact the degree of cytotoxicity. Shorter incubation times may not be sufficient to observe significant effects.[4]
Troubleshooting Steps:
-
Standardize Media and Serum: Use a consistent batch of cell culture medium and fetal bovine serum (FBS) for all related experiments. If possible, use arginine-free media and supplement with a known concentration of L-arginine for precise control.
-
Characterize Your Cell Line: If not already known, determine the ASS expression status of your cell line. This will help in understanding its intrinsic sensitivity to this compound.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment without nutrient depletion.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect of this compound in your specific cell model.
Q2: My this compound solution appears to lose potency over time. Is it unstable?
A2: While L-canavanine is generally stable, its stability in solution can be a concern.
-
Storage: this compound solutions should be freshly prepared. If storage is necessary, they should be aliquoted and stored at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
-
pH of the Medium: The pH of your culture medium can influence the stability and activity of this compound. Ensure your medium is properly buffered and the pH is consistent across experiments.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment.
-
Verify pH: Check the pH of your final culture medium after the addition of this compound and other supplements.
Q3: I am not observing the expected inhibition of protein synthesis. What could be the reason?
A3: this compound's primary mechanism of action is its incorporation into nascent proteins, leading to non-functional proteins.[5][6] If you are not seeing an effect on protein synthesis, consider the following:
-
Insufficient this compound Concentration: The concentration of this compound may be too low to effectively compete with the endogenous arginine pool.
-
High Arginine Levels: As mentioned previously, high levels of arginine in the medium will outcompete this compound for incorporation into proteins.
-
Assay Sensitivity: The method used to measure protein synthesis (e.g., radiolabeled amino acid incorporation) may not be sensitive enough to detect subtle changes.[7][8]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting protein synthesis in your system.
-
Control Arginine Levels: Use an arginine-free medium to maximize the effect of this compound.
-
Optimize Assay Protocol: Ensure your protein synthesis assay is properly optimized and has the required sensitivity.
Quantitative Data Summary
The following table summarizes typical IC50 values of L-canavanine in different cancer cell lines when grown in L-arginine-free media. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (mM) in Arginine-Free Media |
| HeLa | Cervical Cancer | ~0.2 - 1.2 |
| Caco-2 | Colorectal Adenocarcinoma | ~0.2 - 1.2 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.2 - 1.2 |
| BxPC-3 | Pancreatic Cancer | ~0.2 - 1.2 |
| SK-HEP-1 | Liver Adenocarcinoma | ~0.2 - 1.2 |
| Hep G2 | Hepatocellular Carcinoma | ~0.2 - 1.2 |
Data extracted from a study by Nurcahyanti & Wink (2016)[3]
Experimental Protocols
Detailed Protocol: Cell Viability (MTT) Assay for this compound Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of L-canavanine on adherent cancer cell lines using an MTT assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Arginine-free cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed if using arginine-free medium
-
Penicillin-Streptomycin solution
-
L-canavanine sulfate (B86663) salt
-
L-arginine
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain the cell line in complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of L-canavanine in sterile water or PBS. Further dilutions should be made in the appropriate culture medium (with or without arginine).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of the treatment medium containing various concentrations of L-canavanine to the designated wells. Include a vehicle control (medium without this compound). It is recommended to use arginine-free medium for this step to enhance this compound's effect.[3][4]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experiment results.
Caption: Competitive mechanism of L-canavanine leading to cytotoxicity.
References
- 1. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms [mdpi.com]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the arginine analog, L-canavanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of canavanine?
A1: L-canavanine is a structural analog of L-arginine. Its toxicity stems from its recognition by arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of arginine. This results in the synthesis of structurally aberrant, "canavanyl" proteins that can misfold and lose their function, leading to a disruption of cellular processes, including RNA and DNA metabolism.[1][2][3][4][5][6]
Q2: My cells are showing much higher (or lower) sensitivity to this compound than expected. What are the critical experimental factors to check?
A2: Discrepancies in this compound sensitivity are often linked to the concentration of L-arginine in your culture medium. This compound and arginine directly compete for the same cellular machinery.
-
High Arginine Levels: Will antagonize the effects of this compound, leading to lower-than-expected toxicity.
-
Low Arginine Levels: Will potentiate the effects of this compound, leading to higher-than-expected toxicity.[7][8]
Ensure you are using a medium with a consistent and known arginine concentration. For some applications, such as in cancer cell studies, combining this compound treatment with arginine deprivation is a strategy to enhance its cytotoxic effects.[9][10][11]
Q3: I'm observing a high frequency of this compound-resistant colonies in my yeast/microbial culture. What are the possible mechanisms?
A3: this compound resistance is a common and expected phenotype that can arise through several mechanisms:
-
Mutations in Amino Acid Transporters: The most common mechanism in yeast is the inactivation of arginine transporters (like CAN1 in S. cerevisiae), which prevents this compound from entering the cell.[12][13][14][15]
-
Altered Arginyl-tRNA Synthetase: Mutations that increase the selectivity of the arginyl-tRNA synthetase for arginine over this compound can confer resistance.[1]
-
Metabolic Detoxification: Some organisms possess enzymes that can degrade this compound.[1]
-
Upregulation of Arginine Biosynthesis: Increased intracellular pools of arginine can outcompete this compound.
-
Mutations in Regulatory Proteins: In fission yeast, mutations in genes like any1, which is involved in the regulation of amino acid transporters, can also lead to resistance.[12][13]
Q4: My plant roots are showing altered morphology (e.g., shorter, thicker roots) after this compound treatment. What is the underlying cause?
A4: this compound is known to have significant effects on plant physiology beyond simple protein misfolding. In tomato seedlings, for example, this compound has been shown to:
-
Decrease Nitric Oxide (NO) Levels: this compound can inhibit NO synthesis.[16]
-
Alter Reactive Oxygen/Nitrogen Species (ROS/RNS) Homeostasis: This can lead to oxidative stress.[17]
-
Increase Auxin Levels: The reduction in NO can lead to an accumulation of the plant hormone auxin in the roots, which can disrupt normal growth and development, leading to the observed morphological changes.[16][17]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cell Death
If you observe cell death that is more rapid or extensive than anticipated, consider the following possibilities and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Low Arginine Concentration in Media | Verify the arginine concentration in your media formulation. If using a custom or complex medium, consider quantifying the arginine levels. |
| Synergistic Effects with Other Media Components | Review all components of your culture medium. Are there other compounds that could be exacerbating the effects of this compound? |
| Induction of Apoptosis | Perform assays to detect markers of apoptosis, such as caspase activation (e.g., caspase-3 cleavage) or PARP cleavage.[18] |
| Induction of Other Cell Death Pathways (e.g., Necrosis, Ferroptosis) | If apoptosis inhibitors do not rescue the phenotype, consider investigating markers for other cell death modalities. For necrosis, this could include a loss of membrane integrity (e.g., via propidium (B1200493) iodide staining). For ferroptosis, consider measuring lipid peroxidation.[19] |
| High Level of Protein Misfolding Stress | Assess the unfolded protein response (UPR) by measuring the expression of UPR markers like BiP/GRP78. |
Issue 2: Unexpected Morphological or Developmental Phenotypes
If you observe unexpected changes in cell morphology, organismal development, or tissue structure, consider these points:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects on Signaling Pathways | In Plants: Measure levels of auxin, ROS, and RNS.[17][20][21] Investigate the expression of genes involved in these pathways. |
| Disruption of Cytoskeleton | Use immunofluorescence to visualize key cytoskeletal components like actin and microtubules. In glioblastoma cells, this compound has been shown to destabilize the cytoskeleton.[10] |
| Altered Gene Expression | Perform transcriptomic analysis (e.g., RNA-seq) to identify global changes in gene expression that could explain the observed phenotype. This compound is known to affect the expression of genes involved in the yeast environmental stress response.[15] |
Issue 3: Inconsistent or Irreproducible Results
For issues with reproducibility, a systematic check of your experimental setup is crucial:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | Ensure your this compound stock is properly stored (protected from light and at the correct temperature). Prepare fresh working solutions for each experiment. Consider verifying the purity and concentration of your stock.[11] |
| Cell Health and Passage Number | Use cells that are in a consistent, healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered responses.[11] |
| Inconsistent Dosing | Calibrate pipettes and ensure accurate and consistent addition of this compound to your cultures.[22] |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level.[22] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies. Note that the specific values can be highly dependent on the cell line, organism, and experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (in Arginine-Free Medium)
| Cell Line | IC50 (mM) |
| HeLa | 0.22 ± 0.05 |
| Caco-2 | 0.59 ± 0.14 |
| MIA PaCa-2 | 0.87 ± 0.32 |
| BxPC-3 | 2.17 ± 0.28 |
| Hep G2 | 0.64 ± 0.16 |
| SK-HEP-1 | 1.20 ± 0.40 |
| Data adapted from PeerJ 4:e1585 (2016).[3][23] |
Table 2: Effect of Arginine Concentration on this compound IC50 in MIA PaCa-2 Cells
| Arginine Concentration | This compound IC50 |
| 0.4 mM | ~2 mM |
| 0.4 µM | 0.01 mM |
| Data adapted from Cancer Res 55(11):2293-8 (1995).[8] |
Table 3: this compound-Induced Mutation Rates in Saccharomyces cerevisiae
| Selection Marker | Phenotypic Mutation Rate (per genome per generation) | Per-Base-Pair Mutation Rate (per bp per generation) |
| This compound Resistance (CAN1) | 1.52 x 10⁻⁷ | 6.44 x 10⁻¹⁰ |
| Data adapted from Genetics 182(4): 951–962 (2009).[24] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability after this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[25][26][27]
Materials:
-
Cells of interest
-
Complete culture medium (with and without a defined concentration of arginine)
-
L-canavanine stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570-590 nm absorbance)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control and untreated controls.
-
Incubation: Allow cells to adhere and enter logarithmic growth phase (typically 12-24 hours).
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium (with or without arginine). Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the untreated control.
Protocol 2: this compound Resistance Screening in Yeast (S. pombe)
This protocol provides a method for determining the frequency of spontaneous this compound-resistant mutants in a population of Schizosaccharomyces pombe.[1][2][13][28][29]
Materials:
-
S. pombe wild-type strain (this compound-sensitive)
-
Rich medium (e.g., YES)
-
Minimal medium (e.g., PMG or EMM) lacking arginine
-
L-canavanine
-
96-well microtiter plate
-
Petri dishes
Procedure:
-
Culture Preparation: Inoculate a single colony of the S. pombe strain into liquid YES medium and grow overnight.
-
Establish Parallel Cultures: Dilute the overnight culture to a low cell density (e.g., 10⁴ cells/mL) in YES medium. Aliquot this dilution into multiple wells of a 96-well plate (e.g., 12 wells, 250 µL/well).
-
Growth to Saturation: Incubate the plate at 30°C until the cultures reach saturation. This allows for the accumulation of spontaneous mutations in independent populations.
-
Determine Total Viable Cells: For each culture, prepare serial dilutions and plate onto YES agar (B569324) plates to determine the total number of viable cells (CFU/mL).
-
Selection for Resistant Mutants: Plate a known volume (e.g., 150 µL) of each undiluted saturated culture onto minimal medium plates lacking arginine and containing a selective concentration of this compound (e.g., 80 µg/mL).
-
Incubation and Colony Counting: Incubate the selective plates at 30°C for 5-10 days, or until this compound-resistant colonies are clearly visible. Count the number of resistant colonies for each independent culture.
-
Calculate Mutation Rate: Use the number of resistant colonies and the total number of viable cells to calculate the mutation rate, often using the method of the median or a fluctuation analysis calculator.
Protocol 3: Measurement of ROS/RNS in this compound-Treated Plant Tissue
This protocol provides a general framework for measuring hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals in plant roots.[20][21][30]
Materials:
-
Plant seedlings (e.g., tomato)
-
This compound treatment solution
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.05 M Tris-HCl, pH 7.5)
-
For H₂O₂ measurement: Potassium iodide (KI) solution
-
For superoxide measurement: Epinephrine (B1671497) solution
-
Spectrophotometer or microplate reader
Procedure for H₂O₂ Measurement:
-
Treatment: Treat seedlings with the desired concentration of this compound for a specified time.
-
Harvesting and Homogenization: Harvest root tissue, flash-freeze in liquid nitrogen, and grind to a fine powder. Homogenize the powder in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Assay: In a cuvette or microplate well, mix the supernatant with a freshly prepared solution of 1 M KI in potassium phosphate (B84403) buffer.
-
Measurement: Measure the absorbance at 390 nm.
-
Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.
Procedure for Superoxide Measurement (Epinephrine Oxidation Method):
-
Sample Preparation: Prepare a fresh supernatant from root tissue as described above.
-
Reaction Mixture: In a microplate well, combine the supernatant with Tris-HCl buffer and a solution of epinephrine.
-
Measurement: Immediately measure the increase in absorbance at 480 nm over a short time period (e.g., 2 minutes) as epinephrine is oxidized to adrenochrome (B1665551) by superoxide radicals.
-
Data Analysis: The rate of increase in absorbance is proportional to the rate of superoxide production.
Visualizing this compound's Impact: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and troubleshooting workflows related to this compound treatment.
Caption: Mechanism of this compound toxicity via protein incorporation.
Caption: Workflow for troubleshooting unexpected this compound-induced cell death.
Caption: this compound's effect on plant root development pathways.
References
- 1. Investigating Fission Yeast Mutagenesis Using this compound Sensitivity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 3. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells [PeerJ] [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. The Yeast Environmental Stress Response Regulates Mutagenesis Induced by Proteotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of the growth of human pancreatic cancer cells by the arginine antimetabolite L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of this compound-resistance of cat1 and vhc1 deletions and a dominant any1 mutation in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. Enhancement of human tumor cell killing by L-canavanine in combination with gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The yeast environmental stress response regulates mutagenesis induced by proteotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SGGW Biologists investigate the effect of this compound on cell metabolism sggw - Warsaw University of Life Sciences [sggw.edu.pl]
- 17. Toxicity of this compound in tomato (Solanum lycopersicum L.) roots is due to alterations in RNS, ROS and auxin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms | MDPI [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound Alters ROS/RNS Level and Leads to Post-translational Modification of Proteins in Roots of Tomato Seedlings. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Optimization of ROS measurement and localization in plant tissues: challenges and solutions [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Estimating the Per-Base-Pair Mutation Rate in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cyrusbio.com.tw [cyrusbio.com.tw]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Using this compound resistance to measure mutation rates in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
L-canavanine, a non-proteinogenic amino acid found in leguminous plants, serves as a potent defensive compound due to its structural similarity to L-arginine. This mimicry allows canavanine to be mistakenly incorporated into proteins in place of arginine, leading to structurally aberrant and often non-functional proteins.[1] This guide provides a comprehensive comparative analysis of this compound and arginine, focusing on their effects on protein structure, stability, and function, supported by experimental data and detailed methodologies.
Physicochemical and Biological Properties: A Side-by-Side Comparison
The substitution of a methylene (B1212753) bridge in arginine with an oxa group in this compound results in significant differences in their physicochemical properties, which in turn dictate their biological effects.[2]
| Property | L-Arginine | L-Canavanine | Impact on Protein Structure |
| Molar Mass ( g/mol ) | 174.20 | 176.17 | Minimal difference in mass. |
| pKa of Guanidinium Group | ~12.5 | ~7.0[2] | The significantly lower pKa of this compound's guanidinooxy group means it is less basic and less likely to be protonated at physiological pH. This can disrupt crucial salt bridges and hydrogen bonds normally formed by arginine, altering protein folding and stability.[2] |
| Incorporation into Proteins | Canonical amino acid | Incorporated in place of arginine[1] | Arginyl-tRNA synthetases in many organisms recognize and activate this compound, leading to its incorporation into nascent polypeptide chains.[1] |
| Effect on Protein Stability | Contributes to stability through ionic and hydrogen bonds. | Decreases thermal stability. The melting temperature (Tm) of MazF-bs with this compound was ~4°C lower than the arginine-containing counterpart.[2] | Disruption of electrostatic interactions leads to less stable proteins. |
| Protein Degradation | Normal turnover rates. | Proteins incorporating this compound are degraded approximately twice as rapidly as their native counterparts.[3] | Misfolded or aberrant proteins are targeted for degradation by cellular quality control mechanisms. |
Impact on Protein Function: Experimental Evidence
The incorporation of this compound can have profound effects on protein function, ranging from reduced enzymatic activity to complete loss of biological function.
| Protein Studied | Experimental System | This compound Incorporation | Effect on Function | Reference |
| Insectan Lysozyme (B549824) | Manduca sexta (tobacco hornworm) larvae | 21% replacement of arginine residues | 49.5% loss of catalytic activity[4] | Rosenthal et al. (1991)[4] |
| MazF-bs (mRNA interferase) | In vitro protein synthesis | Complete replacement of 7 arginine residues | Altered RNA cleavage specificity[2] | So et al. (2013)[2] |
| Vitellogenin | Locusta migratoria (migratory locust) | Incorporation confirmed | Disruption of tertiary and/or quaternary structure[1] | Rosenthal et al. (1989) |
| Mitochondrial Proteins | Human cells | Misincorporation during mitochondrial protein synthesis | Induced aberrant translation products, destabilized the proteome, and led to a loss of respiratory chain complexes.[5] | Konovalova et al. (2015)[5] |
Experimental Protocols
In Vitro Protein Synthesis with this compound
This protocol is a general framework for assessing the impact of this compound incorporation on a protein of interest using a commercially available in vitro translation system, such as a rabbit reticulocyte lysate or a bacterial S30 extract.
Objective: To synthesize a target protein with this compound replacing arginine and compare its properties to the wild-type protein.
Materials:
-
In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System)
-
Plasmid DNA or mRNA encoding the target protein
-
Complete amino acid mixture
-
Amino acid mixture lacking arginine
-
L-canavanine solution (stock concentration, e.g., 100 mM)
-
Nuclease-free water
-
Bradford assay reagent or equivalent for protein quantification
-
SDS-PAGE gels and associated reagents
-
Western blotting reagents (if an antibody to the target protein is available)
Procedure:
-
Reaction Setup: Prepare two sets of reaction tubes.
-
Control Reaction: To a microcentrifuge tube, add the components of the in vitro translation kit according to the manufacturer's instructions, including the complete amino acid mixture and the DNA/mRNA template.
-
This compound Reaction: To a separate tube, add the kit components, but replace the complete amino acid mixture with the arginine-deficient mixture. Add L-canavanine to a final concentration that is equivalent to or in excess of the typical arginine concentration in the complete mixture.
-
-
Incubation: Incubate both reaction tubes at the temperature and for the duration recommended by the kit manufacturer (typically 1-2 hours at 30-37°C).
-
Analysis of Protein Synthesis:
-
Quantification: Determine the total protein yield in both reactions using a Bradford assay.
-
SDS-PAGE: Analyze the translation products by SDS-PAGE to confirm the synthesis of a protein of the correct molecular weight.
-
Western Blotting: If available, use a specific antibody to confirm the identity of the synthesized protein.
-
-
Functional Assays: If the target protein is an enzyme, perform an activity assay on the products of both the control and this compound reactions to assess the impact of this compound incorporation on its function.
Analysis of Protein Stability using Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to assess the thermal stability of a protein containing this compound compared to its wild-type counterpart.
Objective: To determine the melting temperature (Tm) of the this compound-substituted protein and the wild-type protein.
Materials:
-
Purified wild-type protein
-
Purified this compound-containing protein (synthesized as described above and purified)
-
CD-compatible buffer (e.g., 10 mM Tris-HCl, pH 7.8)[2]
-
Circular dichroism spectrometer with a temperature control unit
-
Quartz cuvette with a 0.1 cm path length[2]
Procedure:
-
Sample Preparation: Prepare solutions of both the wild-type and this compound-containing proteins in the CD-compatible buffer to a final concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).
-
CD Spectra Acquisition:
-
Record the far-UV CD spectrum (e.g., 190-260 nm) of each protein at a starting temperature (e.g., 20°C) to confirm their secondary structure.
-
-
Thermal Denaturation:
-
Monitor the change in ellipticity at a wavelength sensitive to secondary structure changes (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute) from the starting temperature to a temperature where the protein is expected to be fully denatured (e.g., 90°C).[2]
-
-
Data Analysis:
-
Plot the ellipticity at 222 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the denaturation curve.
-
Signaling Pathways and Logical Relationships
This compound-Induced Protein Misfolding and the Retrograde (RTG) Signaling Pathway
In yeast, the accumulation of misfolded proteins due to this compound incorporation can trigger a cellular stress response known as the retrograde (RTG) signaling pathway. This pathway communicates the metabolic state of the mitochondria to the nucleus to induce the expression of genes that help the cell adapt to the stress.
Caption: this compound incorporation leads to misfolded proteins, activating the RTG pathway for stress adaptation.
Experimental Workflow for Analyzing this compound's Effect on Protein Stability and Function
The following diagram illustrates a typical workflow for a comparative analysis of a protein synthesized with either arginine or this compound.
Caption: Workflow for comparing arginine- and this compound-containing proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Replacement of All Arginine Residues with this compound in MazF-bs mRNA Interferase Changes Its Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of L-canavanine incorporation into insectan lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to arginine analog this compound induces aberrant mitochondrial translation products, mitoribosome stalling, and instability of the mitochondrial proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals investigating the incorporation of the non-canonical amino acid L-canavanine into proteins, accurate and robust validation methods are paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches and traditional radiometric assays for quantifying canavanine incorporation, supported by experimental data and detailed protocols.
The deliberate substitution of natural amino acids with non-canonical counterparts like L-canavanine, a structural analog of L-arginine, is a powerful tool in chemical biology and drug development. This substitution can alter protein structure and function, offering avenues for creating novel therapeutics and research tools. However, verifying the successful and quantifiable incorporation of this compound is a critical step in these endeavors. This guide explores the prevailing methodologies, highlighting their principles, advantages, and limitations to aid researchers in selecting the most appropriate technique for their specific needs.
Visualizing the Workflow: A Tale of Two Techniques
The experimental workflows for validating this compound incorporation via mass spectrometry and radiometric assays, while aiming for the same goal, differ significantly in their approach.
Performance Face-Off: A Quantitative Comparison
The choice between mass spectrometry and radiometric assays often hinges on the specific requirements of the experiment, including the need for absolute versus relative quantification, sensitivity, and the level of detail required.
| Feature | Mass Spectrometry (LC-MS/MS) | Radiometric Assay |
| Principle | Detection of mass-to-charge ratio of this compound-containing peptides. | Detection of radioactivity from incorporated radiolabeled this compound. |
| Quantitative Capability | Relative and absolute quantification (with stable isotope standards). | Primarily absolute quantification of total incorporation. |
| Specificity | High; can identify specific sites of incorporation within a protein. | High for the labeled molecule, but no site-specific information. |
| Sensitivity | High; can detect low levels of incorporation. | Very high; sensitive to small amounts of radioactivity. |
| Sample Throughput | Moderate to high, depending on the LC gradient and MS acquisition time. | High; can process many samples in parallel. |
| Safety | Requires handling of chemicals but no radioactive materials. | Requires handling and disposal of radioactive isotopes. |
| Cost | High initial instrument cost and ongoing maintenance. | Lower initial equipment cost, but recurring costs for radiochemicals and disposal. |
| Data Complexity | Complex data analysis requiring specialized software and expertise. | Relatively simple data analysis (counts per minute). |
Under the Microscope: Experimental Protocols
To provide a practical understanding of these techniques, detailed protocols for both mass spectrometry-based quantification and a traditional radiometric assay are outlined below.
Mass Spectrometry Protocol: Quantitative Analysis of this compound Incorporation
This protocol outlines a typical bottom-up proteomics workflow for the relative quantification of this compound incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and Protein Extraction:
-
Culture cells in arginine-free media supplemented with a known ratio of L-arginine and L-canavanine. For quantitative analysis using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), two cell populations are cultured in parallel: one with "light" arginine and another with "heavy" isotope-labeled arginine (e.g., ¹³C₆-Arginine). This compound is added to the "heavy" labeled culture.
-
Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
2. Protein Digestion:
-
Take a defined amount of protein (e.g., 50 µg) from each sample.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C. Trypsin cleaves C-terminal to arginine and lysine (B10760008) residues. The incorporation of this compound in place of arginine can lead to missed cleavages, which can be a signature of its presence.[1]
3. LC-MS/MS Analysis:
-
Acidify the peptide digests with trifluoroacetic acid (TFA) and desalt them using C18 solid-phase extraction (SPE) cartridges.
-
Analyze the desalted peptides by LC-MS/MS. A typical setup involves a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Peptides are separated on a reverse-phase column using a gradient of increasing acetonitrile (B52724) concentration.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
4. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database.
-
To identify this compound-containing peptides, a variable modification on arginine residues corresponding to the mass shift caused by this compound incorporation (+16 Da, the difference in mass between an oxygen and a methylene (B1212753) group) is included in the search parameters.[1]
-
For SILAC experiments, the software will calculate the ratio of "heavy" to "light" peptides, providing a relative measure of this compound incorporation at specific arginine sites.
-
The number of identified this compound-containing peptides and their intensities can be used to estimate the overall level of incorporation.
Radiometric Assay Protocol: Measuring Total this compound Incorporation
This protocol describes a method to quantify the total amount of this compound incorporated into the proteome using a radiolabeled precursor.[2]
1. Cell Culture with Radiolabeled this compound:
-
Culture cells in arginine-free media supplemented with a known concentration of L-arginine and radiolabeled L-canavanine (e.g., L-[guanidinooxy-¹⁴C]this compound).
-
Incubate the cells for a sufficient period to allow for protein synthesis and incorporation of the radiolabel.
2. Cell Lysis and Protein Precipitation:
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Precipitate the total protein from the cell lysate using a strong acid, such as trichloroacetic acid (TCA).
3. Washing and Sample Preparation:
-
Pellet the precipitated protein by centrifugation.
-
Wash the protein pellet multiple times with cold TCA and then with ethanol (B145695) or ether to remove any unincorporated radiolabeled this compound and other small molecules.
-
Dry the final protein pellet.
4. Scintillation Counting:
-
Resuspend the dried protein pellet in a suitable solubilization buffer.
-
Add a scintillation cocktail to the solubilized protein.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis:
-
Determine the specific activity of the radiolabeled this compound (CPM per mole).
-
Quantify the total protein amount in the pellet.
-
Calculate the amount of incorporated this compound by relating the measured CPM to the specific activity of the radiolabeled precursor and normalizing it to the total protein amount.
Signaling and Logic: The Path to this compound Incorporation
The incorporation of this compound into a growing polypeptide chain is a direct consequence of its structural mimicry of arginine, leading to its recognition by the cellular translational machinery.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of L-canavanine against other commonly used L-arginine analogs in the inhibition of nitric oxide synthase (NOS) isoforms. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate inhibitors for research and drug development purposes.
Introduction to Nitric Oxide Synthase and Its Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. It is synthesized from the amino acid L-arginine by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While basal NO production is essential for homeostasis, excessive NO generation, particularly by iNOS, is implicated in various pathological conditions such as inflammation and septic shock. Consequently, the inhibition of NOS has emerged as a key therapeutic strategy.
Arginine analogs, which are structurally similar to the natural substrate L-arginine, act as competitive inhibitors of NOS by binding to the active site of the enzyme, thereby blocking the synthesis of NO. This guide focuses on comparing the efficacy and selectivity of L-canavanine with other well-characterized arginine-based NOS inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of different arginine analogs against the three NOS isoforms is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher potency of the inhibitor. The following table summarizes the available quantitative data for canavanine and other common arginine analogs. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Isoform | Kᵢ (μM) | IC₅₀ (μM) | Reference(s) |
| L-Canavanine | iNOS (murine) | - | ~16 | [1] |
| cNOS (rat brain) | - | ~29 | [2] | |
| iNOS (rat spleen) | - | ~16 | [2] | |
| L-NAME | nNOS (bovine) | 0.015 | - | [3] |
| eNOS (human) | 0.039 | - | [3] | |
| iNOS (murine) | 4.4 | - | [3] | |
| L-NMMA | nNOS (rat) | 0.5 | - | [3] |
| iNOS | - | - | [4] | |
| eNOS | - | - | [4] | |
| L-NIO | nNOS | ~0.5 | - | [5] |
| eNOS | ~0.5 | - | [5] | |
| iNOS | ~3.3 | - | [5] |
Note: cNOS refers to the constitutive isoforms (nNOS and eNOS). Data for L-NMMA on eNOS and iNOS is often cited as being a potent inhibitor, though specific Ki values can vary. L-NAME is a prodrug that is converted to the more potent inhibitor Nω-nitro-L-arginine (L-NNA) in vivo.[6]
Mechanism of Action: Competitive Inhibition
This compound and other arginine analogs function as competitive inhibitors of nitric oxide synthase. They possess a guanidino or a similar positively charged group that mimics the guanidinium (B1211019) group of L-arginine, allowing them to bind to the substrate-binding site of the NOS enzyme. This binding event physically obstructs L-arginine from accessing the active site, thereby preventing the synthesis of nitric oxide and its co-product, L-citrulline. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate (L-arginine), as well as the binding affinity (Kᵢ) of the inhibitor for the specific NOS isoform.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for evaluating NOS inhibitors.
Caption: Competitive inhibition of the nitric oxide signaling pathway.
Caption: Experimental workflow for assessing NOS inhibition.
Experimental Protocols
Detailed methodologies for two common assays used to determine the inhibitory activity of compounds on NOS are provided below.
Griess Assay for Nitrite Determination
This colorimetric assay measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of nitric oxide.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
L-arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
FAD and FMN
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve: Create a series of sodium nitrite standards (e.g., 0-100 µM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-arginine, NADPH, BH4, FAD, FMN, and calmodulin (if required).
-
Add Inhibitor: Add varying concentrations of the test inhibitor to the appropriate wells. Include a control well with no inhibitor.
-
Initiate Reaction: Add the purified NOS enzyme to each well to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Use the nitrite standard curve to determine the concentration of nitrite produced in each sample. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Citrulline Assay for Direct Measurement of NOS Activity
This radiometric assay directly measures the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
[³H]-L-arginine or [¹⁴C]-L-arginine
-
Non-radiolabeled L-arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
FAD and FMN
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a known amount of radiolabeled L-arginine mixed with non-radiolabeled L-arginine, NADPH, BH4, FAD, FMN, and calmodulin (if required).
-
Add Inhibitor: Add varying concentrations of the test inhibitor to separate reaction tubes. Include a control tube with no inhibitor.
-
Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.
-
Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the Stop Buffer.
-
Separate L-arginine and L-citrulline:
-
Prepare a column with Dowex AG 50W-X8 resin.
-
Apply the reaction mixture to the column. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.
-
Elute the [³H]-L-citrulline with additional buffer.
-
-
Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-L-citrulline produced in each sample. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ and/or Kᵢ values.
Conclusion
This compound serves as a potent inhibitor of nitric oxide synthase, exhibiting a competitive mechanism of action by mimicking the natural substrate, L-arginine. Its inhibitory profile, along with those of other arginine analogs like L-NAME, L-NMMA, and L-NIO, provides a valuable toolkit for researchers studying the multifaceted roles of nitric oxide in health and disease. The choice of inhibitor will depend on the specific research question, with considerations for isoform selectivity and potency being paramount. The experimental protocols provided herein offer standardized methods for the quantitative evaluation of these and other novel NOS inhibitors.
References
- 1. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, during rodent endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal activities of L-canavanine and its metabolic derivative, L-canaline. The information presented is supported by experimental data to assist researchers in understanding their distinct mechanisms of action and potential applications in pest management and drug development.
Executive Summary
L-canavanine, a non-protein amino acid found in certain leguminous plants, exhibits significant insecticidal properties primarily through its action as an antimetabolite of L-arginine. Its toxicity is often delayed as it requires metabolic conversion within the insect to the more acutely neurotoxic compound, L-canaline. Canaline (B555070) acts rapidly on the central nervous system, inducing symptoms of poisoning much faster than its parent compound. This guide details the mechanisms of action of both compounds, presents comparative toxicological data, and provides standardized experimental protocols for their evaluation.
Comparative Insecticidal Activity
The insecticidal effects of canavanine and canaline have been most clearly delineated in studies on the tobacco hornworm, Manduca sexta. Experimental data reveals a significant difference in the onset and progression of toxic effects following injection of these two compounds.
| Parameter | L-Canavanine | L-Canaline | Insect Model |
| Mechanism of Action | Arginine analogue, incorporates into proteins leading to dysfunctional proteins.[1][2][3] | Neurotoxin, direct action on the central nervous system. | General |
| Metabolic Conversion | Metabolized to canaline by arginase.[4] | Direct-acting toxin. | General |
| Onset of Symptoms | Delayed (1-2 hours post-injection). | Rapid (12-30 minutes post-injection). | Manduca sexta |
| Minimum Effective Dose | 17 µmol/g | 1 µmol/g | Manduca sexta |
| Time to Death (at min. effective dose) | Longer | Shorter | Manduca sexta |
| Time to Death (at equimolar doses) | No significant difference | No significant difference | Manduca sexta |
Mechanisms of Action
The insecticidal activities of this compound and canaline are distinct yet interconnected. This compound acts as a chronic toxin, while canaline is an acute neurotoxin.
L-Canavanine: The Antimetabolite
This compound's toxicity arises from its structural similarity to L-arginine.[1] This mimicry allows it to be recognized by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains.[2][3] The resulting canavanyl proteins are structurally aberrant and functionally impaired, leading to a range of deleterious effects on the insect's development, fecundity, and survival.[5]
L-Canaline: The Neurotoxin
In susceptible insects, this compound is hydrolyzed by the enzyme arginase to produce L-canaline and urea.[4] Canaline is a potent neurotoxin that acts directly on the central nervous system. While the precise molecular targets are not fully elucidated, studies have shown that canaline can prolong postsynaptic potentials in insect muscle fibers, suggesting an interference with synaptic transmission. The rapid onset of symptoms such as disorientation, uncoordinated muscle activity, and paralysis following canaline administration points to a direct and potent effect on neural function.
Proposed Signaling and Metabolic Pathway
References
- 1. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical insight into insecticidal properties ofL-Canavanine, a higher plant protective allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
For Immediate Release
Heidelberg, Germany – December 19, 2025 – In the intricate dance of chemical co-evolution, the non-proteinogenic amino acid L-canavanine stands out as a potent weapon wielded by certain leguminous plants against herbivores. Its structural mimicry of L-arginine allows it to deceive cellular machinery, leading to the synthesis of dysfunctional proteins and, ultimately, cellular demise. However, a fascinating array of organisms has evolved sophisticated strategies to tolerate or even thrive in the presence of this natural insecticide. This guide provides a comprehensive cross-species comparison of canavanine sensitivity and resistance, offering valuable insights for researchers in toxicology, ecology, and drug development.
Quantitative Comparison of this compound Toxicity
The following table summarizes the available quantitative data on this compound toxicity across a range of species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and methodologies.
| Species/Cell Line | Kingdom | Common Name | Toxicity Metric | Value | Reference(s) |
| Rattus norvegicus (Sprague-Dawley) | Animalia | Rat | LD50 (subcutaneous) | 5.9 g/kg (adult) | [1] |
| Heliothis virescens | Animalia | Tobacco Budworm | LC50 (dietary) | 300 mM | [2] |
| Manduca sexta | Animalia | Tobacco Hornworm | Tolerance | 1.0 µg/kg body weight | [2] |
| Drosophila melanogaster | Animalia | Fruit Fly | Lethal Concentration (dietary) | 10 mM (for larvae) | [3] |
| Human Cancer Cell Lines (HeLa, Caco-2, MIA PaCa-2, BxPC-3, Hep G2, SK-HEP-1) | Animalia | Human | IC50 (in vitro, arginine-free media) | 0.2 - 1.2 mM | [4][5] |
| Cryptococcus neoformans (susceptible) | Fungi | Yeast | Susceptibility | ≤ 18 µM | |
| Cryptococcus neoformans (resistant) | Fungi | Yeast | Resistance | ≥ 3.5 mM | |
| Pseudomonas canavaninivorans | Bacteria | Bacterium | Growth Substrate | Can utilize 10 mM as a carbon source | [6] |
| Sinorhizobium meliloti | Bacteria | Bacterium | Quorum Sensing Inhibition | 5.6 mM | [7] |
| Oryza sativa | Plantae | Rice | Growth Inhibition | Effective | [8] |
Mechanisms of this compound Toxicity and Resistance
The primary toxic action of this compound stems from its incorporation into proteins in place of arginine, leading to aberrant protein structure and function.[2] Organisms have evolved diverse strategies to counteract this toxicity.
Signaling Pathway of this compound Toxicity and Resistance
Caption: Mechanism of this compound toxicity and points of resistance.
Logical Relationships of Resistance Mechanisms
References
- 1. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Plant Insecticide L-Canavanine Repels Drosophila via the Insect Orphan GPCR DmX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant growth inhibitory activity of L-canavanine and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, L-canavanine emerges as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the arginine metabolic pathway. This naturally occurring amino acid analogue presents a valuable tool for investigating arginine-dependent processes and holds therapeutic potential, particularly in conditions characterized by excessive nitric oxide production.
As a structural analogue of L-arginine, canavanine's primary mechanism of action involves its competition with arginine for binding to enzymes that utilize arginine as a substrate. Its selectivity for iNOS over other nitric oxide synthase isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a preferred tool for targeted research and drug development. This specificity helps to avoid the broader physiological effects that can result from the non-selective inhibition of all NOS isoforms.
Comparative Analysis of NOS Inhibition
The inhibitory potency of this compound against iNOS has been a subject of significant research. While specific IC50 values can vary depending on the experimental conditions, this compound consistently demonstrates a higher affinity for iNOS compared to eNOS and nNOS. This selectivity is a key advantage over non-selective inhibitors like L-NAME (NG-nitro-L-arginine methyl ester).
| Inhibitor | Target Enzyme(s) | IC50 | Notes |
| L-Canavanine | iNOS (selective) | Not explicitly quantified in comparative studies found, but demonstrated to be a potent inhibitor. | Selectivity for iNOS is well-documented, making it a valuable research tool. |
| Aminoguanidine | iNOS (selective) | ~2.1 µM (for mouse iNOS)[1] | A well-established selective iNOS inhibitor, providing a benchmark for comparison. |
| L-NAME | nNOS, eNOS, iNOS (non-selective) | ~70 µM (general NOS)[2][3][4]; pIC50: 4.3 (iNOS), 5.7 (nNOS), 5.6 (eNOS) | A widely used non-selective NOS inhibitor. It acts as a prodrug, being hydrolyzed to the more potent inhibitor L-NOARG.[5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50 is the negative logarithm of the IC50 value.
Disruption of Arginine-Dependent Signaling Pathways
This compound's impact extends beyond the direct inhibition of nitric oxide synthesis. By acting as an arginine antagonist, it can interfere with various signaling pathways that are dependent on arginine availability. This includes pathways crucial for cell growth, proliferation, and survival, such as the mTOR and Akt signaling cascades. Arginine deprivation, which can be mimicked by this compound, is known to suppress these pathways.
Caption: this compound competitively inhibits key enzymes in arginine metabolism.
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and is sensitive to amino acid availability. Arginine is known to be a crucial amino acid for mTORC1 activation. By competing with arginine, this compound can lead to the downregulation of mTOR signaling, impacting protein synthesis and cell proliferation.
Caption: this compound can disrupt mTOR signaling by competing with arginine.
Similarly, the Akt (Protein Kinase B) signaling pathway, which is vital for cell survival and is often constitutively active in cancer, can be affected by this compound. The PI3K/Akt pathway is a key regulator of mTORC1, and its activity is influenced by the cellular metabolic state, including amino acid availability.
Caption: Workflow for determining NOS inhibition using the Griess assay.
Experimental Protocols
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay is a common method for determining the inhibitory effect of a compound on NOS activity by measuring the production of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.
Materials:
-
Purified iNOS, eNOS, and nNOS enzymes
-
L-arginine (substrate)
-
NADPH
-
Cofactors (FAD, FMN, tetrahydrobiopterin)
-
Calmodulin and CaCl2 (for eNOS and nNOS)
-
L-canavanine and other inhibitors (e.g., aminoguanidine, L-NAME)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the appropriate buffer, L-arginine, NADPH, and the necessary cofactors. For eNOS and nNOS, also include calmodulin and CaCl2.
-
Add Inhibitor: Add varying concentrations of L-canavanine or other test inhibitors to the wells. Include a control group with no inhibitor.
-
Initiate Reaction: Start the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction.
-
Griess Reaction: Add Griess Reagent A followed by Griess Reagent B to each well. This will react with any nitrite produced to form a colored azo compound.
-
Measure Absorbance: Measure the absorbance of the wells at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NOS inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Nitric Oxide Production Assay
This assay measures the effect of an inhibitor on NO production in a cellular context, typically using a cell line that can be induced to express iNOS, such as RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression
-
L-canavanine or other test inhibitors
-
Griess Reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., L-canavanine) or a vehicle control. Incubate for 1-2 hours.
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ to induce the expression of iNOS.
-
Incubation: Incubate the cells for a further 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction and Measurement: Perform the Griess reaction on the supernatant as described in the in vitro assay protocol and measure the absorbance at 540 nm.
-
Data Analysis: Determine the effect of the inhibitor on NO production by comparing the absorbance of the treated wells to the control wells.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular fidelity is paramount. This guide provides a comparative study of arginyl-tRNA synthetase (ArgRS), a crucial enzyme in protein synthesis, and its ability to discriminate against the toxic arginine analogue, L-canavanine. By examining experimental data and methodologies, we illuminate the evolutionary strategies that protect organisms from the detrimental effects of this natural antimetabolite.
L-canavanine, a non-proteinogenic amino acid produced by over 1,500 species of leguminous plants, poses a significant threat to most organisms.[1] Its structural similarity to L-arginine allows it to be mistakenly recognized by arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains.[2][3] This misincorporation can result in functionally aberrant proteins, disrupting critical cellular processes and leading to cytotoxicity.[1][2] Consequently, the ability of ArgRS to discriminate between arginine and canavanine is a critical determinant of an organism's susceptibility to this compound toxicity.
This guide delves into the comparative kinetics of ArgRS from various organisms, highlighting the stark differences in their ability to prevent the synthesis of canavanyl-tRNAArg. We will explore the underlying mechanisms of this discrimination, which, in the absence of a canonical proofreading domain, rely on precise substrate recognition and kinetic parameters.
Quantitative Comparison of ArgRS Kinetic Parameters
The efficiency of an enzyme in selecting its cognate substrate over a competitor is quantitatively described by the discrimination factor, which is the ratio of the specificity constants (kcat/KM) for the two substrates. The following table summarizes the kinetic parameters for ArgRS from different organisms with respect to L-arginine and L-canavanine.
| Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Discrimination Factor (Arginine/Canavanine) | Reference |
| Canavalia ensiformis (Jack Bean) | L-Arginine | 2.5 | 1.8 | 7.2 x 105 | 485 | [1] |
| L-Canavanine | 1800 | 2.7 | 1.5 x 103 | [1] | ||
| Glycine max (Soybean) | L-Arginine | 3.1 | 2.1 | 6.8 x 105 | Low (not explicitly quantified) | [1] |
| L-Canavanine | - | - | - | [1] | ||
| Escherichia coli | L-Arginine | - | - | - | Inefficient discrimination | [1] |
| L-Canavanine | - | - | - | [1] | ||
| Caryedes brasiliensis (Bruchid Beetle) | L-Arginine | - | - | - | Sufficient to account for in vivo resistance | [4] |
| L-Canavanine | - | - | - | [4] |
Note: A higher discrimination factor indicates a greater ability of the enzyme to select arginine over this compound. The data clearly shows that the ArgRS from the this compound-producing jack bean has evolved a significantly higher discriminatory power compared to the enzyme from the non-producer soybean and E. coli.[1] The bruchid beetle Caryedes brasiliensis, which feeds on this compound-rich seeds, has also evolved a highly discriminating mitochondrial ArgRS.[4]
Mechanisms of Discrimination: Beyond Proofreading
Aminoacyl-tRNA synthetases often possess a proofreading or editing domain to hydrolyze misactivated amino acids or misacylated tRNAs.[5][6][7] However, arginyl-tRNA synthetase is a notable exception, lacking a canonical editing domain.[1][8] This raises the question of how organisms that are resistant to this compound achieve such high fidelity.
The primary mechanism of discrimination by ArgRS appears to be at the level of substrate binding and catalysis, a form of kinetic discrimination.[4][8] This is reflected in the significantly higher KM value for this compound compared to arginine in the jack bean ArgRS, indicating a much weaker binding affinity for the non-cognate substrate.[1] The structural basis for this discrimination lies in the precise architecture of the ArgRS active site, which has evolved to favor the geometry and charge distribution of arginine.[9][10]
Interestingly, studies have shown that the tRNA molecule itself plays a significant role in the accuracy of aminoacylation by ArgRS.[1] The interaction between the enzyme and its cognate tRNA can induce conformational changes that further enhance the discrimination against non-cognate amino acids like this compound.[1][11]
In some bacteria, a standalone editing protein, canavanyl-tRNAArg deacylase (CtdA), has been identified. This enzyme specifically hydrolyzes mischarged canavanyl-tRNAArg, providing an additional layer of protection against this compound toxicity.[12][13][14]
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the kinetic data and for designing future studies. Below are detailed protocols for key experiments used to assess the discrimination of this compound by ArgRS.
Aminoacylation Assay
This assay measures the rate of attachment of an amino acid to its cognate tRNA, which is the fundamental reaction catalyzed by aminoacyl-tRNA synthetases.
Principle: The assay typically uses a radiolabeled amino acid (e.g., [3H]-arginine or [14C]-arginine) to quantify the amount of aminoacyl-tRNA formed over time. The charged tRNA is precipitated, and the incorporated radioactivity is measured.
Materials:
-
Purified Arginyl-tRNA Synthetase (ArgRS)
-
Cognate tRNAArg
-
Radiolabeled L-arginine (e.g., [3H]-arginine)
-
Non-radiolabeled L-arginine and L-canavanine
-
ATP
-
MgCl2
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, and tRNAArg.
-
Initiate the reaction by adding the purified ArgRS enzyme and the radiolabeled amino acid. For competition assays, include varying concentrations of non-radiolabeled this compound.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for various time points.
-
Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.
-
Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated amino acids.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the initial velocity of the reaction at different substrate concentrations to determine the kinetic parameters KM and kcat.
Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate.
Principle: The assay measures the rate of incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP in the presence of the enzyme, tRNA, and the specific amino acid. This exchange reaction is dependent on the formation of the aminoacyl-adenylate.
Materials:
-
Purified Arginyl-tRNA Synthetase (ArgRS)
-
Cognate tRNAArg
-
L-arginine or L-canavanine
-
ATP
-
[32P]Pyrophosphate
-
Reaction buffer
-
Activated charcoal
-
Filtration apparatus
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, the amino acid (arginine or this compound), and [32P]PPi.
-
Initiate the reaction by adding the purified ArgRS enzyme.
-
Incubate the reaction at a specific temperature for various time points.
-
Stop the reaction by adding a suspension of activated charcoal, which binds to the ATP.
-
Filter the mixture to separate the charcoal-bound [32P]ATP from the unincorporated [32P]PPi.
-
Measure the radioactivity of the charcoal to quantify the amount of [32P]ATP formed.
-
Calculate the rate of PPi exchange to assess the activation of each amino acid.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Aminoacylation and editing pathway of ArgRS.
Caption: Experimental workflow for aminoacylation assay.
Caption: this compound toxicity and ArgRS discrimination.
Conclusion
The comparative study of arginyl-tRNA synthetase discrimination against this compound reveals a fascinating evolutionary battle at the molecular level. Organisms that produce or consume this compound have evolved highly specific ArgRS enzymes that effectively prevent the misincorporation of this toxic amino acid. This high fidelity is achieved primarily through kinetic discrimination at the active site, a mechanism that is finely tuned by both the enzyme's structure and its interaction with tRNA. The absence of a canonical editing domain in ArgRS underscores the power of this initial selection step. For researchers in drug development, the active site of ArgRS, particularly in pathogenic organisms with less discriminatory enzymes, presents a potential target for the development of novel antimicrobial agents that could exploit this crucial metabolic pathway. Further research into the structural determinants of ArgRS specificity will undoubtedly provide deeper insights into the fundamental principles of molecular recognition and enzyme evolution.
References
- 1. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid discrimination by the nuclear encoded mitochondrial arginyl-tRNA synthetase of the larva of a bruchid beetle (Caryedes brasiliensis) from northwestern Costa Rica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Crystal structure of E. coli arginyl-tRNA synthetase and ligand binding studies revealed key residues in arginine recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tRNA aminoacylation by arginyl-tRNA synthetase: induced conformations during substrates binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of L-canavanine, a non-protein amino acid (NPAA) found in certain legumes, with other notable NPAAs: mimosine, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), and azetidine-2-carboxylic acid. The comparison is supported by experimental data on their mechanisms of action, quantitative toxicity, and the methodologies used for their assessment.
Mechanisms of Toxicity: A Divergent Landscape
The toxicity of these NPAAs stems from their structural similarity to proteinogenic amino acids, leading to interference with fundamental cellular processes. However, their specific molecular targets and the resulting signaling cascades differ significantly.
L-Canavanine: As a structural analogue of L-arginine, canavanine is mistakenly recognized by arginyl-tRNA synthetase and incorporated into nascent polypeptide chains.[1][2][3] This substitution leads to the synthesis of structurally aberrant, dysfunctional proteins, which accumulate in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[4] The UPR is a cellular stress response aimed at restoring protein homeostasis, but prolonged activation can lead to apoptosis.
Caption: Mechanism of L-canavanine toxicity.
Mimosine: This toxic NPAA from Leucaena species primarily targets DNA replication. Mimosine acts as an iron chelator, inhibiting the iron-dependent enzyme ribonucleotide reductase.[5][6] This enzyme is crucial for the production of deoxyribonucleotides, the building blocks for DNA synthesis. By depleting the deoxyribonucleotide pool, mimosine effectively halts DNA replication and arrests the cell cycle in the late G1 phase.[7]
β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP): Found in the grass pea (Lathyrus sativus), β-ODAP is a neurotoxin that acts as a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors.[8][9] Overstimulation of these receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity. This ionic imbalance disrupts mitochondrial function, increases oxidative stress, and ultimately triggers neuronal cell death, which is implicated in the neurodegenerative disease neurolathyrism.[9][10]
Azetidine-2-carboxylic acid (A2C): As a four-membered ring analogue of proline, A2C is misincorporated into proteins by prolyl-tRNA synthetase.[11][12] The smaller ring structure of A2C alters the peptide backbone's conformation, leading to protein misfolding and instability, particularly in proline-rich structural proteins like collagen.[11] Similar to this compound, this accumulation of misfolded proteins induces ER stress and activates the UPR, which can culminate in apoptosis.[7][13]
Caption: Comparative mechanisms of NPAA toxicity.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and the selected NPAAs. It is important to note that direct comparison of toxicity can be challenging due to variations in experimental models (in vitro vs. in vivo), administration routes, and species.
Table 1: In Vivo Acute Toxicity Data (LD50)
| Compound | Species | Administration Route | LD50 (mg/kg) | Reference(s) |
| L-Canavanine | Rat (Sprague-Dawley) | Subcutaneous | 5900 | [1] |
| Mimosine | Not Specified (Rodent) | Oral | 500.1 | [14] |
| β-ODAP | - | - | Not available* | - |
| Azetidine-2-carboxylic acid | - | - | Not available** | - |
*Note: A specific oral LD50 for β-ODAP in rodents is not well-documented; research has focused on chronic exposure leading to neurolathyrism. **Note: A specific oral LD50 for A2C in rodents is not readily available; studies indicate liver toxicity in mice at 200 mg/kg and teratogenic effects in hamsters at 300 mg/kg.[15]
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay Duration | IC50 | Reference(s) |
| L-Canavanine | HeLa, Bx-PC3, Hep G2, SK-HEP-1 | 24-48 hours | 0.2 - 1.2 mM | [16] |
| Mimosine | - | - | Not available | - |
| β-ODAP | Rat Astrocytes (LD50) | 48 hours | 2.1 mM | |
| Azetidine-2-carboxylic acid | Murine Mammary Cancer (450.1) | Not Specified | 7.6 µg/mL (~75 µM) | [15] |
| Azetidine-2-carboxylic acid | BV2 Microglial Cells | 24 hours | >1000 µM (Significant viability reduction) |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the NPAA in a suitable cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate spectrophotometer at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity: LD50 Determination (OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a method for determining the median lethal dose (LD50) that uses a minimal number of animals.
Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method efficiently converges on the LD50.
Detailed Protocol:
-
Animal Selection: Use a single sex of a standard rodent species (typically female rats), young and healthy.
-
Fasting: Fast the animals prior to dosing (e.g., overnight for rats, with water ad libitum).
-
Dose Preparation: Prepare the NPAA in a suitable vehicle (e.g., water or corn oil).
-
Starting Dose Selection: Select a starting dose a step below the best preliminary estimate of the LD50. If no information is available, a default starting dose (e.g., 175 mg/kg) can be used.
-
Sequential Dosing:
-
Dose the first animal.
-
If the animal survives after a defined period (typically 48 hours), the dose for the next animal is increased by a constant multiplicative factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation: Observe animals carefully for signs of toxicity, especially during the first few hours after dosing, and daily thereafter for a total of 14 days. Record all clinical signs and time of death.
-
Stopping Criteria: The test is typically stopped after a set number of reversals in outcome (e.g., a death followed by a survival or vice versa) have occurred.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method, based on the sequence of outcomes and doses administered.
Conclusion
This compound's toxicity is mechanistically distinct from other prominent non-protein amino acids. While this compound and azetidine-2-carboxylic acid both induce toxicity through proteotoxic stress by being misincorporated into proteins, their templates are different (arginine and proline, respectively). In contrast, mimosine disrupts the fundamental process of DNA replication, and β-ODAP acts as an excitotoxin in the central nervous system.
References
- 1. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mimosine | C8H10N2O4 | CID 440473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gestational or lactational exposure to L-mimosine in rats: maternal toxicity, fetal growth retardation, and compromised skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of L-[guanidinooxy-14C]this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. L-アゼチジン-2-カルボン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Potential toxic effects produced by L-mimosine in the thyroid and reproductive systems. Evaluation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound-induced longevity in mice may require diets with greater than 15.7% protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gliotoxic properties of the Lathyrus excitotoxin beta-N-oxalyl-L-alpha,beta-diaminopropionic acid (beta-L-ODAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the canavanine-induced lupus-like syndrome model with two widely used alternatives: the pristane-induced and the spontaneous NZB/W F1 mouse models. We present detailed experimental protocols, quantitative data comparisons, and examinations of the underlying signaling pathways to assist researchers in selecting and replicating the most suitable model for their specific research needs in systemic lupus erythematosus (SLE).
I. Introduction to Lupus-Like Syndrome Models
Animal models are indispensable tools for investigating the pathogenesis of SLE and for the preclinical evaluation of novel therapeutics. The ideal model should recapitulate key features of the human disease, including the production of autoantibodies, immune complex deposition, and end-organ damage, particularly lupus nephritis. This guide focuses on an induced model using the non-protein amino acid L-canavanine and compares it with a chemically induced model (pristane) and a spontaneous genetic model (NZB/W F1 mice).
L-Canavanine-Induced Model: This model is predicated on the dietary administration of L-canavanine, an arginine analog found in certain legumes like alfalfa. The incorporation of L-canavanine into host proteins in place of arginine is thought to create structurally aberrant proteins.[1][2] These modified self-proteins can then be recognized by the immune system as foreign, breaking tolerance and initiating an autoimmune response that mimics aspects of SLE.[1][2] However, the induction of a consistent and robust lupus-like phenotype with this compound can be challenging and is often dependent on the genetic background of the mouse strain.[1][3]
Pristane-Induced Model: Intraperitoneal injection of the isoparaffinic mineral oil pristane (B154290) is a well-established method for inducing a lupus-like syndrome in non-autoimmune mouse strains, such as BALB/c.[3] This model is characterized by the production of a broad spectrum of autoantibodies, including those against Smith antigen (Sm) and ribonucleoproteins (RNP), which are highly specific for human SLE. The pathogenesis is strongly linked to the activation of Toll-like receptor 7 (TLR7) and a prominent type I interferon (IFN) signature.
Spontaneous (NZB/W F1) Model: The F1 hybrid of New Zealand Black (NZB) and New Zealand White (NZW) mice spontaneously develops a severe lupus-like disease that closely mirrors human SLE, particularly the strong female predominance and the development of fatal glomerulonephritis.[4] This model is invaluable for studying the genetic and hormonal factors that contribute to the spontaneous loss of self-tolerance.
II. Quantitative Data Comparison
The following tables summarize key quantitative parameters observed in the three lupus models. It is important to note that the data for the this compound-induced model can be variable and strain-dependent.
| Parameter | This compound-Induced (NZB/W F1 mice) | Pristane-Induced (BALB/c mice) | Spontaneous (NZB/W F1 mice) | References |
| Anti-dsDNA Antibody Titer | Increased, but variable | High titers | High titers, progressive increase with age | [3][4] |
| Proteinuria Score (0-4+) | Mild to moderate increase | Moderate to severe (2+ to 4+) | Progressive increase, severe in older mice (3+ to 4+) | [3][4] |
| Kidney Pathology Score | Mild to moderate glomerulonephritis | Moderate to severe glomerulonephritis | Severe proliferative glomerulonephritis | [3][4] |
| Disease Onset | Weeks to months after diet initiation | 2-4 months post-injection | 5-6 months of age | [3][4] |
| Mortality | Can be accelerated in susceptible strains | Dependent on severity | High mortality by 10-12 months | [3][4] |
III. Experimental Protocols
Detailed methodologies for inducing and assessing the lupus-like syndromes are provided below.
A. This compound-Induced Lupus-Like Syndrome
This protocol is a representative guideline, and optimization for specific mouse strains may be necessary.
1. Animal Model:
-
Strain: Autoimmune-prone strains such as NZB/W F1 or NZB mice are recommended.[1] BALB/c mice have shown resistance to disease induction in some studies.[1]
-
Age: 6-8 weeks at the start of the diet.
-
Sex: Female mice typically exhibit a more robust phenotype.
2. Diet Preparation and Administration:
-
Prepare a custom diet containing 1% L-canavanine sulfate (B86663) by weight. This is equivalent to approximately 0.64% free L-canavanine.
-
The L-canavanine should be thoroughly mixed into a standard powdered mouse chow.
-
Provide the this compound-containing diet and water ad libitum.
-
The control group should receive the same diet without the addition of L-canavanine.
3. Monitoring and Endpoint Analysis:
-
Duration: 24 weeks or longer.[3]
-
Weekly: Monitor animal health, body weight, and proteinuria.
-
Monthly: Collect blood via tail vein or retro-orbital sinus for autoantibody analysis.
B. Pristane-Induced Lupus-Like Syndrome
1. Animal Model:
-
Strain: BALB/c mice are commonly used.
-
Age: 8-10 weeks.
-
Sex: Female.
2. Induction Protocol:
-
Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane).
3. Monitoring and Endpoint Analysis:
-
Duration: 6-8 months.
-
Weekly: Monitor for the development of ascites and general health.
-
Monthly: Collect blood for autoantibody analysis.
-
Endpoint: At 6-8 months post-injection, or when signs of severe disease are present, collect blood and harvest kidneys and spleens for analysis.
C. Spontaneous Lupus-Like Syndrome in NZB/W F1 Mice
1. Animal Model:
-
Strain: NZB/W F1 mice.
-
Sex: Female.
2. Protocol:
-
No induction is necessary as the disease develops spontaneously.
-
House the animals under standard specific-pathogen-free (SPF) conditions.
3. Monitoring and Endpoint Analysis:
-
Starting Age: Begin monitoring at 20-24 weeks of age.
-
Weekly: Monitor body weight and proteinuria.
-
Monthly: Collect blood for autoantibody analysis.
-
Endpoint: Disease typically becomes severe by 36-40 weeks of age. Euthanize animals when they exhibit significant weight loss, severe proteinuria, or other signs of distress. Collect blood and kidneys for final analysis.
D. Key Experimental Assays
1. Measurement of Proteinuria:
-
Collect urine from individual mice, either through spontaneous urination or by using metabolic cages.
-
Use urinalysis strips for a semi-quantitative assessment of protein levels.
-
For a quantitative measurement, use a Bradford or BCA protein assay to determine the protein concentration in the urine. Normalize the protein concentration to the creatinine (B1669602) concentration in the same sample to account for variations in urine volume.
2. Anti-dsDNA Antibody ELISA:
-
Coat a 96-well ELISA plate with calf thymus dsDNA.
-
Block the plate to prevent non-specific binding.
-
Add serially diluted mouse serum samples to the wells.
-
Detect bound anti-dsDNA antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.
-
Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Quantify the antibody levels by comparison to a standard curve.
IV. Signaling Pathways and Mechanisms of Disease
The underlying molecular mechanisms driving these lupus models differ, providing unique opportunities to study various facets of the disease.
A. This compound-Induced Autoimmunity: The Modified Self Hypothesis
The primary mechanism in this model is the generation of aberrant proteins through the substitution of arginine with L-canavanine during protein synthesis.[1][2] These "canavanyl proteins" are then processed and presented to the immune system, leading to a breakdown of self-tolerance.
B. Pristane-Induced Lupus: TLR7 and Type I Interferon Driven
Pristane acts as an irritant in the peritoneum, leading to the release of endogenous nucleic acids that can activate endosomal TLR7 in dendritic cells and B-cells. This triggers a signaling cascade that results in the robust production of type I interferons, which are key cytokines in the pathogenesis of SLE.
C. Spontaneous Lupus in NZB/W F1 Mice: A Complex Genetic and Immune Interplay
The development of lupus in NZB/W F1 mice is a multifactorial process involving genetic susceptibility loci that contribute to defects in B-cell and T-cell tolerance, as well as aberrant cytokine production.
V. Conclusion
The choice of a lupus model depends on the specific research question. The this compound-induced model, while less standardized, offers a unique opportunity to study how modified self-proteins can trigger autoimmunity, a mechanism of significant interest in human SLE. The pristane-induced model is robust and highly relevant for studying the role of TLR7 and type I interferons. The spontaneous NZB/W F1 model remains the gold standard for investigating the complex genetic and hormonal factors underlying the spontaneous development of lupus. This guide provides the necessary information for researchers to make an informed decision and to successfully replicate these important models of systemic lupus erythematosus.
References
- 1. researchgate.net [researchgate.net]
- 2. Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of self and altered self by T cells in autoimmunity and allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoantigenesis: The evolution of protein modifications in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two proposed mechanisms for the detection of the toxic amino acid L-canavanine in the fruit fly, Drosophila melanogaster. The primary focus is to validate and compare the role of the Gαo protein signaling pathway with the more recently proposed mechanism involving a complex of Gustatory Receptors (GRs). This document synthesizes key experimental findings, presents quantitative data for objective comparison, and provides detailed experimental protocols.
Executive Summary
The ability of Drosophila to detect and avoid toxic compounds such as L-canavanine is a critical survival mechanism. Research into the molecular underpinnings of this detection has led to two prominent, yet conflicting, models:
-
The Gαo-Mediated GPCR Pathway: This model posits that L-canavanine is detected by a G-protein coupled receptor (GPCR) known as DmXR. Upon canavanine binding, DmXR activates the Gαo protein subunit (specifically Gαo47A), initiating an intracellular signaling cascade that leads to neuronal firing and subsequent avoidance behavior.[1][2]
-
The Gustatory Receptor Complex Pathway: An alternative model suggests that a complex of Gustatory Receptors (GRs), specifically GR8a and GR66a, are essential for L-canavanine detection.[3][4] Later research further expanded this to include GR98b as a necessary component of the receptor complex. This model proposes that these GRs, which are thought to function as ligand-gated ion channels, are the primary determinants of this compound sensitivity, and that the GPCR DmXR is not required.[3][5]
This guide will dissect the experimental evidence supporting each model to provide a clear and objective comparison for researchers in the field.
Comparative Data on this compound Detection Mechanisms
The following tables summarize the key quantitative findings from seminal studies supporting each of the proposed this compound detection pathways.
Table 1: Behavioral Response to L-canavanine
| Assay | Genotype/Condition | Response Metric | Result | Conclusion | Reference |
| Premature Proboscis Retraction (PPR) | Wild-type Control | % PPR to 40mM this compound + Sucrose (B13894) | ~85% | Wild-type flies robustly avoid this compound. | Devambez et al., 2013[2] |
| Gr66a-GAL4 > UAS-RNAi-Gαo47A | % PPR to 40mM this compound + Sucrose | ~15% | Knockdown of Gαo in bitter-sensitive neurons significantly reduces this compound avoidance. | Devambez et al., 2013[2] | |
| Two-Choice Feeding Assay | Wild-type Control | Preference Index for 10mM this compound | ~0.2 (Aversive) | Wild-type flies show strong aversion to this compound-laced food. | Lee et al., 2012[3] |
| Gr8a¹ mutant | Preference Index for 10mM this compound | ~0.5 (No Preference) | Mutation of Gr8a abolishes this compound aversion. | Lee et al., 2012[3] | |
| Gr66aᵉˣ⁸³ mutant | Preference Index for 10mM this compound | ~0.5 (No Preference) | Mutation of Gr66a abolishes this compound aversion. | Lee et al., 2012[3] | |
| mtt (DmXR) mutant | Preference Index for 10mM this compound | ~0.2 (Aversive) | Flies lacking the DmXR receptor show normal this compound aversion. | Lee et al., 2012[3] |
Table 2: Electrophysiological Response to L-canavanine
| Assay | Genotype/Condition | Sensillum Type | Response Metric (Spikes/sec) | Conclusion | Reference |
| Single Sensillum Recording | Wild-type Control | s6 | ~40 spikes/sec to 40mM this compound | This compound elicits a strong neuronal response in bitter-sensitive sensilla. | Devambez et al., 2013[2] |
| Gr66a-GAL4 > UAS-PTX (Gαo inhibitor) | s6 | ~5 spikes/sec to 40mM this compound | Inhibition of Gαo protein function drastically reduces the neuronal response to this compound. | Devambez et al., 2013[2] | |
| Single Sensillum Recording | Wild-type Control | S-type | ~25-30 spikes/sec to 10mM this compound | This compound induces action potentials in specific sensilla types. | Lee et al., 2012[3] |
| Gr8a¹ mutant | S-type | ~0-5 spikes/sec to 10mM this compound | The neuronal response to this compound is eliminated in Gr8a mutants. | Lee et al., 2012[3] | |
| Gr66aᵉˣ⁸³ mutant | S-type | ~0-5 spikes/sec to 10mM this compound | The neuronal response to this compound is eliminated in Gr66a mutants. | Lee et al., 2012[3] | |
| mtt (DmXR) mutant | S-type | ~25-30 spikes/sec to 10mM this compound | Flies lacking DmXR show a wild-type electrophysiological response to this compound. | Lee et al., 2012[3] |
Signaling Pathways and Experimental Workflows
Gαo-Mediated this compound Detection Pathway
This pathway begins with the binding of L-canavanine to the DmXR GPCR, leading to the activation of the Gαo protein and subsequent downstream signaling.
Gustatory Receptor Complex for this compound Detection
This model proposes a more direct mechanism where this compound gates a channel formed by a complex of Gustatory Receptors.
Experimental Workflow for Validating Gαo's Role
The following diagram outlines the typical experimental progression used to investigate the involvement of Gαo in this compound taste perception.
Detailed Experimental Protocols
Premature Proboscis Retraction (PPR) Assay
This behavioral assay is used to measure the aversive taste response of Drosophila.
-
Objective: To determine if a tastant (L-canavanine) induces an aversive response, causing the fly to retract its proboscis after an initial extension to a sugar stimulus.
-
Fly Preparation:
-
Flies (3-5 days old) are starved for 24 hours in a vial with a water-saturated cotton ball.
-
Flies are anesthetized on ice and mounted on their dorsal side to a glass slide using nail polish. The legs should be free to move.
-
Flies are allowed to recover for 1-2 hours in a humid chamber.
-
-
Stimulation:
-
The tarsi of the fly's forelegs are touched with a droplet of a control solution (e.g., 100 mM sucrose). A positive response is the full extension of the proboscis (Proboscis Extension Reflex, PER).
-
After a brief recovery period, the tarsi are touched with the experimental solution (e.g., 100 mM sucrose + 40 mM L-canavanine).
-
-
Data Acquisition:
-
A positive PPR is scored if the fly extends its proboscis and then immediately retracts it within 2-3 seconds, despite the continued presence of the stimulating solution.
-
The percentage of flies exhibiting PPR is calculated for each group (control vs. experimental genotype).
-
-
Key Controls:
Single Sensillum Recording (SSR)
This electrophysiological technique allows for the direct measurement of action potentials from individual gustatory sensilla.
-
Objective: To measure the firing rate of gustatory receptor neurons (GRNs) in response to specific tastants.
-
Fly Preparation:
-
A 3-7 day old fly is anesthetized and immobilized in the tip of a 200 µL pipette, with the head and proboscis exposed.
-
The fly is secured to a glass slide with wax or tape.
-
A reference electrode (a glass capillary filled with saline) is inserted into the fly's eye.
-
-
Recording and Stimulation:
-
The recording electrode, a glass capillary with a fine tip containing the test solution (e.g., 1 mM KCl as an electrolyte, plus the tastant such as 40 mM L-canavanine), is brought into contact with the tip of a specific gustatory sensillum (e.g., s6 sensilla on the labellum) using a micromanipulator.
-
Upon contact, a circuit is completed, and the action potentials generated by the GRNs within the sensillum are recorded.
-
-
Data Analysis:
-
The number of spikes in the first second of stimulation is counted.
-
The response to the tastant is compared to the response to the electrolyte control.
-
Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum if they have distinct spike amplitudes.
-
Reconciliation and Current Perspectives
The existence of two well-supported yet contradictory models for L-canavanine detection in Drosophila highlights the complexity of insect gustatory signaling.
-
Discrepancy in DmXR's Role: The most striking conflict lies in the role of the DmXR receptor. The study by Devambez et al. (2013) provides evidence for its coupling with Gαo, while the work from Lee et al. (2012) shows that a null mutant for the gene encoding DmXR (mtt) has a wild-type aversion to this compound.[2][3] This discrepancy could potentially arise from differences in genetic backgrounds of the fly strains used or subtle variations in behavioral assay protocols.
-
A Potential Unified Model? One hypothesis that could partially reconcile these findings is that both pathways contribute to this compound detection. Devambez et al. (2013) suggest that DmXR, upon activation by this compound and subsequent Gαo signaling, might modulate the activity of the GR complex (GR8a/GR66a/GR98b).[2] In this scenario, the GRs would form the core ion channel, while the GPCR pathway would amplify or fine-tune the signal. However, this does not fully explain why the complete loss of DmXR appears to have no effect in the experiments by Lee et al. (2012).[3]
-
Dominance of the Gustatory Receptor Model: The body of evidence has more recently expanded in favor of the GR complex model. The identification of a third component, GR98b, and the demonstration that ectopic expression of all three GRs (Gr8a, Gr66a, and Gr98b) is sufficient to confer this compound sensitivity to naive neurons, provides strong support for this mechanism.[5] This later work suggests that the GR complex constitutes the complete this compound receptor.
Future Directions: Further research is needed to definitively resolve this issue. Double mutant analysis (e.g., flies lacking both DmXR and one of the essential GRs) could provide clarity. Additionally, advanced techniques such as cryo-electron microscopy could be used to determine if DmXR and the GR complex physically interact. For drug development professionals, understanding the precise molecular targets for insect repellents is paramount. While the Gαo pathway presents a potential target, the evidence for the GR complex as the primary this compound receptor is currently more robust. Targeting the specific interactions within the GR8a/GR66a/GR98b complex could be a promising avenue for the development of novel insect-specific repellents.
References
- 1. researchgate.net [researchgate.net]
- 2. Gαo Is Required for L-Canavanine Detection in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gustatory receptors required for avoiding the insecticide L-canavanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The full repertoire of Drosophila gustatory receptors for detecting an aversive compound - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the intricate chemical warfare waged between plants is crucial for fields ranging from agriculture to pharmacology. This guide provides an objective comparison of the allelopathic effects of canavanine, a non-protein amino acid produced by certain legumes, with other prominent root exudates. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for evaluating the phytotoxic potential of these natural compounds.
Unveiling the Arsenal: this compound and its Competitors
Allelopathy, the chemical inhibition of one plant by another, is a key factor shaping plant communities. Root exudates are the primary weapons in this subterranean conflict. Here, we focus on three potent allelochemicals:
-
This compound: A structural analog of arginine, this compound is notoriously toxic to a wide range of organisms. Its primary mode of action involves its mistaken incorporation into proteins in place of arginine, leading to the synthesis of non-functional proteins and subsequent disruption of cellular metabolism[1][2][3][4]. It is also known to induce oxidative and nitrosative stress in target plants[2][5].
-
Juglone: This phenolic compound, famously exuded by walnut trees, is a potent inhibitor of germination and growth in many plant species[6][7][8][9][10]. Its phytotoxicity is largely attributed to the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage[1][7][11][12]. Juglone is also known to modulate various signaling pathways, including the MAP kinase and Akt pathways[11].
-
Mimosine: A non-protein amino acid produced by plants of the Mimosa and Leucaena genera, mimosine exerts its allelopathic effects primarily by arresting the cell cycle in the late G1 phase, thereby inhibiting DNA replication[13][14][15]. This disruption of the cell cycle prevents the growth and development of competing plants.
Head-to-Head: Quantitative Comparison of Allelopathic Effects
To provide a clear comparison of the phytotoxic potency of these three allelochemicals, the following tables summarize their effects on seed germination and root elongation of common indicator species, lettuce (Lactuca sativa) and cress (Lepidium sativum). The data is presented as the concentration required to cause a 50% inhibition (IC50) or the percentage of inhibition at a given concentration.
Table 1: Effect of Allelochemicals on Lettuce (Lactuca sativa) Seed Germination and Root Elongation
| Allelochemical | Concentration | Effect on Germination (%) | Effect on Root Elongation (%) | Reference |
| This compound | 10 µM | - | 50% inhibition | |
| 50 µM | - | 100% inhibition | ||
| Juglone | 0.25 mM | Inhibitory | Inhibitory | [9] |
| 0.5 mM | Inhibitory | Inhibitory | [9] | |
| 1 mM | Strong Inhibition | Strong Inhibition | [9] | |
| Mimosine | 10⁻³ M | ~40% reduction (Wheat & Sicklepod) | - |
Table 2: Effect of Allelochemicals on Cress (Lepidium sativum) Seed Germination and Seedling Growth
| Allelochemical | Concentration | Effect on Germination | Effect on Seedling Growth | Reference |
| Juglone | 0.2 - 1 mM | Complete inhibition | - | |
| 0.4 mM | Complete inhibition | No growth |
Behind the Battle: Experimental Protocols
The following are detailed methodologies for two key bioassays used to quantify the allelopathic effects of this compound, juglone, and mimosine.
Seed Germination Bioassay
This protocol is a standard method for assessing the impact of allelochemicals on seed germination.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of the target species (e.g., Lactuca sativa)
-
Stock solutions of this compound, juglone, and mimosine of known concentrations
-
Distilled water (control)
-
Incubator set to a constant temperature (e.g., 25°C) with a defined light/dark cycle (or complete darkness)
-
Pipettes
Procedure:
-
Preparation of Petri Dishes: Place two layers of filter paper in each Petri dish.
-
Application of Test Solutions: Add a specific volume (e.g., 5 mL) of the desired concentration of the allelochemical solution to each Petri dish. For the control group, add the same volume of distilled water.
-
Seed Placement: Place a predetermined number of seeds (e.g., 20-50) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator under controlled conditions (e.g., 25°C in the dark).
-
Data Collection: After a set period (e.g., 72 hours), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).
-
Calculation: Calculate the germination percentage for each treatment and the control. The percentage of inhibition can be calculated relative to the control.
Root Elongation Bioassay
This bioassay measures the effect of allelochemicals on the early growth of seedlings.
Materials:
-
Petri dishes or multi-well plates
-
Filter paper or agar (B569324) medium
-
Pregerminated seeds of the target species (e.g., Lepidium sativum) with a consistent radicle length
-
Stock solutions of this compound, juglone, and mimosine of known concentrations
-
Distilled water (control)
-
Ruler or digital caliper
-
Incubator
Procedure:
-
Preparation of Assay Plates: Line Petri dishes with moistened filter paper or fill multi-well plates with a thin layer of agar medium containing the respective allelochemical concentrations.
-
Placement of Seedlings: Carefully place one pregerminated seedling in each well or at regular intervals in the Petri dish, ensuring the radicle is in contact with the treated medium.
-
Incubation: Seal the plates and incubate them in an upright position in a controlled environment (e.g., 25°C, continuous light or dark).
-
Data Collection: After a specific time (e.g., 48-72 hours), measure the length of the primary root of each seedling to the nearest millimeter.
-
Calculation: Calculate the average root length for each treatment and the control. The percentage of root growth inhibition can be determined relative to the control.
The Molecular Battlefield: Signaling Pathways
The phytotoxic effects of these allelochemicals are orchestrated through complex signaling cascades within the target plant cells. The following diagrams, generated using the DOT language, illustrate the key known pathways.
Caption: this compound's dual-action signaling pathway.
Caption: Juglone's ROS-mediated signaling cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Alters ROS/RNS Level and Leads to Post-translational Modification of Proteins in Roots of Tomato Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mimosine arrests cells in G1 by enhancing the levels of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of the Defense Compounds Against Biotic Stressors in the Invasive Plant Species Leucaena leucocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Juglone in Oxidative Stress and Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
L-canavanine, a non-proteinogenic amino acid synthesized by certain leguminous plants, serves as a potent defensive allelochemical. Its structural similarity to L-arginine allows it to act as an antimetabolite, exerting toxic effects across a wide range of organisms, from bacteria to mammals. This comparative guide provides a detailed review of canavanine's mode of action, presenting quantitative data, experimental protocols, and visual representations of the key mechanisms.
Primary Mechanism of Action: The Arginine Mimic
The principal mechanism underlying this compound's toxicity is its ability to mimic L-arginine, a crucial amino acid in protein synthesis and various metabolic pathways. This molecular deception leads to two primary detrimental outcomes:
-
Incorporation into Proteins: Arginyl-tRNA synthetases (ArgRS), the enzymes responsible for charging transfer RNA (tRNA) with arginine, often cannot distinguish between arginine and this compound.[1][2] This leads to the incorporation of this compound into nascent polypeptide chains, resulting in the formation of structurally aberrant "canavanyl-proteins".[3] The guanidinoxy group of this compound is less basic than the guanidino group of arginine, disrupting ionic bonds and altering the tertiary and quaternary structures of proteins. This can lead to loss of function, protein misfolding, and ultimately, cellular dysfunction and death.
-
Inhibition of Arginine-Metabolizing Enzymes: this compound can act as a competitive inhibitor of various enzymes that utilize arginine as a substrate. A notable example is nitric oxide synthase (NOS), which plays a critical role in signaling pathways in mammals and other organisms.[4][5]
The susceptibility of an organism to this compound toxicity is largely dependent on the discriminatory capacity of its ArgRS and its ability to metabolize or detoxify this compound.
Comparative Efficacy Across Organisms
The toxic effects of this compound vary significantly across different biological kingdoms, reflecting evolutionary adaptations and divergent metabolic pathways.
Bacteria
Many bacteria are susceptible to this compound's toxic effects. This compound can be incorporated into bacterial proteins, leading to growth inhibition.[2] Some bacteria, however, have evolved mechanisms to resist this compound, such as enzymes that degrade it. For instance, certain rhizosphere-associated bacteria can utilize this compound as a carbon and nitrogen source through the action of a this compound-γ-lyase.[6] The sensitivity of bacterial ArgRS to this compound can also vary. In Escherichia coli, this compound represses the synthesis of arginine biosynthetic enzymes, and strains with defective ArgRS show resistance to this repression.[7]
Plants
This compound-producing plants, such as those in the Fabaceae family, have evolved mechanisms to avoid autotoxicity. Their own ArgRS exhibits a high degree of discrimination between arginine and this compound, preventing its incorporation into their proteins.[8][9] In contrast, non-canavanine-producing plants are often susceptible to its growth-inhibitory effects. This compound can inhibit root elongation and overall plant growth by disrupting protein synthesis and arginine metabolism.[10]
Insects
This compound is a potent insecticide for many insect species.[11] Ingestion of this compound can lead to developmental abnormalities, reduced fecundity, and mortality.[11] The tobacco hornworm (Manduca sexta), for example, is highly sensitive to this compound due to its non-discriminating ArgRS.[3][12] In contrast, the bruchid beetle (Caryedes brasiliensis), which specializes in feeding on this compound-rich seeds, possesses a highly discriminatory ArgRS, allowing it to tolerate high concentrations of the toxin.[13] Some insects, like Drosophila melanogaster, have also developed behavioral avoidance mechanisms, detecting this compound as a repellent.[3]
Mammalian Cells
In mammalian cells, this compound exhibits a range of effects, including cytotoxicity, particularly in cancer cells. Its ability to be incorporated into proteins and disrupt their function makes it a potential anticancer agent. Furthermore, this compound is a known inhibitor of nitric oxide synthase (NOS) isoforms, with some selectivity for the inducible isoform (iNOS).[5] This has implications for its potential therapeutic use in inflammatory conditions and septic shock. However, this compound has also been linked to the induction of autoimmune responses in susceptible individuals.
Quantitative Data Comparison
The following tables summarize key quantitative data on this compound's effects across different organisms.
Table 1: Inhibition of Arginyl-tRNA Synthetase (ArgRS) by this compound
| Organism/Enzyme Source | Enzyme Type | Ki or Discrimination Factor | Reference(s) |
| Jack Bean (Canavalia ensiformis) | Cytoplasmic ArgRS | Discrimination Factor: 485 | [8][9] |
| Soybean (Glycine max) | Cytoplasmic ArgRS | Lower discrimination than Jack Bean | [8][9] |
| Escherichia coli | ArgRS | Sensitive to this compound repression | [7] |
| Bruchid Beetle (Caryedes brasiliensis) | Mitochondrial ArgRS | High discrimination | [13] |
| Tobacco Hornworm (Manduca sexta) | ArgRS | Low discrimination | [3] |
Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by this compound
| NOS Isoform | Organism/Tissue Source | Ki or IC50 | Reference(s) |
| nNOS (neuronal) | Human (recombinant) | Weak inhibitor | |
| eNOS (endothelial) | Human (recombinant) | Weak inhibitor | |
| iNOS (inducible) | Murine Macrophages | Potent inhibitor | [5] |
| NOS-like activity | Tomato (Solanum lycopersicum) Roots | Inhibition at 10-50 µM | [4] |
Table 3: Cytotoxicity of this compound in Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Conditions | Reference(s) |
| MIA PaCa-2 | Pancreatic | ~0.2 - 2.0 | Arginine-deprived medium | |
| PANC-1 | Pancreatic | ~0.5 - 3.0 | Arginine-deprived medium | |
| HeLa | Cervical | ~0.1 - 0.5 | Arginine-deprived medium | |
| HT-29 | Colon | Not specified | - | |
| A549 | Lung | Not specified | - |
Table 4: Toxicity of this compound in Insects
| Insect Species | Order | LD50 or Toxic Effect | Reference(s) |
| Tobacco Hornworm (Manduca sexta) | Lepidoptera | Highly toxic | [3][12] |
| Tobacco Budworm (Heliothis virescens) | Lepidoptera | Tolerant | [11] |
| Fruit Fly (Drosophila melanogaster) | Diptera | Toxic and repellent | [3] |
| Bruchid Beetle (Caryedes brasiliensis) | Coleoptera | Highly tolerant | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Arginyl-tRNA Synthetase (ArgRS) Activity Assay
This assay measures the ability of ArgRS to attach radiolabeled arginine or this compound to its cognate tRNA.
Materials:
-
Purified ArgRS enzyme
-
tRNA specific for arginine (tRNAArg)
-
[3H]-L-arginine or [14C]-L-canavanine
-
ATP, MgCl2, KCl, DTT
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, KCl, DTT, and tRNAArg.
-
Add the purified ArgRS enzyme to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled amino acid ([3H]-L-arginine or [14C]-L-canavanine).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and spot them onto glass fiber filters.
-
Immediately immerse the filters in cold 5% TCA to precipitate the tRNA and any attached radiolabeled amino acid.
-
Wash the filters several times with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Wash the filters with ethanol (B145695) and allow them to dry.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of aminoacyl-tRNA formed over time to determine the enzyme activity.
In Vitro Protein Synthesis Inhibition Assay
This assay assesses the effect of this compound on the overall process of protein synthesis using a cell-free system.
Materials:
-
Cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
mRNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (with and without arginine)
-
[35S]-methionine or other radiolabeled amino acid
-
This compound at various concentrations
-
TCA
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions for the cell-free system.
-
To experimental reactions, add this compound at a range of concentrations. Include a control reaction with arginine and no this compound.
-
Add the mRNA template and [35S]-methionine to initiate protein synthesis.
-
Incubate the reactions at the appropriate temperature (e.g., 30°C for rabbit reticulocyte lysate).
-
Stop the reactions by adding an RNase inhibitor and placing them on ice.
-
Precipitate the newly synthesized proteins with TCA.
-
Wash the protein pellets to remove unincorporated [35S]-methionine.
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.
-
Quantify the band intensities to determine the extent of protein synthesis inhibition by this compound.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the production of nitric oxide (NO) from L-arginine by NOS and the inhibitory effect of this compound.
Materials:
-
Purified NOS enzyme or cell/tissue homogenate containing NOS
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for constitutive NOS isoforms)
-
This compound at various concentrations
-
Griess reagent (for colorimetric detection of nitrite (B80452), a stable oxidation product of NO)
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing all necessary cofactors for NOS activity (NADPH, BH4, calmodulin if required).
-
In a microplate, set up reactions containing the reaction buffer, NOS enzyme source, and L-arginine.
-
Add this compound at a range of concentrations to the experimental wells. Include control wells without this compound.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a NOS inhibitor or by heat inactivation).
-
Add the Griess reagent to each well. This will react with nitrite to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the amount of nitrite produced in each reaction and determine the percentage of NOS inhibition by this compound.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
Caption: this compound's disruption of protein synthesis.
Caption: Competitive inhibition of Nitric Oxide Synthase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repression of Enzymes of Arginine Biosynthesis by l-Canavanine in Arginyl-Transfer Ribonucleic Acid Synthetase Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid discrimination by arginyl-tRNA synthetases as revealed by an examination of natural specificity variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plant Insecticide L-Canavanine Repels Drosophila via the Insect Orphan GPCR DmX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
L-canavanine, a non-proteinogenic amino acid found in certain legumes, is a structural analog of L-arginine. This structural similarity allows it to act as an antimetabolite, significantly interfering with cellular processes that utilize arginine. This guide provides a comparative analysis of canavanine's differential effects on DNA, RNA, and protein synthesis, supported by experimental data and detailed methodologies.
Quantitative Effects of this compound on DNA, RNA, and Protein Synthesis
The inhibitory effects of this compound on macromolecular synthesis vary depending on the cell type, concentration of this compound, and the duration of exposure. The following table summarizes quantitative data from various studies.
| Cell Type/Organism | This compound Concentration | Effect on DNA Synthesis | Effect on RNA Synthesis | Effect on Protein Synthesis | Reference |
| Human Glioblastoma (U251MG & U87MG) | 50 µM (near IC50) | Profoundly affected cell viability | Not explicitly quantified | Inhibited prosurvival kinases (FAK, Akt, AMPK), effects on protein synthesis were complex and time-dependent.[1][2] | [1][2] |
| Human Jurkat T cells | 1.25-5.0 mM (36h) | Induced apoptotic DNA fragmentation in a dose-dependent manner.[3] | Not explicitly quantified | Not explicitly quantified, but induced apoptosis.[3] | [3] |
| Glycine max (soybean) | Not specified | Strongly inhibited | Strongly inhibited, suggested as a primary inhibition.[4] | Strongly inhibited | [4] |
| Hamster and Mouse Cells (in vitro) | Not specified | Reversible inhibition | Inhibition also occurs | Inhibition also occurs | [4][5] |
| IMR-90 Fibroblasts | Not specified | Not explicitly quantified | Not explicitly quantified | Proteins incorporating this compound were degraded twice as rapidly as control proteins.[6] | [6] |
| Manduca sexta (tobacco hornworm) | Not specified | Not explicitly quantified | Not explicitly quantified | Initially stimulated protein synthesis, followed by preferential degradation of this compound-containing proteins.[7] | [7] |
Experimental Protocols
The following are detailed methodologies for quantifying the synthesis of DNA, RNA, and proteins, often employing radiolabeled precursors.
Protocol 1: Measurement of DNA Synthesis using Radiolabeled Thymidine (B127349) Incorporation
This method directly measures the rate of DNA synthesis by quantifying the incorporation of a labeled nucleoside, such as tritiated thymidine ([³H]-thymidine) or a stable isotope-labeled thymidine, into newly synthesized DNA.[8][9][10][11][12]
Materials:
-
Cells of interest
-
Complete culture medium
-
[³H]-thymidine (or other labeled thymidine)
-
Trypsin-EDTA
-
Cell harvester
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Plate cells at a desired density in a multi-well plate and culture under standard conditions.
-
Radiolabeling: Add [³H]-thymidine to the culture medium at a final concentration of 1-10 µCi/mL. Incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and Harvesting: Terminate the incubation by aspirating the radioactive medium. Wash the cells with ice-cold PBS. Lyse the cells and harvest the DNA onto filter mats using a cell harvester.
-
Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated and thus to the rate of DNA synthesis.
Protocol 2: Measurement of RNA Synthesis using Radiolabeled Uridine Incorporation
Similar to the DNA synthesis assay, this protocol measures the rate of RNA synthesis by quantifying the incorporation of a radiolabeled ribonucleoside, typically [³H]-uridine.[13]
Materials:
-
Cells of interest
-
Complete culture medium
-
[³H]-uridine
-
Cell lysis buffer
-
RNA precipitation solution (e.g., trichloroacetic acid)
-
Filter paper
-
Scintillation counter
Procedure:
-
Cell Plating and Labeling: Culture cells as described for the DNA synthesis assay. Add [³H]-uridine to the medium for a defined pulse period (e.g., 30-60 minutes).
-
Chase (Optional for stability studies): To measure RNA stability, the radioactive medium is replaced with fresh medium containing a high concentration of unlabeled uridine.
-
RNA Precipitation and Collection: At desired time points, lyse the cells and precipitate the RNA. Collect the precipitated RNA on filter paper.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
Protocol 3: Measurement of Protein Synthesis using Radiolabeled Amino Acid Incorporation
This protocol quantifies the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid, such as [³H]-leucine or [³⁵S]-methionine, into newly synthesized proteins.[14][15][16][17]
Materials:
-
Cells of interest
-
Complete culture medium (or medium deficient in the amino acid to be labeled)
-
Radiolabeled amino acid (e.g., [³H]-leucine)
-
Protein precipitation solution (e.g., trichloroacetic acid)
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: Culture cells as previously described. For pulse-labeling, incubate the cells in a medium containing the radiolabeled amino acid for a specific duration.
-
Protein Precipitation: After labeling, wash the cells with ice-cold PBS and then lyse them. Precipitate the total protein from the cell lysate.
-
Washing and Quantification: Wash the protein pellet to remove any unincorporated radiolabeled amino acids. Resuspend the pellet and measure the radioactivity using a scintillation counter.
Signaling Pathways and Experimental Workflows
This compound's cytotoxic effects are mediated through its influence on several key signaling pathways. The experimental workflows to assess its impact on macromolecular synthesis are also visualized below.
Caption: Workflow for quantifying DNA, RNA, and protein synthesis.
Caption: Signaling pathways impacted by L-canavanine.
References
- 1. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatory Treatment of this compound and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine antimetabolite L-canavanine induces apoptotic cell death in human Jurkat T cells via caspase-3 activation regulated by Bcl-2 or Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible inhibition of DNA synthesis by the arginine analogue this compound in hamster and mouse cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Synthesis Assay: A Technique to Assess DNA Synthesis in Proliferating Cells Using Radioactive Tritiated Thymidine Incorporation [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
This document provides essential safety and logistical information for the proper disposal of canavanine, a non-proteinogenic amino acid used in various research applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2].
Recommended PPE:
-
Gloves: Chemical-resistant gloves.[3]
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Respiratory Protection: A dust mask (e.g., N95) should be used, especially when handling the powder form, to avoid inhalation.[2]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
This compound Waste Classification and Handling
This compound waste is considered hazardous and must be disposed of in accordance with federal, state, and local environmental control regulations[4]. It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
| Characteristic | Description | Reference |
| Physical Form | White to yellow powder or crystals. | [2][3] |
| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2A; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system). | [1][2] |
| Storage of Waste | In a suitable, closed, and clearly labeled container in a cool, dry, well-ventilated area. | [3][5] |
Step-by-Step Disposal Procedure for Solid this compound Waste
-
Collection:
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound Waste."
-
Include the approximate quantity and the date of accumulation. Follow your institution's specific labeling protocols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For dry spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled hazardous waste container[3][5].
-
Finish cleaning the area by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste[4]. Do not let the product enter drains[3].
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal of this compound Solutions
While one university guideline suggests that L-Canavanine Sulfate may be disposed of down the sanitary sewer, the majority of safety data sheets recommend professional disposal[7]. Therefore, to ensure compliance and safety, it is strongly advised to dispose of all this compound solutions as hazardous chemical waste.
-
Collection: Collect aqueous solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste" with "Aqueous this compound Waste" and the approximate concentration.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed contractor.
Logical Flow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ≥98% (TLC), powder, from Canavalia ensiformis | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
